molecular formula C8H10NO2+ B373778 3-(Methoxycarbonyl)-1-methylpyridinium

3-(Methoxycarbonyl)-1-methylpyridinium

Cat. No.: B373778
M. Wt: 152.17g/mol
InChI Key: PUCDEIAKSXKMSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methoxycarbonyl)-1-methylpyridinium is a useful research compound. Its molecular formula is C8H10NO2+ and its molecular weight is 152.17g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Methoxycarbonyl)-1-methylpyridinium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methoxycarbonyl)-1-methylpyridinium including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 1-methylpyridin-1-ium-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10NO2/c1-9-5-3-4-7(6-9)8(10)11-2/h3-6H,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCDEIAKSXKMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10NO2+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(Methoxycarbonyl)-1-methylpyridinium chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The Redox-Switchable Cation for Targeted Chemical Delivery Systems[1][2][3]

Executive Summary

3-(Methoxycarbonyl)-1-methylpyridinium (also known as N-methylnicotinate or MCP ) is a quaternary ammonium cation fundamental to bio-organic chemistry and drug development.[1][2] While structurally simple, its capacity to undergo reversible redox transformations makes it a cornerstone of Retrometabolic Drug Design .[2]

This guide analyzes MCP not merely as a chemical reagent, but as the functional core of Chemical Delivery Systems (CDS) .[2] Its ability to toggle between a lipophilic, blood-brain barrier (BBB)-permeable dihydropyridine form and a hydrophilic, membrane-impermeable salt form allows for the "locking" of therapeutic agents within the central nervous system (CNS).[3][2]

Part 1: Molecular Architecture & Physicochemical Profile[2]

The core structure consists of a pyridine ring alkylated at the nitrogen (N1) and substituted with a methyl ester at the C3 position.[2]

PropertyDescriptionMechanistic Implication
Electronic State Electron-deficient aromatic ring.[1][3][2]The positive charge on N1 and the electron-withdrawing ester (-COOMe) at C3 make the C2 and C6 positions highly electrophilic, susceptible to nucleophilic attack.[1][2]
Redox Potential High electron affinity.[3][2]Readily reduced to 1,4-dihydropyridine .[1][3][2] This reduction destroys aromaticity but dramatically increases lipophilicity.[3][2]
Solubility (Salt) High in

, MeOH; Insoluble in

.[2]
As a salt (e.g., Iodide), it is strictly hydrophilic, preventing passive diffusion across biological membranes.[2]
Solubility (Dihydro) High in

, Lipids; Low in

.[2]
The reduced form is lipophilic, allowing rapid transit across the Blood-Brain Barrier (BBB).[2]
Counter-ion Effect Iodide (

) vs. Chloride (

).[1][3][2]
The iodide salt often exhibits a yellow/orange color due to Charge-Transfer (CT) bands between the electron-rich iodide and the electron-poor pyridinium ring.[1][3][2]
Part 2: Synthesis & Purification Protocol

Objective: Synthesis of 3-(Methoxycarbonyl)-1-methylpyridinium Iodide via quaternization.

Safety Advisory (Critical)
  • Methyl Iodide (MeI): A volatile, potent alkylating agent and suspected carcinogen.[2] All operations must be performed in a fume hood.

  • Exotherm: The reaction is exothermic.[2] Control temperature to prevent runaway methylation.[3][2]

Experimental Workflow
  • Reagents:

    • Methyl Nicotinate (1.0 eq)[1][3][2]

    • Methyl Iodide (1.5 eq) - Excess drives reaction to completion.[1][3][2]

    • Solvent: Methanol (MeOH) or Acetone.[3][2]

  • Procedure:

    • Dissolve Methyl Nicotinate in minimal Methanol (0.5 M concentration).[3][2]

    • Add Methyl Iodide dropwise at room temperature (RT) under stirring.

    • Reflux the mixture at 40–50°C for 4–6 hours. Note: The solution will darken (yellow/orange) due to charge-transfer complex formation.[1][3][2]

    • Cool to RT, then chill in an ice bath (

      
      ).
      
  • Purification (Self-Validating Step):

    • Add cold Diethyl Ether (

      
      ) to the reaction mixture.[2] The product is ionic and will precipitate immediately as a yellow crystalline solid, while unreacted starting materials remain in solution.[2]
      
    • Filter the precipitate under vacuum.[2]

    • Wash with cold ether (

      
      ).[3][2]
      
    • Validation:

      
      -NMR (
      
      
      
      ) should show a downfield shift of the N-Methyl peak (~4.4 ppm) compared to the uncharged precursor, and deshielding of ring protons due to the cationic charge.[2]
Part 3: The Redox Switch – The Core Mechanism[3]

The utility of this molecule lies in its reduction to 1-methyl-1,4-dihydronicotinate .[1][3][2] This reaction mimics the biological NAD+/NADH couple.[2][4]

Reduction Protocol (Laboratory Scale)

To generate the lipophilic "delivery" vehicle:

  • Dissolve the pyridinium salt in deaerated water/methanol (50:50).

  • Add Sodium Dithionite (

    
    ) (3.0 eq) and Sodium Bicarbonate (
    
    
    
    ) (to maintain pH ~8).
  • Stir under Nitrogen (

    
    ) atmosphere.[3][2] Oxygen must be excluded to prevent premature re-oxidation.
    
  • Extract the resulting yellow oil into Dichloromethane (

    
    ).[3][2]
    
  • Result: The product is the 1,4-dihydropyridine derivative.[3][2][4][5] It is unstable and must be used immediately or stored under inert gas.[3][2]

Visualizing the Redox Cycle

RedoxCycle Salt Oxidized Form (Salt) (Hydrophilic / Membrane Impermeable) 3-(Methoxycarbonyl)-1-methylpyridinium Dihydro Reduced Form (Dihydro) (Lipophilic / Membrane Permeable) 1,4-Dihydropyridine Derivative Salt->Dihydro Reduction (Na2S2O4 / pH 8) Dihydro->Salt Oxidation (Biological: NAD+ / Chemical: O2)

Figure 1: The reversible redox cycle.[2] The transition from the red node (Salt) to the green node (Dihydro) alters the solubility profile by orders of magnitude, enabling membrane crossing.[2]

Part 4: Applications in Drug Delivery (The "Trojan Horse")

The primary application of 3-(Methoxycarbonyl)-1-methylpyridinium is in Brain-Targeted Chemical Delivery Systems (CDS) , pioneered by Nicholas Bodor.[1][2]

The Mechanism: The "Lock-In" Principle

The Blood-Brain Barrier (BBB) excludes polar ions (like the pyridinium salt) but allows passive diffusion of lipophilic molecules (like the dihydropyridine).[3][2]

  • Prodrug Formation: A drug (D) is covalently linked to the nicotinic acid framework.[3][2]

  • Reduction: The construct is reduced to the dihydropyridine form.

  • Transport: Upon systemic administration, the lipophilic dihydro-construct crosses the BBB.[3][2]

  • Oxidation (The Lock): Once inside the brain, ubiquitous oxidoreductases oxidize the dihydro form back to the quaternary pyridinium salt.[2]

  • Retention: The salt is now membrane-impermeable.[1][3][2] It cannot diffuse back out of the brain.[2]

  • Release: Slow hydrolysis of the ester linkage releases the active drug (D) and the inert carrier (Trigonelline).[2]

Diagram: The Blood-Brain Barrier CDS Workflow

CDS_Mechanism cluster_blood Systemic Circulation (Blood) cluster_bbb Blood-Brain Barrier (BBB) cluster_brain Brain Parenchyma (CNS) Prodrug_Dihydro Lipophilic Prodrug (Dihydro Form) Clearance Systemic Clearance (Kidney/Liver) Prodrug_Dihydro->Clearance Rapid Elimination from body Barrier Lipid Membrane Prodrug_Dihydro->Barrier Passive Diffusion Trapped_Salt Oxidized Prodrug (Quaternary Salt) *LOCKED IN* Barrier->Trapped_Salt Oxidation via NADH-linked dehydrogenases Active_Drug Active Therapeutic Trapped_Salt->Active_Drug Hydrolysis Carrier Inert Carrier (Trigonelline) Trapped_Salt->Carrier Hydrolysis

Figure 2: The Bodor-Brewster Chemical Delivery System (CDS).[1][3][2] The lipophilic form crosses the BBB, oxidizes to the impermeable salt, and is effectively trapped before releasing the active drug.

Part 5: Hydrolysis & Metabolic Fate[2]

The stability of the ester bond at the C3 position is pH-dependent.[2]

  • In the Salt Form: The electron-withdrawing quaternary nitrogen activates the carbonyl carbon of the ester, making it more susceptible to alkaline hydrolysis than a standard ester.[2]

  • Hydrolysis Product: Hydrolysis yields Trigonelline (N-methylnicotinic acid), a naturally occurring alkaloid (found in coffee) and a zwitterion at physiological pH.[1][3][2]

  • Safety Profile: Trigonelline is generally considered non-toxic and is excreted via urine, making this system a safe carrier for pharmaceuticals.[2]

pH ConditionDominant ReactionProduct
Acidic (pH < 4) Stable3-(Methoxycarbonyl)-1-methylpyridinium
Neutral (pH 7) Slow HydrolysisTrigonelline (Zwitterion)
Basic (pH > 9) Rapid HydrolysisN-methylnicotinate anion
References
  • Bodor, N., & Buchwald, P. (1999).[2][6][7] Recent advances in the brain targeting of neuropharmaceuticals by chemical delivery systems.[2][7] Advanced Drug Delivery Reviews.[3][2]

  • Bodor, N., & Brewster, M. E. (1983).[2] Problems of delivery of drugs to the brain.[2][6] Pharmacology & Therapeutics.[3][2][8] (Foundational text on the CDS mechanism).

  • Filipan-Litvić, M., et al. (2007).[3][2] Hantzsch synthesis of 1,4-dihydropyridines...[1][3][9][10] Molecules.[3][2][4][5][6][11][12][13][14][15][16] (Details on the synthesis and properties of the dihydropyridine forms). [1][3][2]

  • Kosower, E. M. (1958).[3][2] The Effect of Solvent on Spectra.[2] I. A New Empirical Measure of Solvent Polarity: Z-Values. Journal of the American Chemical Society.[2] (Describes the charge-transfer complexes of pyridinium iodides).

  • GuideChem. (2025).[3][2] Pyridinium, 4-(methoxycarbonyl)-1-methyl-, iodide Properties.[1][3][2][17] (Chemical data verification).

Sources

An In-depth Technical Guide to 3-(Methoxycarbonyl)-1-methylpyridinium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-(Methoxycarbonyl)-1-methylpyridinium iodide (CAS No: 4685-10-3), a key organic salt with significant utility in synthetic chemistry and potential applications in drug development. This document delves into its fundamental physicochemical properties, provides a detailed and validated protocol for its synthesis and purification, and explores its characteristic reactivity. The guide emphasizes the compound's role as a versatile synthetic intermediate, grounded in the principles of pyridinium salt chemistry. All technical data and protocols are supported by authoritative references to ensure scientific integrity and practical applicability for researchers in the field.

Introduction and Strategic Overview

Pyridinium salts are a class of organic compounds that have long been pivotal intermediates in organic synthesis. Their inherent reactivity, stemming from the electron-deficient nature of the positively charged pyridine ring, makes them valuable precursors for a wide array of chemical transformations.[1][2][3] 3-(Methoxycarbonyl)-1-methylpyridinium iodide, the subject of this guide, is a classic example of an N-alkyl pyridinium salt. It is prepared through the quaternization of the nitrogen atom in methyl nicotinate.[4][5]

The presence of the methoxycarbonyl group at the 3-position and the permanent positive charge on the nitrogen atom defines its chemical behavior, making it a target for nucleophilic attack and a useful building block for constructing more complex heterocyclic systems.[6][7] Understanding the synthesis, properties, and reactivity of this compound is essential for chemists aiming to leverage pyridinium chemistry for the creation of novel molecules, including those with potential pharmacological activity.

A Note on Identification: While the user-provided CAS number is 18899-18-8, the most commonly cited and commercially available designation for this compound is CAS Number 4685-10-3 .[8][9] This guide will proceed using the latter, more widely verified identifier.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is foundational to its application in research. The data for 3-(Methoxycarbonyl)-1-methylpyridinium iodide are summarized below.

PropertyValueSource(s)
CAS Number 4685-10-3[8]
Molecular Formula C₈H₁₀INO₂[8]
Molecular Weight 279.08 g/mol [8]
Appearance White to faint yellow powder or crystals[4][10]
Melting Point The melting point of the precursor, methyl nicotinate, is 42-44 °C.[4][5] The salt is a solid at room temperature.
Solubility Soluble in polar solvents like water and methanol.[11][12]
SMILES C[N+]1=CC=CC(C(OC)=O)=C1.[I-][8]
InChI Key Not readily available for the iodide salt, but related structures exist.
Spectroscopic Data Insights
  • ¹H NMR: The formation of the pyridinium salt from its pyridine precursor leads to a characteristic downfield shift of all ring protons due to the increased positive charge on the nitrogen atom and the resulting decrease in electron density on the ring carbons.[13] The N-methyl group will appear as a distinct singlet, typically downfield compared to a standard N-methyl group in a neutral amine, often around 4.7 ppm.[14] The aromatic protons will also be shifted downfield into the 8.0-9.7 ppm range.[14]

  • ¹³C NMR: Similar to the proton signals, the carbon signals of the pyridinium ring are shifted downfield upon quaternization.[15] The N-methyl carbon signal is also a key identifier.

  • IR Spectroscopy: Key stretches include the C=O of the ester group (around 1728 cm⁻¹) and vibrations associated with the aromatic C=C and C=N bonds.[10][12]

Synthesis and Purification: A Validated Protocol

The synthesis of 3-(Methoxycarbonyl)-1-methylpyridinium iodide is a straightforward yet illustrative example of a bimolecular nucleophilic substitution (Sₙ2) reaction, known as the Menshutkin reaction.[2] The pyridine nitrogen of methyl nicotinate acts as the nucleophile, attacking the electrophilic methyl group of methyl iodide.

Causality of Experimental Design
  • Reagent Choice: Methyl nicotinate serves as the readily available pyridine-containing precursor.[4][12] Methyl iodide is an excellent methylating agent due to the low electronegativity and high polarizability of iodine, which makes it a superb leaving group.[16]

  • Solvent Selection: A polar aprotic solvent like methyl ethyl ketone (MEK)[14] or a polar protic solvent like methanol[11] is typically used. These solvents can stabilize the charged transition state of the Sₙ2 reaction, accelerating the rate. Methanol is often chosen for its ability to dissolve both the starting material and the resulting salt.

  • Reaction Conditions: Refluxing the reaction mixture provides the necessary activation energy to overcome the reaction barrier, ensuring a reasonable reaction rate and high conversion.[11][14]

  • Purification Strategy: The product is an ionic salt and often has limited solubility in less polar organic solvents, especially at lower temperatures. This property is exploited for purification. Cooling the reaction mixture allows the salt to precipitate or crystallize, separating it from unreacted starting materials and the solvent. Washing with a non-polar solvent like diethyl ether removes residual non-ionic impurities.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Isolation & Purification reagents Methyl Nicotinate Methyl Iodide Methanol (Solvent) flask Round-Bottom Flask reagents->flask Charge reflux Reflux (e.g., 5 hours) flask->reflux Heat cool Cool to RT (Precipitation) reflux->cool filter Vacuum Filtration cool->filter wash Wash with Diethyl Ether filter->wash dry Dry under Vacuum wash->dry product 3-(Methoxycarbonyl)-1- methylpyridinium iodide dry->product

Caption: Workflow for the synthesis of 3-(Methoxycarbonyl)-1-methylpyridinium iodide.

Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of related pyridinium salts.[11][14]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl nicotinate (1.0 equivalent) in a suitable solvent such as methanol or methyl ethyl ketone (MEK).

  • Reagent Addition: Add methyl iodide (a slight to moderate excess, e.g., 1.2 to 5.0 equivalents, is often used to drive the reaction to completion) to the stirred solution.[14]

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 5-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) if desired.[11][14]

  • Isolation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath. The product should precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified white to pale-yellow solid product under vacuum to remove residual solvent.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and melting point analysis.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 3-(Methoxycarbonyl)-1-methylpyridinium iodide is dictated by the electrophilic character of the pyridinium ring. The positive charge on the nitrogen atom withdraws electron density from the ring, making the α (C2, C6) and γ (C4) positions susceptible to attack by nucleophiles.[2][3]

Core Reactivity Principles
  • Nucleophilic Addition: Strong nucleophiles can add to the pyridinium ring, most commonly at the C2, C4, or C6 positions, leading to the formation of dihydropyridine derivatives. These derivatives are valuable intermediates for synthesizing substituted piperidines and other complex alkaloids.[2]

  • Precursor to Ylides: In the presence of a strong base, deprotonation of a substituent at the α- or γ-position can form a pyridinium ylide, which can participate in various cycloaddition reactions.[6]

  • Radical Precursor: Pyridinium salts can be activated by single-electron transfer (SET) to generate alkyl radicals, which can then be used in various transformations, often catalyzed by nickel or photoredox catalysts.[1]

Reactivity Diagram

Reactivity_Diagram cluster_reactions Key Transformations cluster_applications Synthetic Outcomes start 3-(Methoxycarbonyl)-1- methylpyridinium Iodide nuc_add Dihydropyridine Derivatives start->nuc_add Nucleophilic Addition radical Radical Intermediates (via SET) start->radical Single Electron Transfer (SET) reduction Tetrahydropyridines nuc_add->reduction Reduction heterocycles Functionalized Heterocycles nuc_add->heterocycles drug_scaffolds Drug Scaffolds radical->drug_scaffolds alkaloids Alkaloid Synthesis reduction->alkaloids

Caption: Key reactivity pathways for 3-(Methoxycarbonyl)-1-methylpyridinium iodide.

Application in Total Synthesis

Quaternized methyl nicotinate has been utilized as a key intermediate in the synthesis of natural products. For instance, it served as a precursor in a facile synthesis of (±)-sesbanine, an alkaloid with notable cytotoxic activity. This synthesis proceeds via a γ-addition of a ketene silyl acetal to the quaternized pyridine ring, highlighting the compound's utility in constructing complex molecular frameworks.[4][5]

Relevance in Drug Development and Medicinal Chemistry

While 3-(Methoxycarbonyl)-1-methylpyridinium iodide is not typically an active pharmaceutical ingredient (API) itself, its structural motifs and chemical properties are highly relevant to drug development professionals.

  • Scaffold for Drug Discovery: The pyridinium core is a common scaffold in many bioactive compounds.[2][17] This compound serves as a versatile starting material for creating libraries of novel substituted pyridines, dihydropyridines, and piperidines for screening against various biological targets.

  • Drug Delivery Systems: Cationic lipid-like compounds are of great interest for developing non-viral vectors for gene and drug delivery. A recent study detailed the synthesis of complex derivatives of 3-(Methoxycarbonyl)-1-methylpyridinium iodide for this purpose. The resulting amphiphilic molecules were shown to self-assemble into nanoparticles, demonstrating potential as synthetic lipids for delivery systems.[14]

  • Bioisosteric Replacement and Prodrugs: The pyridinium moiety can be incorporated into drug candidates to enhance water solubility or to target specific transporters. The ester group could also be designed to be hydrolyzed in vivo, functioning as part of a prodrug strategy.

  • Link to Precursor Activity: The precursor, methyl nicotinate, is a known vasodilator used topically to increase skin perfusion.[12][18] This biological activity within the parent scaffold may inspire further investigation into the pharmacological properties of its derivatives.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed when handling 3-(Methoxycarbonyl)-1-methylpyridinium iodide.

  • Toxicology: Specific toxicological data for this compound are not extensively published. However, pyridinium salts, in general, should be handled with care. The precursor, methyl nicotinate, is classified as an irritant to the skin, eyes, and respiratory system.[4][5] N-methylpyridinium, a related compound, has been shown to be more toxic than pyridine in animal studies.[19] Standard precautions for handling organic salts should be taken.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, kept in the dark and under an inert atmosphere.[8]

Conclusion

3-(Methoxycarbonyl)-1-methylpyridinium iodide, CAS 4685-10-3, is a foundational reagent in the field of heterocyclic chemistry. Its straightforward synthesis, well-defined reactivity, and the versatile nature of the pyridinium scaffold make it an invaluable tool for synthetic chemists. For researchers in drug development, it represents not only a building block for creating novel molecular entities but also a starting point for designing advanced drug delivery systems. This guide provides the core technical knowledge required to confidently and effectively utilize this compound in a research setting.

References

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  • Ablimit, A., et al. (2008). Application of Pyridinium Salts to Organic Syntheses. Chinese Journal of Organic Chemistry. [Link]

  • Kharitonov, D. S., et al. (2022). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. Molecules, 27(14), 4349. [Link]

  • Powers, S. M., & Kcomt, A. (2022). N-Amino Pyridinium Salts in Organic Synthesis. ACS Organic & Inorganic Au, 2(5), 398-412. [Link]

  • Chambers, R. D., et al. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 78(10), 5030-5034. [Link]

  • Sharma, U., & Bora, U. (2017). Pyridinium salts: from synthesis to reactivity and applications. RSC Advances, 7(84), 53548-53572. [Link]

  • Ablimit, A., et al. (2008). Application of Pyridinium Salts to Organic Syntheses. ResearchGate. [Link]

  • Uyeda, C., et al. (2023). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society. [Link]

  • PrepChem. (n.d.). Synthesis of 4-methoxycarbonyl-1-methylpyridinium iodide. [Link]

  • ResearchGate. (2011). Polymorphism and reactivity of [Ni(pyridine)4(NCS)2]: Two new supramolecular isomers and one macro-ionic derivative. [Link]

  • Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources. [Link]

  • PubChem. (n.d.). Methyl Nicotinate. [Link]

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  • The Journal of Organic Chemistry. (2013). Reactions of o-Quinone Methides with Pyridinium Methylides: A Diastereoselective Synthesis of 1,2-Dihydronaphtho[2,1-b]furans and 2,3-Dihydrobenzofurans. [Link]

  • Institut Curie. (2019). Revisiting the Chemistry and Photophysics of 3‐(N‐Methylpyridinium‐4‐yl)Coumarins for Designing "Covalent‐Assembly" and "Molecular Disassembly" Fluorescent Probes. [Link]

  • ACS Publications. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

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  • Szafran, M., & Brzezinski, B. (1967). NMR Spectra of Pyridine, Picolines and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 15(7), 247-251. [Link]

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An In-Depth Technical Guide to the Physical Properties of 3-(Methoxycarbonyl)-1-methylpyridinium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and development, a profound understanding of the physicochemical properties of novel chemical entities is paramount. It is this foundational knowledge that informs everything from synthetic route optimization to formulation design and ultimately, therapeutic efficacy. This guide is dedicated to a detailed exploration of the physical properties of 3-(Methoxycarbonyl)-1-methylpyridinium iodide, a compound of interest within the broader class of pyridinium salts which are recognized for their diverse applications in medicinal chemistry and materials science. As a Senior Application Scientist, it is my objective to not only present the known data but to also provide the "why" behind the experimental methodologies, fostering a deeper, more intuitive grasp of the science for the researchers who will build upon this work.

Introduction to 3-(Methoxycarbonyl)-1-methylpyridinium Iodide

3-(Methoxycarbonyl)-1-methylpyridinium iodide, a quaternary pyridinium salt, possesses a molecular architecture that suggests potential applications as an ionic liquid, a precursor in organic synthesis, or a scaffold in the design of biologically active molecules. The presence of the methoxycarbonyl group and the charged pyridinium ring imparts a unique combination of polarity, reactivity, and potential for intermolecular interactions. A thorough characterization of its physical properties is the critical first step in unlocking its full potential.

This guide will systematically delineate the key physical attributes of this compound, supported by established experimental protocols and spectroscopic data.

Core Physical Properties

A summary of the fundamental physical properties of 3-(Methoxycarbonyl)-1-methylpyridinium iodide is presented below.

PropertyValueSource
CAS Number 4685-10-3[1][2][3]
Molecular Formula C₈H₁₀INO₂[1][2]
Molecular Weight 279.08 g/mol
Appearance Pale-Yellow Solid[4][5]
Melting Point 130 °C

Boiling Point: As a salt, 3-(Methoxycarbonyl)-1-methylpyridinium iodide is expected to have a very high boiling point and would likely decompose before boiling under atmospheric pressure. Therefore, its boiling point is not a relevant or typically measured physical property.

Synthesis and Purification

The synthesis of 3-(Methoxycarbonyl)-1-methylpyridinium iodide is typically achieved through the quaternization of the nitrogen atom in methyl nicotinate (methyl 3-pyridinecarboxylate) with methyl iodide. This is a classic Sₙ2 reaction where the lone pair of electrons on the pyridine nitrogen acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide.

Synthetic Protocol

A reliable method for the synthesis of the related compound, 4-methoxycarbonyl-1-methylpyridinium iodide, can be adapted for the 3-substituted isomer[6].

Materials:

  • Methyl nicotinate

  • Methyl iodide

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve methyl nicotinate in a suitable solvent such as methanol in a round-bottom flask.

  • Add an excess of methyl iodide to the solution.

  • The reaction mixture is then typically stirred at room temperature or gently heated under reflux for several hours to drive the reaction to completion[6]. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product often precipitates out of the solution upon cooling.

  • The solid product is collected by filtration and washed with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

  • The purified product is then dried under vacuum.

Purification by Recrystallization

For obtaining a high-purity solid, recrystallization is a critical step. The choice of solvent is crucial; an ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.

Protocol:

  • Dissolve the crude 3-(Methoxycarbonyl)-1-methylpyridinium iodide in a minimal amount of a suitable hot solvent (e.g., acetone, ethanol, or a solvent mixture)[4][5].

  • Allow the solution to cool slowly to room temperature, which promotes the formation of well-defined crystals.

  • Further cooling in an ice bath can maximize the yield of the purified product.

  • The crystals are then collected by filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Methyl Nicotinate + Methyl Iodide in Methanol reaction Reflux/Stir start->reaction precipitation Cooling & Precipitation reaction->precipitation filtration1 Filtration & Washing (Diethyl Ether) precipitation->filtration1 crude_product Crude Product filtration1->crude_product dissolution Dissolve in Hot Acetone crude_product->dissolution crystallization Slow Cooling & Crystallization dissolution->crystallization filtration2 Filtration & Washing (Cold Acetone) crystallization->filtration2 pure_product Pure Crystalline Product filtration2->pure_product

Diagram of the synthesis and purification workflow for 3-(Methoxycarbonyl)-1-methylpyridinium iodide.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. For pyridinium salts, solubility is governed by the interplay of the charged pyridinium ring, the counter-ion, and the nature of any substituents.

Experimental Determination of Solubility

The shake-flask method is a standard and reliable technique for determining the solubility of a solid in a liquid.

Protocol:

  • An excess amount of the solid 3-(Methoxycarbonyl)-1-methylpyridinium iodide is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.

  • The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).

  • After equilibration, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid.

  • A sample of the supernatant is carefully withdrawn and diluted with a suitable solvent.

  • The concentration of the dissolved compound in the diluted sample is then determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC)[9][10].

Solubility_Determination start Excess Solid + Solvent equilibration Agitation at Constant Temperature (24-48 hours) start->equilibration separation Centrifugation/Settling equilibration->separation sampling Withdraw Supernatant separation->sampling analysis Dilution & Concentration Measurement (UV-Vis or HPLC) sampling->analysis result Solubility Value analysis->result

Workflow for the experimental determination of solubility using the shake-flask method.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 3-(Methoxycarbonyl)-1-methylpyridinium iodide, both ¹H and ¹³C NMR are crucial for confirming its structure.

Predicted ¹H NMR Spectral Data: Based on the structure and data from similar pyridinium compounds, the following proton signals are expected[4][11]:

  • Pyridinium Ring Protons: Four distinct signals in the downfield region (typically δ 8.0-9.5 ppm) due to the electron-withdrawing effect of the positively charged nitrogen atom. The protons will likely appear as a combination of doublets, triplets, and singlets, with coupling constants characteristic of substituted pyridines.

  • N-Methyl Protons: A singlet at approximately δ 4.3-4.7 ppm.

  • Methoxy Protons: A singlet at approximately δ 3.9-4.1 ppm.

Predicted ¹³C NMR Spectral Data: The ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule[12][13][14]:

  • Pyridinium Ring Carbons: Signals in the range of δ 125-150 ppm.

  • Carbonyl Carbon: A signal further downfield, typically in the range of δ 160-170 ppm.

  • N-Methyl Carbon: A signal around δ 48-50 ppm.

  • Methoxy Carbon: A signal around δ 53-55 ppm.

Experimental Protocol for NMR Spectroscopy:

  • Dissolve a small amount of the purified compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.

Expected Characteristic IR Absorptions:

  • C=O Stretch (Ester): A strong absorption band in the region of 1720-1740 cm⁻¹.

  • C=C and C=N Stretches (Pyridinium Ring): Several bands in the 1470-1650 cm⁻¹ region.

  • C-H Stretches (Aromatic and Aliphatic): Bands in the 2850-3100 cm⁻¹ region.

  • C-O Stretch (Ester): Bands in the 1100-1300 cm⁻¹ region.

Experimental Protocol for FTIR Spectroscopy (ATR):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the pyridinium ring.

Expected UV-Vis Absorption: 3-(Methoxycarbonyl)-1-methylpyridinium iodide is expected to exhibit strong absorption in the UV region, likely with a λ(max) around 260-280 nm, corresponding to the π → π* transitions of the pyridinium ring[15][16]. The iodide counter-ion may also contribute to the UV spectrum.

Experimental Protocol for UV-Vis Spectroscopy:

  • Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., water or ethanol).

  • Use a quartz cuvette to hold the sample.

  • Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm) using a UV-Vis spectrophotometer.

  • The solvent used should be run as a blank to correct the baseline.

Conclusion

This technical guide provides a comprehensive overview of the key physical properties of 3-(Methoxycarbonyl)-1-methylpyridinium iodide, grounded in established scientific principles and experimental methodologies. While some specific experimental data for this compound remains to be fully elucidated in the public domain, the provided protocols offer a clear pathway for its determination. A thorough understanding and application of these principles are essential for any researcher or drug development professional working with this and related pyridinium salts. The data and protocols presented herein are intended to serve as a valuable resource to facilitate further research and development efforts.

References

  • Electronic Supplementary Information On the way to greener and sustainable ionic liquids by naturally occurring and nature-inspi. (n.d.). Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). Pyridinium, 3-carboxy-1-methyl-, iodide. Retrieved February 19, 2026, from [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved February 19, 2026, from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0292196). Retrieved February 19, 2026, from [Link]

  • MDPI. (2022, July 6). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. Retrieved February 19, 2026, from [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved February 19, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methoxycarbonyl-1-methylpyridinium iodide. Retrieved February 19, 2026, from [Link]

  • MPG.PuRe. (n.d.). Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen. Retrieved February 19, 2026, from [Link]

  • PMC. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Changes in the UV–vis spectrum of (a) 1, (b) 2 and (3) with MeI in... Retrieved February 19, 2026, from [Link]

  • NFDI4Chem Search Service. (2024, February 28). 13C nuclear magnetic resonance spectroscopy (13C NMR). Retrieved February 19, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). v95p0029-1. Retrieved February 19, 2026, from [Link]

  • eScholarship.org. (2020, February 27). Advancing physicochemical property predictions in computational drug discovery. Retrieved February 19, 2026, from [Link]

  • PubMed. (2004, February 15). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Retrieved February 19, 2026, from [Link]

  • Admescope. (2022, May 11). Remember to characterize the physicochemical parameters of your compounds early on. Retrieved February 19, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). RCS CrystEngComm Supporting Information. Retrieved February 19, 2026, from [Link]

  • MDPI. (2024, November 25). Synthesis and Characterization of New Organoammonium, Thiazolium, and Pyridinium Triiodide Salts: Crystal Structures, Polymorphism, and Thermal Stability. Retrieved February 19, 2026, from [Link]

  • PubMed. (2024, September 16). 3-Methylpyridine: Synthesis and Applications. Retrieved February 19, 2026, from [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved February 19, 2026, from [Link]

  • Universidad de Zaragoza. (2022). Journal of Molecular Liquids 352 (2022) 118754. Retrieved February 19, 2026, from [Link]

  • SYNTHESIS, CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERISATION, AND PHOTOPHYSICAL PROPERTIES OF IRIDIUM(III) COMPLEX WITH PYRIDINE. (2023, April 19). Retrieved February 19, 2026, from [Link]

  • ClinMed International Library. (2018, October 13). Physicochemical and Biopharmaceutical Characterization of N-Iodomethyl-N,N-Dimethyl-N-(6,6-1 Diphenylhex-5-En-1-Yl) Ammonium Iod. Retrieved February 19, 2026, from [Link]

  • MDPI. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2021, December). Solubility Properties of Methanol in Organic Solvents. Retrieved February 19, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved February 19, 2026, from [Link]

  • PubMed. (n.d.). 4-methoxy-1-methylpyridinium iodide. Grignard products and transformations thereof. Retrieved February 19, 2026, from [Link]

  • arXiv. (n.d.). Acetone as a Polar Cosolvent for Pyridinium-Based Ionic Liquids. Retrieved February 19, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). 3'-nitro-1-phenylethanol. Retrieved February 19, 2026, from [Link]

  • ChemSpider Synthetic Pages. (2017, May 7). Methylation of Cyclohexane-1,3-dione at the C2-Position. Retrieved February 19, 2026, from [Link]

  • MDPI. (2021, May 26). Solubility Determination, Hansen Solubility Parameters and Thermodynamic Evaluation of Thymoquinone in (Isopropanol + Water) Compositions. Retrieved February 19, 2026, from [Link]

Sources

Technical Monograph: 3-(Methoxycarbonyl)-1-methylpyridinium

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Ionic Liquid Precursor / NAD+ Biomimetic Primary CAS (Iodide Salt): 4685-10-3 Active Cation Mass: 152.07 Da (Monoisotopic)[1]

Executive Summary

3-(Methoxycarbonyl)-1-methylpyridinium (often abbreviated as MCP or N-methylnicotinate methyl ester ) is a pivotal heterocyclic scaffold in bio-organic chemistry.[1] It serves two primary functions in modern research:

  • NAD+ Biomimicry: It acts as a simplified structural analog of Nicotinamide Adenine Dinucleotide (NAD+), allowing researchers to isolate and study the redox kinetics of the pyridinium core without the steric bulk of the ADP-ribose tail.

  • Ionic Liquid Architectures: As a functionalized pyridinium cation, it is a precursor for "task-specific" ionic liquids, particularly those requiring electron-accepting capabilities.

This guide provides a definitive physicochemical profile, synthesis workflow, and analytical validation protocol for researchers utilizing this compound.[1]

Part 1: Physicochemical Profile & Molecular Weight

The "molecular weight" of MCP is frequently misreported because it exists as a salt. In mass spectrometry (ESI+), you observe the cation; in gravimetric preparation, you weigh the salt.[1]

The Cation (The Active Species)

The electrophilic core responsible for redox activity.[1]

  • Formula:

    
    
    
  • Monoisotopic Mass: 152.0712 Da

  • Average Molecular Weight: 152.17 g/mol

Common Salt Forms (The Weighable Solids)

You must adjust your calculations based on the counter-ion used in your specific batch.[1]

Counter-ionFormulaTotal MW ( g/mol )CAS No.Solubility Profile
Iodide

279.08 4685-10-3Soluble in MeOH, DMSO, Hot

.[1] Poor in

.[1]
Chloride

187.62 N/AHigh

solubility; often hygroscopic.
Triflate

301.24 N/ASoluble in organic solvents (DCM, MeCN); non-coordinating anion.[1]

*Note: Chloride and Triflate forms are often prepared in situ or via ion exchange from the iodide.

Part 2: Synthesis & Fabrication Protocol

Objective: Synthesis of 3-(Methoxycarbonyl)-1-methylpyridinium Iodide via quaternization. Scale: 10 mmol (approx. 2.8 g yield).[1][2]

Reagents & Safety
  • Methyl Nicotinate (Precursor): 1.37 g (10 mmol).[1]

  • Methyl Iodide (MeI): 2.13 g (15 mmol, 1.5 eq).[1] Warning: MeI is a neurotoxin and alkylating agent. Use exclusively in a fume hood.

  • Solvent: Acetone or Acetonitrile (anhydrous).[1]

Step-by-Step Methodology
  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.37 g of methyl nicotinate in 10 mL of anhydrous acetone.

  • Alkylation: Add 0.94 mL (2.13 g) of Methyl Iodide dropwise while stirring.

  • Reflux: Attach a reflux condenser. Heat the mixture to 40°C (mild reflux) for 4–6 hours. The solution will initially be clear; a yellow/white precipitate should begin to form as the salt crashes out.

  • Precipitation: Cool the reaction to room temperature, then place in an ice bath for 30 minutes to maximize crystallization.

  • Isolation: Filter the solid using a sintered glass funnel.

  • Purification (Trituration): Wash the filter cake with cold diethyl ether (

    
     mL) to remove unreacted methyl nicotinate and iodine traces.
    
  • Drying: Dry under high vacuum for 2 hours.

Synthesis Workflow Diagram

SynthesisWorkflow Start Methyl Nicotinate (In Acetone) React Add Methyl Iodide (1.5 eq) Start->React Reflux Reflux 40°C (4-6 Hours) React->Reflux Cool Ice Bath Precipitation Reflux->Cool Salt Formation Filter Filtration & Ether Wash Cool->Filter Product Pure Iodide Salt (Yellow/White Solid) Filter->Product

Caption: Quaternization workflow for generating the iodide salt from methyl nicotinate.

Part 3: Analytical Validation (Self-Validating)

To ensure scientific integrity, you must confirm the identity of the synthesized salt.[1] Do not rely solely on yield.

Proton NMR ( -NMR)

Solvent: DMSO-


 or 

.[1] Diagnostic Signals (Expected):
  • 
     9.5–9.6 ppm (s, 1H):  H2 proton (between 
    
    
    
    and
    
    
    ).[1] Most desfield due to dual electron-withdrawing influence.
  • 
     9.0–9.2 ppm (d, 1H):  H6 proton (adjacent to 
    
    
    
    ).[1]
  • 
     8.8–8.9 ppm (d, 1H):  H4 proton.[1]
    
  • 
     8.2–8.3 ppm (t, 1H):  H5 proton.[1]
    
  • 
     4.4–4.5 ppm (s, 3H): 
    
    
    
    -Methyl
    (Diagnostic).[1] If this peak is missing, the reaction failed.
  • 
     3.9–4.0 ppm (s, 3H): 
    
    
    
    -Methyl (Ester).
High-Resolution Mass Spectrometry (HRMS)

Mode: ESI+ (Electrospray Ionization, Positive Mode).[1]

  • Target

    
    :  152.0712[1]
    
  • Interpretation: You will observe the cation mass. The iodide anion (126.[1]9) will generally not be seen in positive mode unless you look for clusters (e.g.,

    
    ).[1]
    

Part 4: Functional Application (NAD+ Modeling)

The primary utility of 3-(Methoxycarbonyl)-1-methylpyridinium is its ability to accept a hydride ion (


), mimicking the biological conversion of 

.[1]
Redox Mechanism

Upon treatment with a hydride donor (e.g., Sodium Dithionite or Sodium Borohydride), the molecule undergoes regioselective reduction at the C4 position.[1]

  • Thermodynamic Product: 1,4-dihydropyridine derivative.

  • Kinetic Trap: Occasionally C2 or C6 reduction occurs, but C4 is favored due to the stability of the resulting conjugated system.

Pathway Diagram

RedoxPathway Ox Oxidized Form (Pyridinium Cation) TS Hydride Transfer (Nucleophilic Attack at C4) Ox->TS + H- (from NaBH4) Red Reduced Form (1,4-Dihydropyridine) TS->Red Loss of Aromaticity

Caption: Biomimetic reduction pathway mimicking the NAD+ to NADH conversion.[1]

References

  • Sigma-Aldrich. 3-(Methoxycarbonyl)-1-methylpyridinium iodide Product Specification. Retrieved from [1]

  • Mauzerall, D., & Westheimer, F. H. (1955).[1] 1-Benzyldihydronicotinamide—A Model for Reduced DPN. Journal of the American Chemical Society. (Fundamental grounding for nicotinamide models).

  • Carey, F. A.Advanced Organic Chemistry Part A: Structure and Mechanisms. (Reference for Pyridinium reduction regioselectivity).
  • BLD Pharm. Product Analysis: 3-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide.[3] Retrieved from [1]

Sources

Technical Guide: Stability Profile and Degradation Kinetics of 3-(Methoxycarbonyl)-1-methylpyridinium

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(Methoxycarbonyl)-1-methylpyridinium Stability and Degradation Pathways Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, Drug Development Professionals

Executive Summary

3-(Methoxycarbonyl)-1-methylpyridinium (also known as Trigonelline Methyl Ester or N-Methylnicotinate) represents a critical class of cationic pyridinium esters used frequently as NAD+ model compounds, methylating agents, and synthetic intermediates in alkaloid chemistry.

Unlike its uncharged analog (methyl nicotinate), the permanent positive charge on the pyridinium nitrogen drastically alters its stability profile. This guide details the accelerated hydrolytic instability driven by the electron-deficient ring, delineates the competition between ester hydrolysis and pseudobase formation, and provides a validated analytical framework for monitoring its degradation.

Molecular Architecture & Reactivity Profile

To understand the degradation of this molecule, one must first analyze its electronic environment. The molecule consists of a pyridine ring methylated at the N-1 position, creating a quaternary ammonium cation, with a methyl ester moiety at the C-3 position.

The "Double Activation" Effect

The stability is compromised by two synergistic electronic factors:

  • Inductive Effect (-I) of N+: The quaternary nitrogen exerts a strong electron-withdrawing effect, significantly reducing electron density at the carbonyl carbon of the ester. This makes the ester bond much more susceptible to nucleophilic attack (hydrolysis) than in neutral methyl nicotinate.

  • Ring Electrophilicity: The C-2 and C-6 positions of the pyridinium ring become highly electrophilic. In alkaline environments, this invites attack by hydroxide ions (

    
    ), leading to pseudobase formation—a pathway absent in neutral pyridine esters.
    

Degradation Pathways

The degradation of 3-(Methoxycarbonyl)-1-methylpyridinium is pH-dependent and proceeds via two distinct competitive pathways: Ester Hydrolysis (dominant in neutral/mildly basic pH) and Ring Fragmentation (dominant in strong alkali).

Pathway A: Hydrolytic De-esterification (Major)

In aqueous solution, the primary degradation pathway is the hydrolysis of the methyl ester to form Trigonelline (1-methylpyridinium-3-carboxylate) and methanol.

  • Mechanism:

    
     (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).
    
  • Kinetics: Pseudo-first-order in buffered aqueous solution; second-order overall (

    
    ).
    
  • Observation: The reaction is significantly faster than the hydrolysis of methyl nicotinate due to the cationic leaving group stabilization and carbonyl activation.

Pathway B: Pseudobase Formation & Ring Opening (Minor/pH-Specific)

At pH > 9.0, the concentration of hydroxide ions is sufficient to attack the aromatic ring directly.

  • Mechanism: Hydroxide attacks the electron-deficient C-2 or C-6 position.

  • Intermediate: Formation of a non-aromatic 1,2-dihydro or 1,6-dihydro "pseudobase" (neutral carbinolamine).

  • Outcome: While often reversible, prolonged exposure to high pH can lead to irreversible ring opening (Zincke-type aldehyde formation), destroying the pharmacophore completely.

Visualization of Degradation Logic

The following diagram illustrates the competitive pathways.

DegradationPathways Parent 3-(Methoxycarbonyl)- 1-methylpyridinium (Cationic Ester) Trigonelline Trigonelline (Zwitterionic Acid) Parent->Trigonelline Pathway A: Hydrolysis (pH 4-8, +H2O) Methanol Methanol Parent->Methanol Byproduct Pseudobase Pseudobase Intermediate (Unstable Dihydro-pyridine) Parent->Pseudobase Pathway B: Nucleophilic Attack (pH > 9, +OH-) Pseudobase->Parent Reversible (Acidification) RingOpen Ring-Opened Aldehydes/Polymers Pseudobase->RingOpen Irreversible Fragmentation

Figure 1: Competitive degradation pathways showing the dominant hydrolysis route (Pathway A) versus the base-mediated ring instability (Pathway B).

Stability Data & Storage Guidelines

The following data summarizes the stability profile relative to environmental conditions.

ParameterConditionStability AssessmentHalf-Life (

) Estimate
Solid State -20°C, DesiccatedHigh> 2 Years
Solid State Ambient, HumidModerate (Hygroscopic)< 6 Months (Hydrolysis driven by moisture)
Aqueous Sol. pH 3.0 - 5.0ModerateDays to Weeks
Aqueous Sol. pH 7.4 (Physiological)LowHours (< 24h)
Aqueous Sol. pH > 10.0Very LowMinutes (Rapid Ring Attack)

Critical Handling Note: The salt forms (Chloride/Iodide) are hygroscopic.[1] Absorption of atmospheric water initiates autocatalytic hydrolysis even in the solid state, as the formation of trigonelline (zwitterion) can alter the local pH.

Experimental Protocol: Analytical Monitoring

To accurately quantify the parent compound and distinguish it from the degradation product (Trigonelline), a standard Reverse Phase HPLC method is insufficient due to the permanent positive charge (lack of retention).

Recommended Method: Ion-Pairing HPLC or HILIC.

Protocol: Ion-Pairing HPLC for Cationic Esters

Objective: Separate the cationic ester (Parent) from the zwitterionic acid (Trigonelline).

  • Instrument: HPLC with UV-Vis / PDA Detector.

  • Column: C18 End-capped (e.g., Agilent Zorbax SB-C18), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 10 mM Sodium 1-Octanesulfonate (Ion-Pairing Agent) in 0.1% Phosphoric Acid (pH ~3.0).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient:

    • 0-5 min: 95% A (Isocratic hold to elute polar Trigonelline).

    • 5-15 min: 95% A → 60% A (Linear gradient to elute hydrophobic ion-paired Parent).

    • 15-20 min: Re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Detection: 265 nm (Characteristic

    
     for nicotinates).
    
  • Temperature: 25°C (Do not heat column; heat accelerates hydrolysis).

Validation Criteria (Self-Check):

  • Resolution: The retention time of the Parent must shift significantly with the concentration of Octanesulfonate. If it elutes in the void volume, increase ion-pair reagent concentration.

  • Mass Balance: The molar sum of [Parent] + [Trigonelline] should remain constant over time. If mass balance decreases, suspect Pathway B (Ring Opening/Polymerization).

References

  • Stability of Methylnicotinate in Aqueous Solution. Source: BMC Research Notes (2008). Context: Establishes the baseline stability of the uncharged analog (0.5% degradation/year), highlighting the contrast with the reactive N-methyl derivative. URL:[Link]

  • Development and Validation of an HPLC Method for Quantitative Analysis of Trigonelline. Source: Journal of AOAC INTERNATIONAL / ResearchGate. Context: Provides the foundational chromatographic parameters for separating trigonelline derivatives. URL:[Link]

  • Synthesis and Reactivity of Pyridinium Salts (Zincke Chemistry). Source: Beilstein Journal of Organic Chemistry. Context: Mechanistic background on the nucleophilic attack of pyridinium rings (Pseudobase formation). URL:[Link]

Sources

Technical Guide: Biological Activity & Synthetic Utility of 3-(Methoxycarbonyl)-1-methylpyridinium Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Function Scaffold

The 3-(Methoxycarbonyl)-1-methylpyridinium cation (MMP) represents a privileged scaffold in medicinal chemistry, bridging two distinct pharmacological domains based on its substitution pattern. Structurally, it is the N-methylated methyl ester of nicotinic acid , effectively a pro-drug form of Trigonelline .

Its biological activity profile is bifurcated:

  • Metabolic Modulator (Short-Chain): As a labile ester, it functions as a highly bioavailable precursor to Trigonelline and NAD+, influencing mitochondrial bioenergetics and sirtuin activity.

  • Antimicrobial/Cytotoxic Agent (Long-Chain Derivatives): When the N-methyl group is extended to lipophilic alkyl chains (C10–C16), the scaffold transforms into a cationic surfactant capable of disrupting microbial membranes and inhibiting acetylcholinesterase (AChE).

This guide provides a comprehensive technical analysis of the MMP scaffold, detailing synthesis, stability, metabolic pathways, and experimental protocols for biological evaluation.

Chemical Structure & Synthesis[1][2][3][4]

Core Physicochemical Properties

The MMP cation is an electrophilic, quaternary ammonium salt. Unlike neutral methyl nicotinate, the permanent positive charge on the pyridinium nitrogen significantly alters its solubility, membrane permeability, and reactivity.

  • IUPAC Name: 3-(Methoxycarbonyl)-1-methylpyridin-1-ium

  • Common Name: N-Methylnicotinate methyl ester cation

  • Molecular Formula:

    
    
    
  • Key Reactivity: The ester bond at C3 is activated by the electron-withdrawing quaternary nitrogen, making it highly susceptible to hydrolysis by plasma esterases and spontaneous hydrolysis at alkaline pH.

Synthetic Protocol: Quaternization of Methyl Nicotinate

Principle: The synthesis relies on an


 nucleophilic substitution where the pyridine nitrogen attacks a methylating agent.

Reagents:

  • Precursor: Methyl Nicotinate (99%)

  • Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)

  • Solvent: Acetone or Acetonitrile (anhydrous)

Step-by-Step Protocol:

  • Dissolution: Dissolve 10.0 mmol of Methyl Nicotinate in 20 mL of anhydrous acetone in a round-bottom flask.

  • Addition: Add 12.0 mmol (1.2 eq) of Methyl Iodide dropwise at 0°C under inert atmosphere (

    
    ). Note: MeI is volatile and toxic; use a fume hood.
    
  • Reflux: Allow the mixture to warm to room temperature, then reflux at 45°C for 4–6 hours. The product, 3-(Methoxycarbonyl)-1-methylpyridinium iodide, will precipitate as a yellow crystalline solid.

  • Isolation: Cool to 0°C. Filter the precipitate under vacuum.

  • Purification: Wash the filter cake with cold diethyl ether (

    
     mL) to remove unreacted starting material. Recrystallize from ethanol/methanol if necessary.
    
  • Validation:

    • 1H NMR (

      
      ):  Look for the N-methyl singlet (~4.4 ppm) and the ester methyl singlet (~4.0 ppm). The aromatic protons will shift downfield relative to the neutral precursor due to the cationic ring.
      
Counter-ion Exchange

For biological applications requiring high aqueous solubility or reduced halide toxicity, the iodide anion can be exchanged for chloride or acetate using an ion-exchange resin (e.g., Amberlite IRA-400, Cl- form).

Biological Mechanisms & Pathways[5]

Pathway A: NAD+ Salvage & Mitochondrial Energetics

In mammalian systems, the MMP scaffold acts as a precursor. The ester mask improves cellular uptake compared to the zwitterionic Trigonelline. Once intracellular, esterases (e.g., IAH1 in yeast, CES1 in humans) hydrolyze it to Trigonelline, which enters the NAD+ salvage pathway.

Key Insight: Trigonelline is a methyl donor and an NAD+ booster, vital for preventing sarcopenia (muscle aging) and improving mitochondrial respiration.[1]

NAD_Pathway MMP 3-(Methoxycarbonyl)- 1-methylpyridinium Trigonelline Trigonelline (N-methylnicotinate) MMP->Trigonelline Intracellular Esterases (Hydrolysis) NicotinicAcid Nicotinic Acid (Niacin) Trigonelline->NicotinicAcid Demethylation (Liver/Gut Microbiota) Mito Mitochondrial Respiration Trigonelline->Mito Direct Activation (Complex I) NAD NAD+ NicotinicAcid->NAD Preiss-Handler Pathway NAD->Mito Sirtuin Activation

Figure 1: The MMP derivative acts as a pro-drug. Hydrolysis yields Trigonelline, which feeds into the NAD+ pool or directly modulates mitochondrial function.

Pathway B: Membrane Disruption (Antimicrobial)

When the N-methyl group is replaced by a long alkyl chain (e.g., C12-C16), or if the ester moiety is modified to a fatty chain, the molecule becomes amphiphilic.

  • Mechanism: The cationic headgroup binds to the negatively charged bacterial cell wall (LPS in Gram-negative, Teichoic acids in Gram-positive). The hydrophobic tail inserts into the lipid bilayer, causing depolarization and pore formation.

  • Selectivity: High toxicity to bacteria/fungi; moderate toxicity to mammalian cells (hemolysis) depending on chain length.

Experimental Evaluation Protocols

Protocol: Plasma Stability (Esterase Hydrolysis) Assay

Objective: To determine the half-life of the ester prodrug in biological media.

  • Preparation: Prepare a 10 mM stock solution of MMP iodide in PBS (pH 7.4).

  • Incubation: Add MMP stock to pooled human plasma (final conc. 100 µM) at 37°C.

  • Sampling: Aliquot 100 µL samples at T = 0, 5, 15, 30, 60, and 120 min.

  • Quenching: Immediately add 300 µL ice-cold acetonitrile (containing internal standard) to precipitate proteins. Centrifuge at 10,000 x g for 5 min.

  • Analysis: Analyze supernatant via HPLC-UV (260 nm) or LC-MS/MS. Monitor the disappearance of the ester peak and the appearance of the Trigonelline acid peak.

Protocol: Minimum Inhibitory Concentration (MIC)

Objective: To assess antimicrobial potency of derivatives.[2]

  • Organisms: S. aureus (ATCC 29213) and E. coli (ATCC 25922).

  • Plate Setup: Use 96-well polystyrene microplates. Dispense 100 µL of Mueller-Hinton Broth (MHB) into all wells.

  • Dilution: Perform serial 2-fold dilutions of the MMP derivative (Start: 512 µg/mL -> End: 0.5 µg/mL).

  • Inoculation: Add 100 µL of bacterial suspension adjusted to

    
     CFU/mL.
    
  • Incubation: 37°C for 18–24 hours.

  • Readout: MIC is the lowest concentration showing no visible turbidity.

  • Control: Include Cetylpyridinium chloride (CPC) as a positive control.

Structure-Activity Relationship (SAR) Data

The following table summarizes how structural modifications to the 3-(Methoxycarbonyl)-1-methylpyridinium core shift its biological function.

Structural DomainModificationBiological EffectMechanism
N-Substituent (R1) Methyl (

)
NAD+ Precursor Rapid hydrolysis to Trigonelline; low toxicity.
Dodecyl (

)
Antimicrobial Membrane disruption; MIC ~4-8 µg/mL (S. aureus).
BenzylAChE Inhibitor Steric occlusion of enzyme active site.
C3-Substituent (R2) Methoxycarbonyl (

)
Pro-drug Labile ester; improves cellular entry.
Carboxylate (

)
Metabolite Trigonelline; zwitterionic; antioxidant.
Amide (

)
Stable Analog Resists hydrolysis; N-methylnicotinamide (MNA) activity.
Comparative Potency (Antimicrobial)

Data synthesized from alkylpyridinium studies (See References).

  • C1 (Methyl): MIC > 1000 µg/mL (Inactive as antibiotic).

  • C12 (Dodecyl): MIC 4–8 µg/mL (Highly active).

  • C16 (Cetyl): MIC 2–4 µg/mL (Highly active, increased cytotoxicity).

References

  • NAD+ Metabolism & Sarcopenia: Memmott, R. M., et al. (2024).[1] Trigonelline is an NAD+ precursor that improves muscle function during ageing and is reduced in human sarcopenia.[1] Nature Metabolism. [Link]

  • Antimicrobial Pyridinium Salts: Subramaniyan, S. B., et al. (2021). Excellent synergistic activity of a designed membrane acting pyridinium containing antimicrobial cationic N-acylethanolamine with isoniazid against mycobacterium.[3] New Journal of Chemistry. [Link]

  • General Pharmacology of Trigonelline: Zhou, J., et al. (2012). Trigonelline: A Plant Alkaloid with Therapeutic Potential for Diabetes and Central Nervous System Disease. Current Medicinal Chemistry. [Link]

  • Esterase Activity in Yeast (IAH1): Luo, T., et al. (2025).[4] Methyl Nicotinate Is a Novel Geroprotective Compound That Promotes Mitochondria Dependent Lifespan Extension. bioRxiv. [Link]

Sources

An In-depth Technical Guide to the Discovery and History of N-methylnicotinic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-methylnicotinic acid esters and their related alkaloids represent a fascinating class of pyridine derivatives with a rich history intertwined with ethnobotany, natural product chemistry, and pharmacology. This guide provides a comprehensive exploration of their journey from discovery in natural sources to their synthesis and the elucidation of their complex biological activities. We will delve into two prominent, structurally related alkaloids: Trigonelline (N-methylnicotinic acid), the archetypal zwitterionic form, and Arecoline , the methyl ester of a reduced and N-methylated nicotinic acid derivative. Understanding their history offers critical insights into the development of cholinergic research and the broader field of alkaloid chemistry.

Part 1: The Era of Naturalists - Isolation and Early Characterization

The story of N-methylnicotinic acid derivatives begins not in the laboratory, but in the careful study of plants with long histories of human use.

Trigonelline: From Fenugreek and Coffee

Trigonelline (N-methylnicotinic acid) was first isolated in 1885 by the German chemist Ernst Jahns from fenugreek seeds (Trigonella foenum-graecum), from which it derives its name.[1][2][3] It is a zwitterion, or inner salt, consisting of a positively charged nitrogen atom and a negatively charged carboxylate group.[4] This structure is a direct result of the methylation of nicotinic acid (niacin, or Vitamin B3).[1][5]

Beyond fenugreek, trigonelline is found in a wide variety of plants, including peas, soybeans, and, most notably, coffee beans (Coffea species), where it can constitute up to 1-3% of their dry weight.[1][6][7] During the coffee roasting process, a significant portion of trigonelline is thermally decomposed, yielding nicotinic acid and a variety of aromatic compounds that contribute to the final flavor and aroma of the beverage.[6][8]

Biological Significance in Plants: In plants, trigonelline is more than a simple metabolite. It functions as a plant hormone involved in modulating the cell cycle, specifically by promoting cell arrest in the G2 phase.[2][9] It also acts as an osmoprotectant, helping plants survive drought and salt stress.[9]

Arecoline: The Active Principle of the Areca Nut

Arecoline is the primary psychoactive alkaloid found in the areca nut, the fruit of the Areca catechu palm.[10][11] The practice of chewing areca nuts, often as part of a "betel quid," dates back thousands of years in South and Southeast Asia.[10][12]

The scientific investigation of the areca nut's active components led to the isolation of arecoline, also by E. Jahns, in 1888, just a few years after his discovery of trigonelline.[10][12][13] Its chemical structure was confirmed by 1907.[10][12] Arecoline is the methyl ester of N-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid.[11][14] It is a colorless, oily liquid that is miscible with water and most organic solvents.[15][16]

The widespread use of areca nuts, with over 600 million users worldwide, makes arecoline one of the most commonly used psychoactive substances, following only nicotine, alcohol, and caffeine.[10][16]

Part 2: The Dawn of Synthesis and Structural Elucidation

The isolation of these alkaloids spurred chemists to determine their structures and develop methods for their synthesis, a critical step for verifying their identity and enabling further pharmacological study.

Early Synthetic Efforts

The first total laboratory synthesis of arecoline was achieved in 1926 by Fritz Chemnitius.[12][15] Early synthetic routes were often multi-step and complex, reflecting the developing state of organic chemistry at the time.[17] More modern approaches often start from nicotinic acid methyl ester and utilize methylation and reduction steps to arrive at the final arecoline structure.[18]

The synthesis of simple N-methylnicotinic acid esters, such as methyl nicotinate, is typically achieved through a straightforward Fischer esterification. This reaction involves heating nicotinic acid in methanol with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl).[19][20][21]

The diagram below illustrates the general workflow for synthesizing methyl nicotinate, a foundational precursor in this chemical family.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Nicotinic Acid + Methanol (excess) reflux Reflux (e.g., 13 hours) reagents->reflux Add Catalyst catalyst H₂SO₄ (catalytic) neutralize Neutralize with NaHCO₃ reflux->neutralize Cool extract Extract with Chloroform neutralize->extract purify Purify via Column Chromatography extract->purify product Methyl Nicotinate (Final Product) purify->product

Caption: General workflow for methyl nicotinate synthesis.

Comparative Data on Synthesis Methods

The choice of synthetic method depends on the desired scale, yield, and reaction time. Below is a comparison of common methods for the esterification of substituted nicotinic acids.

Method/CatalystReagents & CatalystReaction ConditionsReported YieldReference
Fischer Esterification 6-Methylnicotinic acid, Methanol, Conc. H₂SO₄Reflux, 17 hours75%[20]
Fischer Esterification 6-Methylnicotinic acid, Methanol sat. with HCl gasReflux, 1 hourNot specified[20]
Dimethyl Sulfate (DMS) 6-Methylnicotinic acid, Dimethyl Sulfate, NaHCO₃Elevated temp. (e.g., 90°C)High (General)[20]

Part 3: Unraveling the Pharmacological Puzzle

The most significant aspect of this chemical family is its interaction with the nervous system, particularly the cholinergic system.

Arecoline: A Muscarinic and Nicotinic Agonist

Arecoline is a parasympathomimetic agent, primarily acting as a partial agonist of muscarinic acetylcholine receptors (mAChRs).[10][15] This activity is responsible for many of its physiological effects, including increased salivation, sweating, and gastrointestinal motility.[11] It also demonstrates activity at nicotinic acetylcholine receptors (nAChRs), though its effects are more pronounced at the muscarinic sites.[10][16]

Its ability to cross the blood-brain barrier and activate central cholinergic receptors leads to its psychoactive effects, which include stimulation, enhanced alertness, and euphoria.[10][22] This central activity has led to research into its potential for treating cognitive decline in conditions like Alzheimer's disease, though its toxicity remains a major hurdle.[16][22][23]

Toxicity and Health Risks: It is crucial to note that chronic use of areca nut is strongly associated with serious health problems, including oral submucous fibrosis and oral squamous cell carcinoma.[22][23]

The following diagram depicts the mechanism by which arecoline stimulates a postsynaptic neuron through muscarinic receptor activation.

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) receptor Muscarinic Receptor (mAChR) ACh_vesicle->receptor Mimics ACh g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., PLC) g_protein->effector response Cellular Response (e.g., IP₃/DAG signaling) effector->response arecoline Arecoline arecoline->receptor Agonist Binding

Caption: Arecoline's agonistic effect on muscarinic receptors.

Trigonelline: A Multifaceted Bioactive Molecule

Unlike arecoline, trigonelline does not exhibit potent cholinergic activity. Its biological effects are more subtle and diverse. Research has highlighted its potential in several areas:

  • Neuroprotection: Studies suggest trigonelline can protect neurons, reduce oxidative stress, and suppress neuroinflammation.[24][25] It has been shown to improve learning and memory in animal models of aging.[5][25]

  • Metabolic Regulation: Trigonelline has demonstrated anti-diabetic properties, improving glucose homeostasis and insulin sensitivity in various models.[9][24]

  • Anti-inflammatory Effects: It can modulate inflammatory pathways, such as inhibiting the activation of NF-κB.[5][26]

Recently, trigonelline has been identified as a novel precursor for nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular metabolism, which may underlie its benefits for muscle health during aging.[27]

Part 4: Key Experimental Protocols

To provide practical insight, this section details a representative protocol for the synthesis of a core N-methylnicotinic acid ester.

Protocol: Sulfuric Acid-Catalyzed Synthesis of Methyl Nicotinate

This protocol is adapted from standard laboratory procedures for Fischer esterification.[19][21]

Objective: To synthesize methyl nicotinate from nicotinic acid and methanol.

Materials:

  • Nicotinic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Sodium bicarbonate (10% aqueous solution)

  • Chloroform (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

  • Silica gel for column chromatography

  • Petroleum ether/ethyl acetate solvent system

Methodology:

  • Reaction Setup: In a round-bottom flask, combine nicotinic acid and an excess of methanol (e.g., 10-20 molar equivalents).

    • Causality: Using methanol as both reactant and solvent drives the reaction equilibrium towards the product side, maximizing yield according to Le Châtelier's principle.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring mixture.

    • Causality: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for an extended period (e.g., 13 hours). Monitor the reaction's progress using Thin Layer Chromatography (TLC).[19]

    • Causality: Refluxing maintains a constant, elevated temperature to increase the reaction rate without evaporating the solvent. Prolonged heating is necessary as uncatalyzed esterification is slow.

  • Neutralization (Work-up): After cooling the reaction mixture to room temperature, slowly add 10% sodium bicarbonate solution until the effervescence ceases. This step neutralizes the sulfuric acid catalyst and any unreacted nicotinic acid.

    • Trustworthiness: This step is critical for a clean extraction. Failure to neutralize the acid would result in the protonated ester remaining in the aqueous layer, drastically reducing the yield.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like chloroform multiple times.

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification (Self-Validation): Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., petroleum ether/ethyl acetate).[19][21]

    • Trustworthiness: This step validates the synthesis by separating the desired ester from any remaining starting material or byproducts. The purity of the collected fractions should be confirmed by TLC.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR and Mass Spectrometry.[19][21] The expected melting point for methyl nicotinate is 40-42°C.[21]

Conclusion and Future Directions

The journey of N-methylnicotinic acid esters from their discovery in medicinal plants to their synthesis and pharmacological characterization showcases the evolution of natural product chemistry. Arecoline, a potent cholinergic agonist, continues to be a valuable pharmacological tool, despite its significant toxicity which limits its therapeutic application. In contrast, trigonelline is emerging as a promising bioactive compound with potential applications in neuroprotection, metabolic health, and healthy aging. Future research will likely focus on further elucidating the mechanisms behind trigonelline's benefits and on synthesizing novel, non-toxic analogs of arecoline with more selective receptor activity for therapeutic development.

References

  • The pharmacology, toxicology and potential applications of arecoline: a review. (2016). PubMed. Available at: [Link][22]

  • The pharmacology, toxicology and potential applications of arecoline: a review. (2016). Taylor & Francis. Available at: [Link][14][23]

  • Arecoline. (n.d.). Wikipedia. Available at: [Link][10]

  • Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline. (2024). MDPI. Available at: [Link][1]

  • Arecoline. (2021). American Chemical Society. Available at: [Link][15]

  • Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline. (n.d.). National Center for Biotechnology Information. Available at: [Link][5]

  • Comprehensive Insights into Arecoline Hydrobromide: Pharmacology, Toxicity, and Pharmacokinetics. (2024). DovePress. Available at: [Link][28]

  • Trigonelline Content in Coffee Beans and the Thermal Conversion of Trigonelline into Nicotinic Acid during the Roasting. (n.d.). J-STAGE. Available at: [Link][6]

  • Arecoline. (n.d.). Grokipedia. Available at: [Link][12]

  • Arecoline. (n.d.). FarmGulp. Available at: [Link][11]

  • DARK Classics in Chemical Neuroscience: Arecoline. (2019). ACS Publications. Available at: [Link][16]

  • Molecule found in coffee, trigonelline, keeps muscles young. (2024). Earth.com. Available at: [Link][27]

  • Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. (n.d.). Scholars Research Library. Available at: [Link][29]

  • Trigonelline – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link][26]

  • Trigonelline Alkaloid, a Valuable Medicinal Metabolite Plant. (2015). ResearchGate. Available at: [Link][9]

  • Possible trigonelline biosynthetic. (n.d.). ResearchGate. Available at: [Link][7]

  • Plant Alkaloid Trigonelline Improves Cognitive Functions, Study Suggests. (2023). Sci.News. Available at: [Link][25]

  • Nomination Background: Trigonelline. (n.d.). National Toxicology Program. Available at: [Link][30]

  • methyl-6-methyinicotinate Route of Synthesis. (n.d.). Sarthak Enterprise. Available at: [Link][31]

  • trigonelline biosynthesis. (n.d.). PubChem. Available at: [Link][2]

  • Risk Assessment of Trigonelline in Coffee and Coffee By-Products. (2023). National Center for Biotechnology Information. Available at: [Link][8]

  • Synthesis and antinociceptive activity of methyl nicotinate. (2015). ResearchGate. Available at: [Link][21]

  • Arecoline. (n.d.). National Center for Biotechnology Information. Available at: [Link][18]

  • Production of arecoline. (1950). Google Patents. Available at: [17]

  • Development of a specific monoclonal antibody-based icELISA for detection of arecoline in traditional Chinese medicines and fresh areca nuts. (2022). Taylor & Francis Online. Available at: [Link][13]

  • N-methylnicotinic acid (CHEBI:50521). (n.d.). European Bioinformatics Institute. Available at: [Link][4]

Sources

3-(Methoxycarbonyl)-1-methylpyridinium safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide designed for researchers and drug development professionals working with 3-(Methoxycarbonyl)-1-methylpyridinium salts.

Chemical Identity & Physicochemical Context

3-(Methoxycarbonyl)-1-methylpyridinium (also known as


-Methylnicotinate methyl ester ) is a quaternary ammonium cation used primarily as a synthetic precursor in the development of NAD+ mimetics, trigonelline derivatives, and targeted drug delivery systems.

Researchers typically encounter this compound as a halide salt, most commonly the iodide or chloride .

PropertyDetail
Systematic Name 3-(Methoxycarbonyl)-1-methylpyridinium iodide
CAS Number 4685-10-3 (Iodide salt)
Molecular Formula

(Iodide salt)
Molecular Weight 279.08 g/mol
Physical State Crystalline solid (often yellow to orange due to iodide charge-transfer)
Solubility High in water, methanol, DMSO; Low in non-polar solvents (

, Hexanes)
Key Instabilities Hygroscopic (absorbs atmospheric moisture); Photosensitive (iodide oxidation)

Hazard Profiling & Toxicology

GHS Classification (Self-Validating Assessment)

While specific toxicological data for this exact CAS is limited compared to industrial surfactants, its structural properties dictate the following GHS classifications based on the "Read-Across" principle from analogous pyridinium salts:

  • Skin Irritation (Category 2): Quaternary nitrogen centers are electrophilic and can disrupt dermal lipid barriers.

  • Eye Irritation (Category 2A): High solubility and ionic nature cause significant osmotic and chemical irritation to mucous membranes.

  • Specific Target Organ Toxicity (Single Exposure): Respiratory tract irritation if inhaled as dust.

Structure-Activity Relationship (SAR): The Neurotoxicity Question

Researchers often fear pyridinium salts due to the structural similarity to MPP+ (1-methyl-4-phenylpyridinium) , a potent neurotoxin that causes Parkinsonian symptoms.

  • MPP+ Mechanism: The lipophilic 4-phenyl group facilitates crossing the Blood-Brain Barrier (BBB) and high-affinity uptake by dopamine transporters (DAT), inhibiting mitochondrial Complex I.

  • 3-(Methoxycarbonyl)-1-methylpyridinium Profile: The 3-methoxycarbonyl group is polar and metabolically labile (hydrolyzable to the zwitterion

    
    -methylnicotinate, a trigonelline analog).
    
Counter-Ion Hazards
  • Iodide Salts: Over time, iodide (

    
    ) can oxidize to iodine (
    
    
    
    ), turning the solid brown/purple.
    
    
    is corrosive and a sensitizer.
  • Methylating Potential: This salt is synthesized from Methyl Iodide (a carcinogen). Trace amounts of unreacted Methyl Iodide may be trapped in the crystal lattice of crude preparations. Always handle new batches as if they contain trace alkylating agents.

Engineering Controls & Personal Protective Equipment (PPE)

The "Barrier" Protocol

To ensure safety, adopt a multi-layered containment strategy.

  • Primary Barrier (Engineering):

    • Chemical Fume Hood: Mandatory for all weighing and solubilization steps. Maintain face velocity at 80–100 fpm.

    • Balance Enclosure: If the solid is fine/dusty, use a static-dissipative balance enclosure to prevent aerosolization.

  • Secondary Barrier (PPE):

    • Gloves: Nitrile (0.11 mm minimum) is sufficient for the solid salt.

      • Caveat: If dissolved in DMSO or Methanol, breakthrough times decrease. For DMSO solutions, use Double Gloving or thicker Nitrile (0.2 mm).

    • Eye Protection: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient due to the high water solubility and irritation potential of the dust.

Experimental Handling & Workflow

Storage and Stability
  • Moisture Control: The quaternary nitrogen makes the lattice highly hygroscopic. Store in a desiccator or under inert gas (

    
    /Ar).
    
  • Light Protection: Wrap containers in aluminum foil or use amber glass to prevent iodide oxidation (

    
    ).
    
  • Temperature: Store at 2–8°C to inhibit hydrolysis of the methyl ester, especially if the salt is slightly acidic.

Solubilization Logic

When preparing stock solutions (e.g., for biological assays):

  • Solvent Choice: Water or PBS is preferred for stability. DMSO is acceptable but increases skin permeability risks.

  • Exotherm: Dissolution is endothermic (cooling), but hydration of the cation is rapid.

  • pH Sensitivity: The ester bond at C3 is susceptible to hydrolysis in alkaline media (

    
    ). Maintain pH 5–7 for stock stability.
    
Visualization: Safe Handling Workflow

The following diagram outlines the logical decision tree for handling this compound, integrating stability and safety checks.

SafeHandling Start Start: New Vial Check Visual Check: Color? Start->Check Yellow Yellow/White: Safe to Use Check->Yellow Clear Brown Brown/Purple: Iodine Contamination Check->Brown Oxidized Weigh Weigh in Fume Hood (Avoid Dust) Yellow->Weigh Recryst Recrystallize (EtOH/Et2O) Brown->Recryst Purify Recryst->Yellow Solvent Select Solvent Weigh->Solvent Aq Aqueous (pH < 7) Stable Solvent->Aq Preferred Basic Basic (pH > 8) Hydrolysis Risk Solvent->Basic Avoid

Figure 1: Decision logic for assessing compound quality and stability prior to experimentation.

Emergency Response Protocols

Exposure Scenarios
  • Ocular Contact:

    • Mechanism:[1] Hypertonic salt solution causes rapid dehydration of corneal epithelium.

    • Action: Flush immediately for 15 minutes .[2] Do not use neutralization agents.

  • Dermal Contact:

    • Action: Wash with soap and water.[3][4] If the salt was dissolved in DMSO, monitor for systemic symptoms (nausea, headache) as DMSO carries the cation into the bloodstream.

  • Spill Cleanup:

    • Solid: Do not sweep (creates dust).[5] Cover with wet paper towels to dissolve, then wipe up.

    • Solution: Absorb with vermiculite.[3]

Deactivation & Waste
  • Chemical Deactivation: No specific deactivation is required for the pyridinium ring itself. However, if the sample is old and contains free Iodine (

    
    ), treat with Sodium Thiosulfate  solution to reduce 
    
    
    
    to iodide before disposal.
  • Disposal: Incineration is the only acceptable method. The iodine content requires the waste to be flagged as "Halogenated Organic Waste" to prevent corrosion of standard incinerators.

Synthesis & Degradation Pathways (Mechanistic Insight)

Understanding the synthesis helps predict impurities. The compound is typically made by methylating methyl nicotinate.

SynthesisPath Precursor Methyl Nicotinate (Pyridine derivative) Product 3-(Methoxycarbonyl)-1-methylpyridinium Iodide (Target Salt) Precursor->Product + MeI, Acetone, Reflux Reagent Methyl Iodide (MeI) (High Toxicity Alkylator) Reagent->Product Impurity Trace MeI trapped in lattice (Carcinogenic Risk) Product->Impurity Possible Residue Degradation Hydrolysis Product: N-Methylnicotinate (Zwitterion) Product->Degradation + H2O / OH-

Figure 2: Synthesis pathway highlighting the origin of potential high-toxicity impurities (MeI) and degradation risks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 134763, 3-(Methoxycarbonyl)-1-methylpyridinium iodide. Retrieved from [Link]

  • Ashurst, J. V., & Nappe, T. M. (2023). Methanol Toxicity. StatPearls Publishing. (Referenced for general solvent handling in conjunction with methyl esters). Retrieved from [Link]

  • D'Amato, R. J., et al. (1987). Evidence for the involvement of the 1-methyl-4-phenylpyridinium ion (MPP+) in the toxicity of MPTP. (Provided for SAR comparison regarding neurotoxicity). Retrieved from [Link]

Sources

Spectroscopic Characterization of 3-(Methoxycarbonyl)-1-methylpyridinium: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive spectroscopic analysis of 3-(Methoxycarbonyl)-1-methylpyridinium (typically isolated as the iodide salt), a critical intermediate in the synthesis of NAD+ analogues and a model compound for studying pyridinium redox systems. Designed for research scientists and drug development professionals, this document details the synthesis, Nuclear Magnetic Resonance (


H and 

C NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of the cation. Emphasis is placed on the mechanistic origins of spectral signals, particularly the deshielding effects of the quaternary nitrogen.

Synthesis & Preparation Protocol

To ensure the integrity of spectroscopic data, the compound must be synthesized with high purity. The standard protocol involves the quaternization of methyl nicotinate using methyl iodide (MeI).

Experimental Workflow

Reaction:



Protocol Steps:

  • Reagent Prep: Dissolve 10.0 mmol of methyl nicotinate in 20 mL of anhydrous methanol or acetone.

  • Alkylation: Add 15.0 mmol (1.5 eq) of methyl iodide dropwise under stirring. Caution: MeI is a potent alkylating agent; work in a fume hood.

  • Reflux: Heat the mixture to reflux (approx. 60–65 °C) for 4–6 hours. The solution will typically turn yellow/orange.

  • Precipitation: Cool the reaction mixture to room temperature, then to 0 °C. The quaternary salt often precipitates spontaneously. If not, add diethyl ether to induce crystallization.

  • Purification: Filter the solid, wash with cold ether to remove unreacted starting materials, and dry under vacuum.

  • Yield: Typically >90% as a yellow crystalline solid.

Mechanism & Workflow Diagram

SynthesisWorkflow Start Methyl Nicotinate (Precursor) Reaction Reflux (MeOH) 4-6 Hours Start->Reaction Reagent Methyl Iodide (Alkylating Agent) Reagent->Reaction Intermediate Transition State (S_N2 Attack) Reaction->Intermediate Nucleophilic Attack Product 3-(Methoxycarbonyl)- 1-methylpyridinium Iodide Intermediate->Product Quaternization Wash Ether Wash & Vacuum Dry Product->Wash Purification Final Final Wash->Final Pure Salt

Caption: Figure 1. S


2 synthesis pathway for the quaternization of methyl nicotinate.

Spectroscopic Atlas

A. Nuclear Magnetic Resonance (NMR)

The positive charge on the pyridinium nitrogen exerts a strong electron-withdrawing effect, significantly deshielding the ring protons compared to the neutral methyl nicotinate.

Solvent: DMSO-d


 (Commonly used due to solubility of the salt).

H NMR Data (400 MHz, DMSO-d

)
PositionShift (

, ppm)
Multiplicity

(Hz)
Assignment Logic
H-2 9.65 – 9.70Singlet (s)-Most deshielded; flanked by electron-withdrawing N

and C=O.
H-6 9.15 – 9.20Doublet (d)~6.0Adjacent to N

; strong inductive deshielding.
H-4 8.95 – 9.00Doublet (d)~8.0Para to N

; resonance deshielding.
H-5 8.25 – 8.35DD / Triplet~6.0, 8.0Meta to N

; least deshielded aromatic proton.
N-CH

4.45 – 4.50Singlet (s)-Methyl on quaternary nitrogen (highly deshielded).
O-CH

3.95 – 4.00Singlet (s)-Methoxy ester protons.

C NMR Data (100 MHz, DMSO-d

)

Note: Quaternary carbons (C3) and Carbonyls are often less intense.

Carbon TypeShift (

, ppm)
Assignment
C=O 162.5 – 163.5Ester Carbonyl.
C-2 146.0 – 148.0Aromatic (Ortho to N

).
C-6 145.0 – 146.5Aromatic (Ortho to N

).
C-4 144.0 – 145.0Aromatic (Para to N

).
C-3 128.0 – 130.0Quaternary Aromatic (Meta to N

).
C-5 127.5 – 128.5Aromatic (Meta to N

).
O-CH

53.5 – 54.5Methoxy Carbon.
N-CH

48.0 – 49.5N-Methyl Carbon.
B. Infrared Spectroscopy (IR)

The IR spectrum is dominated by the ester functionality and the cationic aromatic ring vibrations.

Frequency (cm

)
Vibration ModeIntensityNotes
3000 – 3100 C-H Stretch (Ar)WeakCharacteristic of aromatic protons.
1730 – 1740 C=O StretchStrongEster carbonyl; slightly shifted due to ring electron deficiency.
1630 – 1640 C=N / C=C StretchMediumPyridinium ring breathing modes.
1200 – 1300 C-O StretchStrongEster C-O-C asymmetric stretch.
1150 – 1190 C-H In-plane bendMediumAromatic ring deformation.
800 – 850 C-H Out-of-planeStrongDiagnostic for substitution pattern.
C. Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode (+ve).[1] Target Ion: C


H

NO

Exact Mass: 152.0712 Da

In ESI, the pre-charged cation [M]


 is detected directly without the need for protonation [M+H]

.
Fragmentation Pathway (MS/MS)

Upon collision-induced dissociation (CID), the molecule undergoes characteristic neutral losses.

  • Parent Ion: m/z 152 (Intact Cation).

  • Fragment 1 (m/z 137): Loss of methyl radical/neutral (

    
    CH
    
    
    
    ) is rare in even-electron ions but can occur; more likely loss of methyl from the ester if rearrangement occurs. However, the primary loss is often the ester group.
  • Fragment 2 (m/z 78/79): Pyridinium core fragmentation.

  • Fragment 3 (m/z 93): [M - COOCH

    
    ]
    
    
    
    (Loss of the ester moiety).
MS Fragmentation Logic Diagram

MSFragmentation Parent Parent Cation [M]+ m/z 152.07 (C8H10NO2+) Frag1 Fragment [M - OMe]+ m/z 121 (Acylium Ion) Parent->Frag1 - OCH3 (31 Da) Frag2 Fragment [M - COOMe]+ m/z 93 (1-Methylpyridinium) Parent->Frag2 - COOCH3 (59 Da) Frag3 Fragment [Pyridine]+ m/z 79 (Ring Contraction/Loss of Me) Frag2->Frag3 - CH2/Rearrangement

Caption: Figure 2. Proposed ESI-MS/MS fragmentation pathway for the 3-(methoxycarbonyl)-1-methylpyridinium cation.

References

  • Sigma-Aldrich. 3-Methoxycarbonyl-1-methylpyridinium iodide Product Sheet. Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary: 1-Methyl-3-(methoxycarbonyl)pyridinium. Retrieved from

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 3628 (Methyl nicotinate parent data). AIST. Retrieved from

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (General reference for Pyridinium shifts).
  • University of Maryland. MS Fragmentation of Pyridinium Salts. Retrieved from

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Two-Step Synthesis of 3-(Methoxycarbonyl)-1-methylpyridinium Iodide from Nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, research-grade protocol for the synthesis of 3-(Methoxycarbonyl)-1-methylpyridinium iodide, a quaternary ammonium salt, starting from the readily available nicotinic acid (Vitamin B3). The synthesis is a robust two-step process, commencing with the Fischer esterification of nicotinic acid to yield the intermediate, methyl nicotinate, followed by the N-methylation (quaternization) of the pyridine ring using methyl iodide. This guide is designed for researchers in organic chemistry, medicinal chemistry, and drug development, offering in-depth explanations of the reaction mechanisms, step-by-step protocols, characterization data, and critical safety considerations.

Introduction and Significance

Nicotinic acid and its derivatives are fundamental building blocks in both biological systems and chemical synthesis. Methyl nicotinate, the methyl ester of nicotinic acid, is an active ingredient in various pharmaceutical products, primarily used as a vasodilator and rubefacient for treating rheumatoid and vascular disorders.[1] Its synthesis is a common undergraduate and industrial procedure.[1][2][3]

The subsequent conversion of methyl nicotinate to its N-methylated pyridinium salt, 3-(Methoxycarbonyl)-1-methylpyridinium iodide, transforms the neutral molecule into a positively charged quaternary ammonium compound.[4] This structural modification significantly alters its physical and chemical properties, such as increasing its polarity and solubility in polar solvents.[4] Quaternary pyridinium salts are a class of compounds with diverse applications, serving as precursors in organic synthesis, components of ionic liquids, and as moieties in biologically active molecules. This guide provides a reliable and well-documented pathway to access this valuable compound.

Overall Synthetic Pathway

The synthesis proceeds in two distinct stages:

  • Esterification: Conversion of the carboxylic acid functional group of nicotinic acid into a methyl ester.

  • Quaternization: Alkylation of the pyridine ring nitrogen to form the final pyridinium iodide salt.

Caption: Two-step synthesis from nicotinic acid to the target pyridinium salt.

Part I: Synthesis of Methyl Nicotinate via Fischer Esterification

The first step is the conversion of nicotinic acid to methyl nicotinate. This is achieved through the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[5]

Mechanism of Fischer Esterification

The Fischer esterification is an equilibrium-controlled process.[6] The mechanism involves several key steps:

  • Protonation of the Carbonyl: The acid catalyst (H₂SO₄) protonates the carbonyl oxygen of nicotinic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of methanol (the alcohol) acts as a nucleophile, attacking the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final methyl nicotinate product.

To drive the equilibrium toward the product side, Le Châtelier's principle is applied by using a large excess of one of the reactants, typically the alcohol (methanol), which also serves as the solvent.[5][6]

Fischer_Esterification_Mechanism cluster_0 Mechanism Steps start Nicotinic Acid + H⁺ step1 Protonated Carbonyl (Enhanced Electrophile) start->step1 Protonation step2 Tetrahedral Intermediate (after CH₃OH attack) step1->step2 + CH₃OH step3 Proton Transfer step2->step3 step4 Water Elimination step3->step4 Forms H₂O leaving group step5 Protonated Ester step4->step5 - H₂O end Methyl Nicotinate + H⁺ step5->end Deprotonation

Caption: Key stages of the acid-catalyzed Fischer esterification mechanism.

Experimental Protocol for Methyl Nicotinate

Materials and Reagents

Reagent/MaterialQuantityMolar Mass ( g/mol )Moles (approx.)Notes
Nicotinic Acid10.0 g123.110.081Ensure it is dry.
Methanol (Anhydrous)100 mL32.042.47Serves as reactant and solvent.
Sulfuric Acid (Conc., 98%)3.0 mL98.080.055Catalyst. Handle with extreme care.
Sodium Bicarbonate (Sat. Soln.)~150 mL--For neutralization.
Chloroform (or Dichloromethane)100 mL--For extraction.
Anhydrous Sodium Sulfate~5 g--Drying agent.
Round-bottom flask (250 mL)1--
Reflux Condenser1--
Separatory Funnel (500 mL)1--
Heating Mantle1--

Procedure

  • Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 10.0 g of nicotinic acid and 100 mL of anhydrous methanol.

  • Catalyst Addition: While stirring, carefully and slowly add 3.0 mL of concentrated sulfuric acid to the suspension. The addition is exothermic and should be done in a fume hood.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 5-7 hours. The solid nicotinic acid will gradually dissolve as it converts to the more soluble methyl ester.[1][2]

  • Cooling and Neutralization: After the reflux period, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ~100 mL of ice-cold water.

  • pH Adjustment: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution. Be cautious as this will cause vigorous CO₂ evolution. Continue adding bicarbonate solution until the pH is approximately 7-8 (test with pH paper).

  • Extraction: Transfer the neutralized solution to a 500 mL separatory funnel. Extract the aqueous layer with chloroform or dichloromethane (3 x 30 mL).[2][7]

  • Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification and Characterization: The resulting crude product can be purified by recrystallization from a suitable solvent or by silica gel column chromatography if necessary.[1][2] The product should be a white crystalline solid.

    • Yield: ~75-85%

    • Melting Point: 39-42 °C[1][7][8]

    • ¹H NMR (CDCl₃): δ 9.23 (s, 1H), 8.78 (d, 1H), 8.29 (d, 1H), 7.42 (dd, 1H), 3.95 (s, 3H, -OCH₃).

    • Mass Spec (EIMS m/z): 137.0 [M⁺], 106.0 [M - OCH₃]⁺.[1]

Part II: Synthesis of 3-(Methoxycarbonyl)-1-methylpyridinium Iodide

The second step involves the quaternization of the nitrogen atom in the pyridine ring of methyl nicotinate using methyl iodide. This is a classic Sₙ2 reaction where the nitrogen atom acts as the nucleophile.

Mechanism of N-Methylation

The lone pair of electrons on the pyridine nitrogen atom attacks the electrophilic methyl group of methyl iodide. Iodide, being an excellent leaving group, departs, resulting in the formation of a C-N bond and a positively charged pyridinium cation with an iodide counter-ion.

Experimental Protocol for 3-(Methoxycarbonyl)-1-methylpyridinium Iodide

Materials and Reagents

Reagent/MaterialQuantityMolar Mass ( g/mol )Moles (approx.)Notes
Methyl Nicotinate5.0 g137.140.036From Part I.
Methyl Iodide (Iodomethane)5.6 g (2.45 mL)141.940.039Excess. Potent mutagen, handle in fume hood.
Methanol or Acetone50 mL--Solvent.
Diethyl Ether50 mL--For washing the product.
Round-bottom flask (100 mL)1--
Reflux Condenser1--
Buchner Funnel and Flask1--For filtration.

Procedure

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g of methyl nicotinate in 50 mL of methanol or acetone.

  • Reagent Addition: Add 2.45 mL (5.6 g) of methyl iodide to the solution. Caution: Methyl iodide is toxic and a suspected carcinogen. All operations must be performed in a well-ventilated fume hood.[9]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours.[10] A precipitate of the pyridinium salt may begin to form during the reaction.

  • Isolation: After the reflux period, cool the reaction mixture in an ice bath to maximize precipitation of the product.

  • Filtration and Washing: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold diethyl ether (2 x 25 mL) to remove any unreacted starting materials.

  • Drying: Dry the product in a vacuum oven at a low temperature (~40-50 °C) to obtain the final 3-(Methoxycarbonyl)-1-methylpyridinium iodide.

    • Yield: >90%

    • Appearance: Pale yellow or off-white solid.

    • ¹H NMR (D₂O): Expect significant downfield shifts for the pyridine ring protons compared to the starting material due to the positive charge. A new singlet for the N-methyl group should appear around δ 4.4-4.7 ppm. Expected signals: δ ~9.4 (s, 1H), ~9.1 (d, 1H), ~8.8 (d, 1H), ~8.2 (dd, 1H), ~4.4 (s, 3H, N-CH₃), ~4.0 (s, 3H, -OCH₃). Note: Exact shifts are solvent-dependent.

Safety and Troubleshooting

  • Safety: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Concentrated sulfuric acid is highly corrosive. Methyl iodide is a potent alkylating agent and must be handled with extreme care in a fume hood.

  • Troubleshooting:

    • Low Yield in Step 1: Ensure the nicotinic acid is dry and that a sufficient excess of methanol is used. Incomplete reaction can be addressed by extending the reflux time.

    • Product is an Oil (Step 2): If the final product does not crystallize, it may be due to impurities. Try triturating the oil with diethyl ether or another non-polar solvent to induce crystallization.

    • Discoloration: The methyl iodide reaction can sometimes produce a brown color due to slight decomposition and iodine formation. The product can be purified by recrystallization from ethanol if a purer color is desired.

References

  • Benchchem. (n.d.). N-Methylnicotinium iodide | 5959-86-4.
  • ChemicalBook. (2024, December 30). Methyl Nicotinate: uses and Synthesis method.
  • Erharuyi, O., et al. (2015, March 31). Synthesis and antinociceptive activity of methyl nicotinate. J. Pharmacy & Bioresources, 12(1), 54-59.
  • LibreTexts Chemistry. (n.d.). Fischer Esterification Procedure.
  • University of Colorado, Boulder. (n.d.). The Fischer Esterification.
  • University of the Sciences. (n.d.). Fischer Esterification.
  • Sigma-Aldrich. (n.d.). Methyl nicotinate for synthesis.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Tautvydas, R., et al. (2022, July 6). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)- 1-methylpyridin-1-ium Iodides. Molecules, 27(14), 4363.
  • ResearchGate. (2015, July 28). Synthesis and antinociceptive activity of methyl nicotinate.
  • PrepChem.com. (n.d.). Synthesis of 4-methoxycarbonyl-1-methylpyridinium iodide.
  • Sigma-Aldrich. (n.d.). 3-METHOXYCARBONYL-1-METHYLPYRIDINIUM IODIDE AldrichCPR.
  • Juniper Publishers. (2025, August 13). Use of Methyliodide in o-Methylation of organic compounds.
  • Wang, G., et al. (2018, October 8). MeNA, Controlled by Reversible Methylation of Nicotinate, Is an NAD Precursor that Undergoes Long-Distance Transport in Arabidopsis. Molecular Plant, 11(10), 1264-1277.
  • Gholipour, P., et al. (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 677.
  • bioRxiv. (2025, May 29). Methyl Nicotinate Is a Novel Geroprotective Compound That Promotes Mitochondria Dependent Lifespan Extension.

Sources

Application Note: Optimized Protocol for the Quaternization of Methyl Nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

This application note details the robust synthesis of 1-methyl-3-(methoxycarbonyl)pyridinium iodide via the Menschutkin reaction. This compound serves as a critical intermediate in the development of Brain-Specific Chemical Delivery Systems (CDS) , a concept pioneered by Nicholas Bodor.

In these systems, the quaternized nicotinate is reduced to a lipophilic 1,4-dihydropyridine carrier, which can cross the Blood-Brain Barrier (BBB). Once inside the brain, it oxidizes back to the membrane-impermeable quaternary salt described in this protocol, effectively "locking" the therapeutic agent within the CNS [1, 2]. Additionally, this protocol is applicable for researchers synthesizing NAD+ mimetics and ionic liquids.

Chemical Mechanism & Rationale[1][2]

The Reaction: Nucleophilic Substitution

The synthesis involves the alkylation of the pyridine nitrogen of methyl nicotinate using methyl iodide (iodomethane).

  • Nucleophile: The lone pair electrons on the pyridine nitrogen.

  • Electrophile: The methyl carbon of methyl iodide.

  • Leaving Group: Iodide ion (

    
    ).[1]
    
Electronic Considerations (The "Why" behind the protocol)

Unlike unsubstituted pyridine, methyl nicotinate possesses a methoxycarbonyl group (-COOMe) at the 3-position.

  • Deactivation: The ester group is electron-withdrawing (via induction and resonance). This reduces the electron density at the nitrogen atom, making it a weaker nucleophile than pyridine or picoline.

  • Impact on Protocol: Consequently, this reaction requires thermal energy (reflux) and extended reaction times compared to simple pyridines. Carrying out the reaction at room temperature often results in incomplete conversion.

Visualized Mechanism

ReactionMechanism Figure 1: Mechanistic pathway of the Menschutkin reaction for methyl nicotinate. Substrate Methyl Nicotinate (Nucleophile) TS Transition State [N...CH3...I]‡ Substrate->TS Reflux (Acetone) Reagent Methyl Iodide (Electrophile) Reagent->TS Product 1-Methyl-3-(methoxycarbonyl) pyridinium Iodide (Quaternary Salt) TS->Product Precipitation

Safety & Handling (Critical)

Methyl Iodide (MeI) is a potent alkylating agent and a suspected carcinogen. It is highly volatile (BP: 42°C) and neurotoxic.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles.

  • Handling Technique: Store MeI in the fridge. Use a cold syringe for transfer to prevent dripping caused by vapor pressure buildup.

  • Decontamination: Keep a beaker of 10% aqueous ammonia or NaOH/Ethanol solution ready to neutralize spills or rinse contaminated glassware.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
Methyl Nicotinate 137.141.0Substrate
Methyl Iodide 141.941.5 - 2.0Alkylating Agent
Acetone (Dry)58.08SolventReaction Medium
Diethyl Ether 74.12WashPurification

Why Acetone? While methanol is a common solvent for quaternization, acetone is superior for this specific synthesis. The starting material (methyl nicotinate) is soluble in acetone, but the charged product (quaternary salt) is insoluble . This causes the product to precipitate out of the solution as it forms, driving the equilibrium forward (Le Chatelier’s principle) and simplifying purification to a mere filtration step.

Step-by-Step Procedure
  • Preparation:

    • Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

    • Attach a reflux condenser and flush the system with nitrogen (optional but recommended to exclude moisture).

  • Dissolution:

    • Add Methyl Nicotinate (5.0 g, 36.5 mmol) to the flask.

    • Add Acetone (30 mL) . Stir until fully dissolved.

  • Alkylation:

    • Caution: In the fume hood, add Methyl Iodide (4.6 mL, ~73 mmol, 2.0 equiv) via syringe.

    • Note: A large excess is used to ensure completion, as MeI is volatile and some may escape during reflux.

  • Reflux:

    • Heat the mixture to a gentle reflux (Bath temp: ~50-55°C).

    • Maintain reflux for 6 to 12 hours .

    • Observation: A yellow crystalline precipitate should begin to form within the first hour.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Place the flask in an ice bath for 30 minutes to maximize precipitation.

    • Filter the solid using a Büchner funnel (vacuum filtration).

  • Purification (Washing):

    • Wash the filter cake 3x with cold Acetone (to remove unreacted starting material).

    • Wash 1x with Diethyl Ether (to remove residual acetone and facilitate drying).

  • Drying:

    • Dry the yellow solid under high vacuum or in a desiccator over

      
      .
      
    • Warning: The product is hygroscopic. Store in a desiccator protected from light.

Workflow Diagram

ProtocolWorkflow Figure 2: Experimental workflow for the isolation of the quaternary salt. Start Start: Dissolve Methyl Nicotinate in Acetone AddMeI Add Methyl Iodide (2.0 eq) (Fume Hood!) Start->AddMeI Reflux Reflux 6-12 Hours (Precipitate forms) AddMeI->Reflux Cool Cool to 0°C (Ice Bath) Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash: Cold Acetone x3 Diethyl Ether x1 Filter->Wash Dry Dry under Vacuum (Hygroscopic!) Wash->Dry

Characterization & Validation

To ensure the protocol was successful, verify the following parameters.

ParameterExpected ResultNotes
Appearance Bright yellow crystalline solidTurns orange/brown if decomposed by light/moisture.
Yield > 85%Losses usually due to solubility in wash solvent.
Solubility Soluble in Water, Methanol, DMSO.Insoluble in Ether, Acetone, Hexane.
1H NMR (D2O) New singlet at

~4.4-4.5 ppm
Corresponds to the new

group.
Downfield Shift Aromatic protons shift downfieldDue to the positive charge on the ring.

Troubleshooting:

  • No Precipitate? If the solution remains clear after 2 hours of reflux, the acetone may be too "wet" (water solubilizes the salt) or the concentration is too low. Concentrate the solution by rotary evaporation to half volume and cool again.

  • Oily Product? If the product oils out instead of crystallizing, scratch the glass with a spatula or add a seed crystal. Trituration with diethyl ether often induces crystallization.

References

  • Bodor, N., & Buchwald, P. (1999).[2] Recent advances in the brain targeting of neuropharmaceuticals by chemical delivery systems.[2] Advanced Drug Delivery Reviews, 36(2-3), 229-254.[2]

  • Pop, E., et al. (1994). Chemical Delivery System To Transport a Pyroglutamyl Peptide Amide to the Central Nervous System.[3][4] Journal of Medicinal Chemistry.

  • Organic Syntheses. (1935). Methyl Iodide (Synthesis of). Organic Syntheses, Coll. Vol. 2, p.399.

  • PrepChem. Synthesis of 4-methoxycarbonyl-1-methylpyridinium iodide (Analogous protocol reference).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6328, Methyl Iodide.

Sources

Application Note: Strategic Synthesis of Pyridinium Salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Yield Synthesis of Pyridinium Salts Audience: Researchers, Medicinal Chemists, and Process Engineers. Format: Advanced Application Note & Protocol Guide.

Abstract & Strategic Overview

Pyridinium salts are not merely quaternary ammonium byproducts; they are critical intermediates in the synthesis of complex natural products (e.g., via the Zincke reaction), vital components of ionic liquids, and increasingly, radical precursors in photoredox catalysis (Katritzky salts).[1]

Achieving "high yield" in pyridinium synthesis requires navigating two opposing challenges: nucleophilicity vs. steric hindrance and solubility vs. isolation . Standard alkylation often fails with electron-deficient pyridines or bulky electrophiles, leading to "oiling out" and poor recovery.

This guide moves beyond textbook definitions to provide three optimized workflows:

  • The Optimized Menshutkin Protocol: For standard N-alkylation using solvent-dielectric acceleration.

  • The Katritzky Route: For converting primary amines into pyridinium salts (radical precursors) under mild conditions.

  • Anion Metathesis Strategy: A self-validating method to solve purification issues (oiling out).

Decision Matrix: Selecting the Correct Route

Before starting, select the protocol based on your substrate's electronic and steric profile.

DecisionMatrix Start Target Pyridinium Salt Substrate Substrate Analysis Start->Substrate Simple Electron-Rich Pyridine + Primary Alkyl Halide Substrate->Simple Standard Hindered Electron-Deficient Pyridine OR Secondary/Bulky Electrophile Substrate->Hindered Difficult AmineStart Starting Material is Primary Amine (R-NH2) Substrate->AmineStart Functionalization MethodA Method A: Optimized Menshutkin (Polar Aprotic Solvent) Simple->MethodA High Yield MethodB Method B: Lewis Acid Catalysis OR High Pressure Hindered->MethodB Activation Req. MethodC Method C: Katritzky Synthesis (Pyrylium Condensation) AmineStart->MethodC Best Route

Figure 1: Strategic decision tree for selecting the synthesis method. High-yield outcomes depend on matching the method to the steric/electronic limitations of the substrate.

Protocol A: Optimized Menshutkin Reaction

Application: Standard synthesis of N-alkyl pyridinium halides. Mechanism:


 displacement.
Critical Insight:  The transition state of the Menshutkin reaction is highly polar (charge separation). Using a solvent with a high dielectric constant (Acetonitrile, 

) stabilizes the transition state significantly more than the reactants, lowering activation energy and accelerating the rate compared to non-polar solvents like toluene [1].
Materials
  • Substrate: Pyridine derivative (1.0 equiv).[2][3][4]

  • Electrophile: Alkyl Halide (1.1 – 1.5 equiv). Note: Reactivity order is I > Br > Cl. If using Cl, add 1.0 equiv NaI (Finkelstein conditions).

  • Solvent: Anhydrous Acetonitrile (MeCN).

  • Precipitation Solvent: Cold Diethyl Ether (

    
    ) or Ethyl Acetate (EtOAc).
    
Step-by-Step Protocol
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the pyridine derivative (10 mmol) in anhydrous MeCN (5 M concentration—highly concentrated conditions favor bimolecular kinetics).

  • Addition: Add the alkyl halide (12 mmol, 1.2 equiv) dropwise at room temperature.

    • Self-Validating Check: If the reaction turns dark brown immediately, oxidation is occurring. Ensure inert atmosphere (

      
       or Ar).
      
  • Reaction: Heat to reflux (

    
    ) for 12–24 hours.
    
    • Monitoring: Monitor by TLC.[2][4] Pyridinium salts stay at the baseline. Disappearance of the starting pyridine spot indicates completion.

  • Isolation (The "Anti-Oil" Technique):

    • Cool the mixture to room temperature.

    • Concentrate the solution to ~20% of its original volume via rotary evaporation.

    • Slowly add the concentrate dropwise into a vigorously stirring beaker of ice-cold

      
       (10x volume).
      
    • Why? Rapid addition of antisolvent to product causes oiling. Slow addition of product to antisolvent favors nucleation of crystals.

  • Filtration: Filter the precipitate under vacuum/inert gas. Wash with cold

    
    . Dry under high vacuum.
    

Protocol B: The Katritzky Synthesis (Amine Functionalization)

Application: Converting primary amines (R-


) into pyridinium salts (Katritzky salts) for use as radical precursors in drug discovery.
Mechanism:  Condensation of an amine with a pyrylium salt.[1][5][6][7]
Critical Insight:  This method bypasses the nucleophilicity of the pyridine ring entirely. It constructs the pyridinium ring around the nitrogen of the amine.[8] It is the only high-yield method for sterically hindered or electron-rich amines [2][3].
Materials
  • Substrate: Primary Amine (1.0 equiv).

  • Reagent: 2,4,6-Triphenylpyrylium Tetrafluoroborate (1.0 equiv).

  • Solvent: Ethanol (EtOH) or Ethanol/Acetic Acid mix.

  • Base: Triethylamine (

    
    ) (1.0 equiv) - Only if using amine salts.
    
Workflow Diagram

KatritzkySynthesis Step1 Mix Amine + Pyrylium Salt (1:1 Ratio in EtOH) Step2 Reflux (80°C) 2-4 Hours Step1->Step2 Step3 Color Change Check (Orange/Red -> Yellow/Fluorescent) Step2->Step3 Visual QC Step4 Cool to RT Precipitate forms Step3->Step4 Step5 Filtration & Et2O Wash Step4->Step5

Figure 2: Workflow for the synthesis of Katritzky Salts. The color change is a key visual indicator of reaction progress.

Step-by-Step Protocol
  • Setup: In a reaction vial, suspend 2,4,6-triphenylpyrylium tetrafluoroborate (1.0 mmol) in Ethanol (2 mL).

  • Amine Addition: Add the primary amine (1.0 mmol).

    • Note: If the amine is a liquid, add neat. If a solid, dissolve in minimal EtOH.

  • Reaction: Heat the suspension to reflux. The mixture will initially be a deep orange/red suspension (pyrylium). As the reaction proceeds, it will turn into a clear yellow solution (pyridinium).

    • Time: Typically 1–4 hours.

  • Crystallization: Cool the mixture slowly to

    
    . The Katritzky salt (usually a tetrafluoroborate) is often insoluble in cold ethanol and will crystallize.
    
  • Isolation: Filter the solids. If no precipitate forms, add

    
     to induce precipitation.
    
    • Yield Expectation: 80–95%.

Purification Strategy: Anion Metathesis

A common failure mode in pyridinium synthesis is the formation of hygroscopic "oils" that refuse to crystallize, particularly with halide counter-ions (


, 

).

The Fix: Exchange the halide for a non-coordinating, lipophilic anion (e.g.,


, 

, or

).

Protocol:

  • Dissolve the crude pyridinium halide in minimal water or methanol.

  • Add a saturated aqueous solution of Sodium Tetrafluoroborate (

    
    ) or Ammonium Hexafluorophosphate (
    
    
    
    ).
  • The hydrophobic pyridinium salt will precipitate immediately as a solid.

  • Filter and wash with water to remove inorganic salts (

    
    /
    
    
    
    ).

Data Comparison: Counter-ion Effects

Counter-ionPhysical StateHygroscopicitySolubility (Organic)Crystallinity
Chloride (

)
Often Oil/GumVery HighLowPoor
Iodide (

)
SolidModerateModerateGood
Tetrafluoroborate (

)
Crystalline SolidLowHighExcellent
Triflimide (

)
Low-Melting SolidNegligibleVery High (Ionic Liquids)Good

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Reaction Stalls (Method A) Steric hindrance or low nucleophilicity.Switch to High Pressure (sealed tube, 100°C) or add NaI (Finkelstein catalyst).
Product "Oils Out" Trace solvent or hygroscopic anion.Perform Anion Metathesis (see Sec 5) or triturated with anhydrous

under sonication.
Dark/Black Mixture Oxidation of pyridine or amine.Degas solvents with

sparging for 15 mins prior to reaction. Add antioxidant (BHT) trace.
Low Yield (Katritzky) Pyrylium hydrolysis.Ensure reagents are dry. Use Glacial Acetic Acid as solvent instead of EtOH for weak amines.

References

  • Solvent Effects in Menshutkin Reaction

    • Title: Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field.[9][10]

    • Source: PMC / NIH (2025 upd
    • URL:[Link] (Contextual validation: High dielectric solvents stabilize the charge-separated transition state).

  • Katritzky Salt Synthesis (Flow & Batch)

    • Title: Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts.[5][11]

    • Source: Organic Letters (2021).[5][12]

    • URL:[Link][5][12]

  • General Pyridinium Reactivity

    • Title: Pyridinium salts: from synthesis to reactivity and applications.[1][5][6][13]

    • Source: Organic Chemistry Frontiers (2018).
    • URL:[Link]

  • Purification & Oiling Out

    • Title: Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent.[2]

    • Source: Molecules (2010).[2]

    • URL:[Link]

Sources

Application Notes & Protocols: 3-(Methoxycarbonyl)-1-methylpyridinium Triflate as a Versatile Component of Ionic Liquids

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for a New Pyridinium-Based Ionic Liquid

Ionic liquids (ILs) have emerged as a significant class of solvents and electrolytes, prized for their negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1][2] Within this class, pyridinium-based ILs offer a unique combination of aromatic character, electrochemical stability, and synthetic versatility.[3] This guide introduces a specific, functionalized pyridinium salt, 3-(Methoxycarbonyl)-1-methylpyridinium Triflate, and elucidates its synthesis, characterization, and potential applications. The incorporation of a methoxycarbonyl group at the 3-position of the pyridine ring is a deliberate design choice. This electron-withdrawing group is anticipated to influence the cation's electrochemical stability and its coordinating properties, potentially offering advantages in catalysis and energy storage applications. The triflate anion is selected for its high thermal and electrochemical stability, as well as its weakly coordinating nature.[4]

This document is intended for researchers, scientists, and drug development professionals who are exploring the use of novel ionic liquids in their work. The protocols provided herein are designed to be self-validating, with explanations for key experimental choices to empower the user to adapt and troubleshoot as needed.

Synthesis of 3-(Methoxycarbonyl)-1-methylpyridinium Triflate

The synthesis of 3-(Methoxycarbonyl)-1-methylpyridinium Triflate is a two-step process involving the quaternization of methyl nicotinate followed by anion exchange. However, a more direct and cleaner method involves the direct methylation of methyl nicotinate with methyl trifluoromethanesulfonate (methyl triflate).[4]

Synthetic Workflow

cluster_synthesis Synthesis Workflow methyl_nicotinate Methyl Nicotinate reaction Quaternization Reaction (Solvent: Dichloromethane, 0°C to RT) methyl_nicotinate->reaction methyl_triflate Methyl Triflate methyl_triflate->reaction product 3-(Methoxycarbonyl)-1-methylpyridinium Triflate reaction->product purification Purification (Washing with diethyl ether, drying under vacuum) product->purification

Caption: Synthesis of 3-(Methoxycarbonyl)-1-methylpyridinium Triflate.

Detailed Experimental Protocol

Materials:

  • Methyl nicotinate (≥99%)

  • Methyl trifluoromethanesulfonate (Methyl triflate, ≥99%)[5][6]

  • Dichloromethane (DCM), anhydrous (≥99.8%)

  • Diethyl ether, anhydrous (≥99.7%)

  • Round-bottom flask with a magnetic stir bar

  • Septum

  • Syringes and needles

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a fume hood, equip a dry 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Addition of Reactants: To the flask, add methyl nicotinate (1.37 g, 10 mmol) and anhydrous dichloromethane (20 mL). Stir the solution at room temperature until the methyl nicotinate is fully dissolved.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Quaternization: Slowly add methyl trifluoromethanesulfonate (1.13 mL, 10 mmol) dropwise to the stirred solution via syringe over 10-15 minutes. Caution: Methyl triflate is a powerful and toxic alkylating agent and should be handled with extreme care in a well-ventilated fume hood.[5][6]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification:

    • Upon completion, a white precipitate of the product should form. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

    • Add anhydrous diethyl ether (30 mL) to the flask to further precipitate the product and to wash away any unreacted starting materials.

    • Filter the white solid under an inert atmosphere using a Schlenk filter or a glovebox.

    • Wash the collected solid with two portions of anhydrous diethyl ether (15 mL each).

    • Dry the product under high vacuum for several hours to remove any residual solvent. The final product, 3-(Methoxycarbonyl)-1-methylpyridinium Triflate, should be a white, crystalline solid.

Physicochemical Characterization

A thorough characterization of the synthesized ionic liquid is crucial to confirm its identity, purity, and to understand its physical properties.

Spectroscopic and Thermal Analysis
Technique Purpose Expected Observations
¹H NMR Structural confirmation and purity assessment.Peaks corresponding to the methyl groups (on the nitrogen and in the ester), and the aromatic protons of the pyridinium ring. The chemical shifts will be downfield compared to the starting methyl nicotinate due to the positive charge on the pyridinium ring.[2][7]
¹³C NMR Structural confirmation.Resonances for all carbon atoms in the cation and the triflate anion (a quartet for the CF₃ group).[2]
FT-IR Identification of functional groups.Characteristic peaks for the C=O stretch of the ester, C-N stretching of the pyridinium ring, and the S=O and C-F stretches of the triflate anion.[2][7]
TGA Thermal stability assessment.The onset of decomposition is expected to be above 200 °C, indicating good thermal stability.[8][9][10]
DSC Determination of phase transitions (melting point, glass transition).A distinct melting point or a glass transition temperature will be observed.[11][12]
Physicochemical Properties

The following properties are critical for the application of the ionic liquid as a solvent or electrolyte. The measurements should be conducted on the dry ionic liquid.

Property Measurement Technique Significance
Density Vibrating tube densimeterA fundamental physical property important for process design and understanding molecular packing.[13][14]
Viscosity Rotational viscometerInfluences mass transfer and ionic conductivity. Lower viscosity is generally desirable for electrochemical applications.[13][15]
Ionic Conductivity Conductivity meterA key parameter for electrochemical applications, indicating the mobility of ions.[11][13][15]

Applications and Protocols

Based on the known properties of pyridinium-based ionic liquids, 3-(Methoxycarbonyl)-1-methylpyridinium Triflate is a promising candidate for applications in organic synthesis and electrochemistry.

Application in Organic Synthesis: Diels-Alder Reaction

Pyridinium-based ionic liquids have been shown to be effective solvents for Diels-Alder reactions, often leading to enhanced reaction rates and selectivity.[3][16][17]

cluster_da Diels-Alder Reaction Workflow reactants Diene + Dienophile reaction Reaction at specified temperature reactants->reaction il_solvent 3-(Methoxycarbonyl)-1-methylpyridinium Triflate il_solvent->reaction extraction Product Extraction (e.g., with diethyl ether) reaction->extraction product Diels-Alder Adduct extraction->product il_recovery IL Recovery and Reuse (Drying under vacuum) extraction->il_recovery

Caption: Workflow for a Diels-Alder reaction using the ionic liquid.

Materials:

  • Cyclopentadiene (freshly cracked)

  • Methyl acrylate

  • 3-(Methoxycarbonyl)-1-methylpyridinium Triflate (synthesized as above)

  • Diethyl ether

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-(Methoxycarbonyl)-1-methylpyridinium Triflate (2 g) by gentle warming if it is a solid at room temperature.

  • Addition of Reactants: To the ionic liquid, add methyl acrylate (0.86 g, 10 mmol). Cool the mixture to 0 °C and then add freshly cracked cyclopentadiene (0.66 g, 10 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Product Isolation: After the reaction is complete, extract the product from the ionic liquid by adding diethyl ether (3 x 15 mL). The product will be soluble in the ether layer, while the ionic liquid will remain as a separate phase.

  • Purification: Combine the ether extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the Diels-Alder adduct. The endo/exo selectivity can be determined by ¹H NMR spectroscopy.

  • Ionic Liquid Recycling: The remaining ionic liquid can be dried under high vacuum to remove any residual solvent and reused for subsequent reactions.

Application in Electrochemistry: Electrolyte for a Lithium-ion Battery

Pyridinium-based ionic liquids are known for their wide electrochemical stability windows, making them suitable as electrolytes in electrochemical devices.[18][19]

cluster_electrochem Electrochemical Cell Assembly Workflow il 3-(Methoxycarbonyl)-1-methylpyridinium Triflate electrolyte Electrolyte Preparation (Mixing and drying) il->electrolyte li_salt Lithium Salt (e.g., LiTFSI) li_salt->electrolyte cell_assembly Coin Cell Assembly (Anode, Separator, Cathode) electrolyte->cell_assembly testing Electrochemical Testing (Cyclic Voltammetry, Galvanostatic Cycling) cell_assembly->testing

Caption: Workflow for preparing and testing an IL-based electrolyte.

Materials:

  • 3-(Methoxycarbonyl)-1-methylpyridinium Triflate (synthesized and thoroughly dried)

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade

  • Coin cell components (anode, cathode, separator)

  • Glovebox with an inert atmosphere (argon)

  • Cyclic voltammeter and battery cycler

Procedure (to be performed in a glovebox):

  • Electrolyte Preparation: Prepare a 0.5 M solution of LiTFSI in 3-(Methoxycarbonyl)-1-methylpyridinium Triflate. This is done by dissolving the appropriate amount of LiTFSI in the ionic liquid, followed by heating (e.g., at 80 °C) and stirring overnight to ensure homogeneity. The electrolyte must be rigorously dried under high vacuum before use.

  • Electrochemical Stability Window Measurement:

    • Assemble a three-electrode cell with a glassy carbon working electrode, a lithium metal reference electrode, and a lithium metal counter electrode.

    • Use the prepared electrolyte to fill the cell.

    • Perform cyclic voltammetry at a slow scan rate (e.g., 10 mV/s) to determine the anodic and cathodic stability limits of the electrolyte.

  • Coin Cell Assembly:

    • Assemble a coin cell (e.g., CR2032) using a lithium metal anode, a suitable cathode (e.g., LiFePO₄), and a glass fiber separator.

    • Add a few drops of the prepared electrolyte to the separator to ensure good ionic contact.

  • Galvanostatic Cycling:

    • Cycle the assembled coin cell at different C-rates (e.g., C/10, C/5, 1C) within the appropriate voltage window for the chosen cathode material.

    • Evaluate the charge-discharge capacity, coulombic efficiency, and cycling stability of the cell.

Safety and Handling

  • 3-(Methoxycarbonyl)-1-methylpyridinium Triflate: As a novel compound, its toxicological properties have not been fully investigated. It should be handled with care, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[20]

  • Methyl Triflate: This is a highly toxic, corrosive, and potent alkylating agent.[5][6] It must be handled in a well-ventilated fume hood with appropriate PPE. Avoid inhalation, ingestion, and skin contact.

  • General Ionic Liquid Handling: Although ionic liquids have low vapor pressure, they can be absorbed through the skin. Always wear gloves when handling them. Spills should be cleaned up with absorbent material.[21]

References

  • Pyrrolidinium Containing Ionic Liquid Electrolytes for Li-Based Batteries. (2020). MDPI. [Link]

  • Solvent Properties of Pyridinium Ionic Liquids. (2024). Longdom Publishing. [Link]

  • Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. (n.d.). PMC. [Link]

  • Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids. (n.d.). PMC. [Link]

  • Ionic liquid based battery electrolytes using lithium and sodium pseudo-delocalized pyridinium anion salts. (2019). RSC Publishing. [Link]

  • Ionic liquid based battery electrolytes using lithium and sodium pseudo-delocalized pyridinium anion salts. (2019). RSC Publishing. [Link]

  • Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids. (n.d.). RSC Publishing. [Link]

  • Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. (2022). ACS Publications. [Link]

  • Density, dynamic viscosity, and electrical conductivity of pyridinium-based hydrophobic ionic liquids. (2025). ResearchGate. [Link]

  • The Cosolvent-Directed Diels–Alder Reaction in Ionic Liquids. (2011). ACS Publications. [Link]

  • A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. (n.d.). PMC. [Link]

  • Biodegradable pyridinium ionic liquids: design, synthesis and evaluation. (2008). RSC Publishing. [Link]

  • Biodegradable pyridinium ionic liquids: design, synthesis and evaluation. (n.d.). RSC Publishing. [Link]

  • Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. (2022). PubMed. [Link]

  • Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. (2022). ACS Publications. [Link]

  • Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. (n.d.). PMC. [Link]

  • Thermal Stability and Specific Heat Estimation of Pyridinium Cation-Based Surfactant Ionic Liquids Using TGA-DSC. (2022). Bentham Science Publishers. [Link]

  • Thermal Stability and Specific Heat Estimation of Pyridinium Cation-Based Surfactant Ionic Liquids Using TGA-DSC. (n.d.). ResearchGate. [Link]

  • Eco-Friendly Synthesis of a New Class of Pyridinium-Based Ionic Liquids with Attractive Antimicrobial Activity. (2015). MDPI. [Link]

  • 1 H-NMR spectra of different pyridinium ionic liquids a) IL1, b) IL2, and c) IL3. (n.d.). ResearchGate. [Link]

  • IONIC LIQUIDS IN THE REACTION OF DIENE SYNTHESIS. (n.d.). Processes of Petrochemistry and Oil Refining. [Link]

  • Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. (n.d.). Scopus. [Link]

  • Thermal Stability and Specific Heat Estimation of Pyridinium Cation-Based Surfactant Ionic Liquids Using TGA-DSC. (2022). Bentham Science Publisher. [Link]

  • Thermal Analysis of Binary Mixtures of Imidazolium, Pyridinium, Pyrrolidinium, and Piperidinium Ionic Liquids. (2021). MDPI. [Link]

  • Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. (2022). MDPI. [Link]

  • Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. (2021). ajer.org. [Link]

  • Methyl triflate. (n.d.). PubChem. [Link]

  • Should “Ionic Liquids” also be used for Solid Ionic Compounds? Synthesis and Characterization of p-Anisidinium. (2024). JSciMed Central. [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. (2007). orgsyn.org. [Link]

  • Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. (n.d.). PMC. [Link]

  • Proposed mechanism for the synthesis of N‐alkyl‐pyridinium salts from HMF. (n.d.). ResearchGate. [Link]

  • Novel process for synthesizing high-purity N-alkyl pyridine salt. (n.d.).
  • Synthesis and antinociceptive activity of methyl nicotinate. (2015). ResearchGate. [Link]

  • Material Safety Data Sheet - Pyridinium trifluoromethanesulfonate. (n.d.). Cole-Parmer. [Link]

  • Method and substances for preparation of n-substituted pyridinium compounds. (n.d.).
  • An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. (n.d.). acspubs.org. [Link]

  • Menthyl nicotinate synthesis process. (n.d.).

Sources

High-Resolution MS/MS Profiling of 3-(Methoxycarbonyl)-1-methylpyridinium: Fragmentation Mechanics and Analytical Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and analytical scientists characterizing 3-(Methoxycarbonyl)-1-methylpyridinium (also known as N-Methylnicotinate methyl ester or Trigonelline methyl ester ) using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).


H

NO

) Target Audience: Pharmaceutical Researchers, Metabolomics Specialists, Forensic Chemists

Introduction & Chemical Context

3-(Methoxycarbonyl)-1-methylpyridinium is the methyl ester derivative of Trigonelline (N-methylnicotinic acid). It represents a critical class of fixed-charge quaternary ammonium compounds (QACs) . Unlike protonated amines, this molecule carries a permanent positive charge on the pyridinium nitrogen, rendering its ionization independent of mobile phase pH.

This distinct chemical nature dictates specific mass spectrometric behaviors:

  • High ESI Sensitivity: The pre-charged state allows for exceptional detection limits in positive ion mode (ESI+).

  • "Intransigent" Fragmentation: The aromatic pyridinium core is highly stable, often requiring higher collision energies (CE) to induce fragmentation compared to aliphatic amines.

  • Diagnostic Pathways: Fragmentation is dominated by the cleavage of the ester side chain while retaining the N-methylpyridinium core.

Chemical Properties
PropertyDetail
IUPAC Name 3-(Methoxycarbonyl)-1-methylpyridin-1-ium
Common Name Trigonelline Methyl Ester; N-Methylnicotinate
Formula C

H

NO

Monoisotopic Mass 152.0712 Da
Core Structure Pyridinium ring (aromatic) with N-methyl and 3-carbomethoxy substituents

Experimental Design & Methodology

Sample Preparation

To prevent in-source fragmentation and adduct formation, a clean, buffered organic solvent system is recommended.

  • Stock Solution: Dissolve 1 mg of the salt (e.g., Iodide or Chloride form) in 1 mL of Methanol (LC-MS grade) .

  • Working Solution: Dilute to 1 µg/mL (1 ppm) in 50:50 Methanol:Water containing 0.1% Formic Acid .

    • Note: Although the analyte is permanently charged, formic acid is added to protonate any potential impurities and improve droplet evaporation efficiency.

Instrumentation Parameters (ESI-MS/MS)

The following parameters are optimized for a Triple Quadrupole (QqQ) or Q-TOF system.

ParameterSettingRationale
Ionization Mode ESI Positive (+) Analyte is a pre-formed cation.[1]
Capillary Voltage 3.0 – 3.5 kV Standard range for stable Taylor cone formation.
Cone Voltage 20 – 30 V CRITICAL: Keep low. High cone voltage can cause in-source fragmentation (loss of ester), leading to false identification of the m/z 94 core.
Source Temp 120°CModerate heat prevents thermal degradation.
Desolvation Temp 350°CEnsures complete solvent evaporation.
Collision Gas Argon / NitrogenArgon is preferred for more efficient fragmentation of the aromatic ring.

Fragmentation Mechanism Analysis

The fragmentation of 3-(Methoxycarbonyl)-1-methylpyridinium (m/z 152) follows a distinct pathway governed by the stability of the aromatic pyridinium ring. Unlike protonated molecules that may lose the charge carrier, this QAC retains the charge on the nitrogen throughout the primary dissociation steps.

Primary Pathway: Ester Cleavage

The dominant transition observed is the loss of the ester functionality to yield the stable N-methylpyridinium ion (m/z 94) .

  • Precursor (m/z 152): The intact cation.

  • Transition (m/z 152

    
     94): 
    
    • This involves the loss of the methoxycarbonyl group.

    • Mechanistic Insight: The loss of 58 Da (C

      
      H
      
      
      
      O
      
      
      ) or 59 Da (COOCH
      
      
      ) is characteristic. In many pyridinium esters, the loss of the substituent leads to the stable N-methylpyridinium core (C
      
      
      H
      
      
      N
      
      
      ).
    • Reference: Similar fragmentation is observed in cocaine derivatives (ecgonine methyl ester core) where the m/z 152 fragment further degrades to m/z 94 [1].

Secondary Pathway: Ring Degradation

At higher collision energies (>35 eV), the m/z 94 ion can further fragment.

  • m/z 94

    
     m/z 79:  Loss of the N-methyl group (radical loss of CH
    
    
    
    • is rare in even-electron ESI, but possible at high energy) or loss of NH to form the pyridine cation.
  • m/z 94

    
     m/z 78:  Pyridine radical cation (C
    
    
    
    H
    
    
    N
    
    
    ).
Diagnostic Ion Table
m/z (Measured)Ion IdentityFormulaLossCollision Energy (eV)
152.07 Precursor (M+) C

H

NO

--
121.06 Intermediate C

H

NO

Loss of OCH

(31 Da)
15 - 20
94.06 Quantifier (Base) C

H

N

Loss of C

H

O

(58 Da)
25 - 35
78/79 Qualifier C

H

N

Ring degradation> 40

Visualization of Fragmentation Pathway[1][6][9][10][11][12]

The following diagram illustrates the stepwise degradation of the parent ion.

FragmentationPathway Figure 1: ESI-MS/MS Fragmentation Pathway of 3-(Methoxycarbonyl)-1-methylpyridinium Parent Precursor Ion m/z 152.07 [C8H10NO2]+ Inter Acylium Ion m/z 121.06 [C7H7NO]+ Parent->Inter - OCH3 (31 Da) Base Base Peak N-methylpyridinium m/z 94.06 [C6H8N]+ Parent->Base - C2H2O2 (58 Da) (Primary Path) Inter->Base - CO (28 Da) Ring Pyridine Core m/z 79 [C5H5N]+ Base->Ring - CH3 (15 Da) (High Energy)

Figure 1: The primary dissociation pathway involves the loss of the ester group to form the stable N-methylpyridinium core.

Step-by-Step Analytical Protocol

Phase 1: Tuning and Optimization
  • Infusion: Infuse the 1 ppm working solution at 10 µL/min directly into the source.

  • MS1 Scan: Scan m/z 100–200. Confirm the presence of the intense m/z 152.1 peak.

    • Troubleshooting: If m/z 94 is higher than m/z 152, lower the Cone Voltage . You are fragmenting the molecule before it enters the quadrupole.

  • Precursor Selection: Set Quadrupole 1 (Q1) to pass m/z 152.1.

Phase 2: Product Ion Scan (MS2)
  • Scan Range: m/z 40–160.

  • CE Ramp: Perform a "Collision Energy Ramp" from 10 eV to 50 eV.

  • Observation:

    • At 15-20 eV , observe the emergence of m/z 121 (loss of methoxy).

    • At 25-35 eV , observe the dominance of m/z 94 (N-methylpyridinium).

    • Select 30 eV (approximate) as the optimal energy for the Quantifier transition (152 -> 94).

Phase 3: MRM Method Setup (for Quantification)

For routine analysis (e.g., pharmacokinetics or impurity profiling), use Multiple Reaction Monitoring (MRM).

Transition TypePrecursor (Q1)Product (Q3)Dwell Time (ms)Collision Energy (eV)
Quantifier 152.194.15030
Qualifier 1 152.1121.15018
Qualifier 2 152.179.15045

Analytical Workflow Diagram

Workflow Sample Sample Prep (MeOH/H2O + 0.1% FA) ESI ESI Source (+) Capillary: 3.2 kV Cone: 25 V Sample->ESI Q1 Q1 Filter Select m/z 152.07 ESI->Q1 Intact Cation Collision Collision Cell (q2) Argon Gas CE: 30 eV Q1->Collision Precursor Selection Q3 Q3 Filter Select m/z 94.06 Collision->Q3 Fragmentation Detector Detector Signal Integration Q3->Detector Quantification

Figure 2: Optimized MRM workflow for the quantification of 3-(Methoxycarbonyl)-1-methylpyridinium.

References

  • DEA Special Testing and Research Laboratory. (2010). The Mass Spectrum of Cocaine: Deuterium Labeling and MS/MS Studies. Microgram Journal, 7(1), 3-35. [Link]

    • Relevance: Authoritative confirmation of the m/z 152 m/z 94 fragmentation pathway in structurally related tropane alkaloids containing the methyl ester pyridinium moiety.
  • National Institute of Standards and Technology (NIST). (2023). Methyl nicotinate Mass Spectrum (EI). NIST Chemistry WebBook, SRD 69. [Link]

    • Relevance: Provides baseline fragmentation data for the neutral methyl nicotinate, supporting the identific
  • Gupta, G. R., et al. (2013).[2] Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry, 25(15), 8261-8264. [Link]

    • Relevance: Details the fragmentation behavior of quaternary ammonium and pyridinium salts in ESI-MS, confirming the stability of the c

Sources

Application Note: Experimental Setup for Reactions Involving 3-(Methoxycarbonyl)-1-methylpyridinium

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

3-(Methoxycarbonyl)-1-methylpyridinium iodide (


) serves as a canonical model for Nicotinamide Adenine Dinucleotide (

). It is extensively used to study the mechanism of biological hydride transfer reactions, specifically the stereoselective reduction to 1,4-dihydropyridines.

This application note details the complete experimental workflow for researchers utilizing


. It covers the synthesis of the salt, its regioselective reduction to the 1,4-dihydropyridine (

) using sodium dithionite, and the experimental setup for determining Kinetic Isotope Effects (KIE) to validate tunneling mechanisms.
Key Applications
  • Biomimetic Reductions: Modeling dehydrogenase enzyme activity.

  • Hydride Transfer Kinetics: Investigating quantum tunneling effects in H-transfer.

  • Supramolecular Chemistry: Guest inclusion in calixarenes and cucurbiturils.

Safety & Handling

  • Methyl Iodide (MeI): A volatile, potent alkylating agent and suspected carcinogen. All synthesis steps involving MeI must be performed in a certified fume hood with double-gloving (nitrile/laminate).

  • Pyridinium Salts:

    
     is an irritant to eyes and mucous membranes. It is hygroscopic; store in a desiccator.
    
  • Sodium Dithionite: Spontaneously heats and releases

    
     upon exposure to moisture/air. Use fresh reagents under inert atmosphere (
    
    
    
    or
    
    
    ).

Protocol 1: Synthesis of 3-(Methoxycarbonyl)-1-methylpyridinium Iodide

This protocol utilizes a quaternization reaction (Menschutkin reaction) to methylate the pyridine nitrogen.

Reagents
  • Methyl Nicotinate (1.0 equiv)

  • Methyl Iodide (MeI) (1.5 equiv)

  • Methanol (Anhydrous)

  • Diethyl Ether (for precipitation)

Step-by-Step Methodology
  • Dissolution: Dissolve 10.0 g of methyl nicotinate in 20 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Alkylation: Cool the solution to 0°C in an ice bath. Add methyl iodide (1.5 equiv) dropwise to prevent thermal runaway.

  • Reflux: Attach a reflux condenser. Warm to room temperature, then reflux at 45°C for 4-6 hours. The solution will turn yellow/orange.

  • Precipitation: Cool the reaction mixture to room temperature. Add cold diethyl ether (approx. 50 mL) slowly with stirring. A yellow precipitate will form.

  • Filtration: Collect the solid via vacuum filtration. Wash the cake with cold ether (

    
     mL) to remove unreacted MeI and nicotinate.
    
  • Recrystallization: Recrystallize from hot ethanol (or ethanol/acetone mixture).

    • Yield: Typically 85-95%.

    • Appearance: Yellow crystalline solid.

Workflow Diagram: Synthesis

SynthesisWorkflow Start Methyl Nicotinate + MeOH AddMeI Add MeI (1.5 eq) @ 0°C Start->AddMeI Reflux Reflux 45°C (4-6 Hours) AddMeI->Reflux Precip Precipitate w/ Diethyl Ether Reflux->Precip Filter Vacuum Filtration & Wash Precip->Filter Product MCP+ Iodide (Yellow Solid) Filter->Product

Caption: Workflow for the quaternization of methyl nicotinate to MCP+ iodide.

Protocol 2: Regioselective Reduction to 1,4-Dihydropyridine

The reduction of pyridinium salts can yield 1,2-, 1,4-, or 1,6- isomers. Sodium dithionite (


) is the standard reagent for selective 1,4-reduction , mimicking the biological specificity of NADH.
Critical Mechanism Note

The reaction proceeds via a sulfinate intermediate. Control of pH is vital:

  • Acidic pH: Dithionite decomposes rapidly.

  • High Basic pH: Hydrolysis of the ester group or ring opening may occur.

  • Target pH: 7.5 – 8.0 (Buffered).

Reagents
  • 
     Iodide (from Protocol 1)
    
  • Sodium Dithionite (

    
    ) (3-4 equiv)
    
  • Sodium Bicarbonate (

    
    )
    
  • Solvent:

    
     / Dichloromethane (
    
    
    
    ) biphasic system or degassed Methanol/Water.
Step-by-Step Methodology
  • Buffer Prep: Prepare a deaerated solution of

    
     (0.1 M) in water. Sparge with Argon for 15 mins.
    
  • Salt Solution: Dissolve

    
     (1.0 g) in the aqueous buffer (20 mL).
    
  • Reduction: Add solid Sodium Dithionite (3.0 equiv) in portions over 10 minutes while maintaining a blanket of Argon. The solution will turn bright yellow/orange.

  • Extraction: After 30 minutes, extract the aqueous layer immediately with

    
     (
    
    
    
    mL). The 1,4-dihydropyridine is neutral and lipophilic.
  • Drying: Dry combined organics over

    
     and concentrate in vacuo at low temperature (<30°C).
    
    • Note: 1,4-Dihydropyridines are sensitive to oxidation. Store under

      
       in the dark.
      
Mechanism Diagram: Dithionite Reduction

ReductionMechanism MCP MCP+ (Cation) Sulfinate Sulfinate Intermediate (C4 Attack) MCP->Sulfinate + S2O4(2-) DHP 1,4-Dihydropyridine (Neutral Product) Sulfinate->DHP Hydrolysis SO2 Loss of SO2 Sulfinate->SO2

Caption: Path A (Dithionite) favors 1,4-addition via sulfinate intermediate.

Analytical Characterization (NMR)[1][2][3][4][5]

Distinguishing the oxidized salt from the reduced dihydropyridine is critical. The most diagnostic signal is the appearance of the


 methylene peak in the reduced form.
Table 1: Comparative NMR Shifts ( , 300 MHz, )
PositionOxidized (

)

(ppm)
Reduced (1,4-DHP)

(ppm)
Change
N-Me ~4.4 - 4.6 (s)~2.9 - 3.0 (s)Upfield Shift (Loss of aromaticity)
C2-H ~9.3 - 9.5 (s)~7.0 - 7.1 (s)Upfield
C6-H ~9.0 - 9.2 (d)~5.9 - 6.0 (d)Upfield (Enamine character)
C4-H ~8.5 - 8.8 (m)~3.10 - 3.15 (m) Diagnostic (

)
C5-H ~8.1 - 8.3 (m)~4.8 - 5.0 (m)Upfield
O-Me ~4.0 (s)~3.7 (s)Minor Shift

Note: Shifts are approximate and solvent-dependent. The appearance of the signal at ~3.1 ppm is the primary confirmation of 1,4-reduction.

Protocol 3: Kinetic Isotope Effect (KIE) Setup

To prove hydride tunneling or determine the transition state structure, a KIE experiment is performed using deuterated isotopologues.

Experimental Design
  • Substrates:

    • H-Donor: 1,4-DHP (Synthesized in Protocol 2).

    • D-Donor: 4,4-dideuterio-1,4-DHP (Synthesized using

      
       in 
      
      
      
      buffer).
  • Acceptor: A hydride acceptor such as N-methylacridinium or a quinone derivative.

  • Measurement: Stopped-flow UV-Vis spectrophotometry.

    • Monitor the decay of the DHP absorbance band (

      
       nm).
      
Workflow Diagram: KIE Experiment

KIE_Setup Prep Prepare Stock Solutions (MeCN, anaerobic) Mix Stopped-Flow Mixing (1:1 Ratio) Prep->Mix MeasureH Measure k(H) (Abs Decay @ 360nm) Mix->MeasureH MeasureD Measure k(D) (Deuterated Analog) Mix->MeasureD Calc Calculate KIE (kH / kD) MeasureH->Calc MeasureD->Calc

Caption: Experimental logic for determining Primary Kinetic Isotope Effects.

Interpretation
  • Classical Limit:

    
    .
    
  • Tunneling Indication:

    
     (often significantly higher for NAD+ models at low temperatures).
    

References

  • Mauzerall, D., & Westheimer, F. H. (1955). 1-Benzyldihydronicotinamide—A Model for Reduced DPN. Journal of the American Chemical Society, 77(8), 2261–2264. Link

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. (Standard text for Pyridinium reduction mechanisms).
  • Wu, W., et al. (2013). Structural Effects on the Hydride-Tunneling Kinetic Isotope Effects of NADH/NAD+ Model Reactions. The Journal of Organic Chemistry, 78(4), 1735–1741. Link

  • Sigma-Aldrich. Safety Data Sheet: 3-(Methoxycarbonyl)-1-methylpyridinium iodide.[1] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Methoxycarbonyl)-1-methylpyridinium Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Methoxycarbonyl)-1-methylpyridinium salts, a key intermediate in various pharmaceutical and chemical applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important quaternization reaction. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing 3-(Methoxycarbonyl)-1-methylpyridinium iodide?

The synthesis is a classic Menshutkin reaction, which involves the N-alkylation of a tertiary amine (the pyridine nitrogen of methyl nicotinate) with an alkyl halide (methyl iodide). This SN2 reaction forms a quaternary ammonium salt, specifically a pyridinium salt.

Caption: General scheme for the synthesis of 3-(Methoxycarbonyl)-1-methylpyridinium iodide.

Q2: Why are polar aprotic solvents recommended for this reaction?

The Menshutkin reaction involves the formation of a charged, polar transition state as the new N-C bond forms. Polar aprotic solvents (e.g., acetone, acetonitrile, DMF, methyl ethyl ketone (MEK)) are ideal because they can stabilize this polar transition state through dipole-dipole interactions without solvating the nucleophile (the pyridine nitrogen) as strongly as protic solvents would.[1] This stabilization lowers the activation energy, accelerating the SN2 reaction. Using MEK has been shown to decrease reaction time and increase product yield.[2]

Q3: Which methylating agent is superior: methyl iodide or dimethyl sulfate?

Both are effective, but the choice involves a trade-off between reactivity, safety, and experimental conditions.

FeatureMethyl Iodide (CH₃I)Dimethyl Sulfate ((CH₃)₂SO₄)
Reactivity Highly reactive due to the excellent leaving group ability of iodide.[3][4]Very reactive, often used for less reactive amines.[5]
Boiling Point 42.4 °C188 °C
Safety Toxic and a suspected carcinogen. Volatile, requiring a well-ventilated fume hood and careful handling.[6]Extremely toxic, corrosive, and a known carcinogen. Low vapor pressure makes it less of an inhalation hazard but increases contact risk.[7]
Workup The iodide counter-ion is generally non-reactive.Requires a quenching step (e.g., with aqueous ammonia) to destroy any unreacted agent.[7]
Verdict Often preferred for this specific synthesis due to high reactivity and simpler workup. The reaction can be run at lower temperatures.[2]A viable but more hazardous alternative. Its higher boiling point can be advantageous for reactions requiring elevated temperatures.[5]

Troubleshooting Guide: Common Experimental Issues

Problem: Low or No Product Yield

Q: My reaction shows minimal conversion by TLC or LC-MS analysis. What are the primary factors to investigate?

A: Low conversion is typically traced back to one of four key areas: reaction conditions, reagent quality, or solvent choice.

  • Insufficient Reaction Time or Temperature: Quaternization can be slow. While some reactions proceed at room temperature, gentle heating or refluxing is often necessary to achieve a reasonable rate.[2] Microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes.[8] Monitor the reaction periodically by TLC until the methyl nicotinate spot has been consumed.

  • Poor Methylating Agent Reactivity: Ensure your methylating agent is not degraded. Methyl iodide should be stored protected from light to prevent decomposition (formation of I₂). If using other alkyl halides, remember the reactivity trend is I > Br > Cl. Alkyl chlorides are often unreactive for pyridine quaternization without high temperatures or catalysts.[4]

  • Suboptimal Solvent: As detailed in the FAQ, the solvent plays a critical role. Ensure you are using a dry, polar aprotic solvent. The presence of water or alcohols can hinder the reaction and promote side reactions.[1]

  • Moisture Contamination: Water can compete with the pyridine as a nucleophile and can also lead to hydrolysis of the ester. Use anhydrous solvents and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if you suspect moisture is an issue.

cluster_solutions Corrective Actions Start Low Yield Diagnosis CheckConditions Check Time & Temp Start->CheckConditions CheckReagent Assess Reagent Quality Start->CheckReagent CheckSolvent Verify Solvent Start->CheckSolvent IncreaseTime Increase Reaction Time / Temp (Monitor by TLC) CheckConditions->IncreaseTime UseMicrowave Consider Microwave Synthesis CheckConditions->UseMicrowave NewReagent Use Fresh/Pure Methylating Agent CheckReagent->NewReagent AnhydrousSolvent Switch to Dry, Polar Aprotic Solvent (e.g., MEK, ACN) CheckSolvent->AnhydrousSolvent

Caption: Troubleshooting flowchart for low reaction yield.

Problem: Product Impurity and Side Reactions

Q: My crude product shows multiple spots on TLC and the NMR is complex. What are the likely side products?

A: The most common impurity is unreacted starting material. However, a significant side reaction to be aware of is the hydrolysis of the methoxycarbonyl ester group.

  • Ester Hydrolysis: The ester is susceptible to hydrolysis, especially if the workup involves aqueous base or if there is significant water in the reaction mixture.[9] This forms 1-methyl-3-carboxypyridinium, also known as Trigonelline. This side product is highly polar and can complicate purification. To avoid this, perform a non-aqueous workup if possible. If an aqueous wash is needed, use neutral or slightly acidic water and work quickly at low temperatures.

Problem: Difficult Product Isolation and Purification

Q: My final product is a sticky oil that won't crystallize, making purification difficult. What methods can I use?

A: Pyridinium salts are often hygroscopic and can be challenging to crystallize. Here are several effective strategies:

  • Precipitation/Trituration: A highly effective method is to dissolve the crude product in a minimal amount of a polar solvent where it is soluble (e.g., methanol, ethanol). Then, slowly add a less polar solvent in which the product is insoluble (e.g., ethyl acetate, diethyl ether, or acetone) with vigorous stirring.[10] The product should precipitate as a solid, which can then be collected by filtration. This process, known as trituration, can be repeated to improve purity.

  • Recrystallization: If a solid can be obtained, recrystallization from a suitable solvent system (e.g., ethanol, methanol/acetone) is a good option.

  • Column Chromatography: For very impure samples, silica gel chromatography can be used. Due to the polar and ionic nature of the product, a polar mobile phase is required. Common systems include dichloromethane/methanol or chloroform/methanol gradients.

  • Ion-Exchange Chromatography: For removing non-ionic impurities, cation exchange chromatography is a powerful but more complex technique.[10]

Experimental Protocols

Protocol 1: Standard Synthesis using Methyl Iodide

This protocol is a robust method for lab-scale synthesis.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl nicotinate (1.0 eq).

  • Solvent Addition: Add a dry, polar aprotic solvent such as methyl ethyl ketone (MEK) or acetonitrile (approx. 5-10 mL per gram of methyl nicotinate).[2]

  • Reagent Addition: Add methyl iodide (1.2-1.5 eq) to the solution. The reaction is often exothermic.

  • Reaction: Stir the mixture at a temperature between 40 °C and reflux. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent) until the methyl nicotinate spot is no longer visible (typically 4-24 hours).

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath. The product often precipitates directly from the reaction mixture. If it does not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold, dry diethyl ether to remove non-polar impurities. For further purification, recrystallize from ethanol or use the precipitation method described in the troubleshooting section.

  • Drying: Dry the final product under high vacuum to remove all residual solvent. The product is a white to off-white crystalline solid.[11]

Protocol 2: Analytical Quantification by LC-MS

Accurate yield determination requires a quantitative analytical method.

  • Sample Preparation: Prepare a stock solution of your crude product in a suitable solvent (e.g., water/acetonitrile). Create a dilution series for a calibration curve. Prepare a Quality Control (QC) sample from a separate weighing.

  • Internal Standard: For highest accuracy, use an internal standard (IS). A commercially available, stable isotope-labeled version of the analyte would be ideal. If unavailable, a structurally similar compound with different mass can be used. Spike all calibrators, QCs, and samples with a fixed concentration of the IS.

  • LC-MS Conditions:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for polar, cationic compounds like pyridinium salts.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is a common starting point.

    • MS Detection: Use a mass spectrometer in positive ion mode. For quantification, use Selected Ion Monitoring (SIM) of the product's molecular ion (m/z = 152.07) or, for higher specificity, Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument.[12][13]

  • Quantification: Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. Determine the concentration of your sample from this curve.[14][15]

References

  • Google Patents. (n.d.). US10654806B2 - Menthyl nicotinate synthesis process.
  • Indian Chemical Society. (1998). A Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-ethane-1 ,2-diol Solvent System. Journal of the Indian Chemical Society.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy & Bioresources, 12(1), 54-59.
  • Bicak, N. (2003). Quantitative Quaternization of Poly(4-Vinyl Pyridine). Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 40(6), 585-591.
  • Sciencemadness.org. (2015, May 12). Possible OTC, 'safe' methylating agents. Retrieved from [Link]

  • Sokolenko, V. A., & Svirskaya, N. M. (1987). Quaternization of pyridines with haloadamantanes. Chemistry of Heterocyclic Compounds, 23(11), 1259-1261.
  • Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
  • Organic Syntheses. (n.d.). v95p0029-1. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl nicotinate. Retrieved from [Link]

  • Rennie, J., et al. (2017). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry, 15(31), 6542-6553.
  • Varlas, S., et al. (2022). Poly(vinyl pyridine)
  • Bušić, V., et al. (2017). Microwave-assisted Quaternization of Various Pyridine Derivatives and their Antibacterial Activity.
  • Stoyanov, S., et al. (2020). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. Molecules, 25(9), 2028.
  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • Organic Syntheses. (n.d.). 1. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. Retrieved from [Link]

  • Lelièvre, D., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 189-196.
  • Jurskis, D., et al. (2022). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. Molecules, 27(14), 4344.
  • Holman, W. I., & Wiegand, C. (1948). The chemical conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone by methylation and oxidation. The Biochemical Journal, 43(3), 423-426.
  • Dame, Z. T., et al. (2023). Analysis types and quantification methods applied in UHPLC-MS metabolomics research. Metabolomics, 19(6), 44.
  • Google Patents. (n.d.). WO2011012269A2 - Method and substances for preparation of n-substituted pyridinium compounds.
  • Papaseit, E., et al. (2021). Targeted screening and quantification of synthetic cathinones and metabolites in hair by UHPLC-HRMS. Scientific Reports, 11(1), 18239.
  • ResearchGate. (2025, August 10). 3-Alkylpyridinium salts from Haplosclerida marine sponges: Isolation, structure elucidations, and biosynthetic considerations. Retrieved from [Link]

  • DR-NTU, Nanyang Technological University. (n.d.). Nucleophilic amination of methoxypyridines by a sodium hydride.
  • Organic Syntheses. (n.d.). [- L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-iodo-, methyl ester]. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2013). Expeditious, mechanochemical synthesis of BODIPY dyes.
  • The Royal Society of Chemistry. (n.d.). Analytical Methods.
  • The Royal Society of Chemistry. (2012). Supporting Information Control of peptide assembly through directional interactions.
  • Kiefer, P., et al. (2008). Quantitative metabolome analysis using liquid chromatography–high-resolution mass spectrometry. Analytical Biochemistry, 383(2), 143-151.
  • ResearchGate. (n.d.). Synthesis of 3-Hydroxy-1-(p-methoxyphenyl)
  • Beilstein Journal of Organic Chemistry. (n.d.). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones.
  • Organic Chemistry Portal. (n.d.). An Improved Procedure for the Three-Component Synthesis of Highly Substituted Pyridines Using Ionic Liquid. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of Pyridinium Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of pyridinium salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the recrystallization of these valuable compounds. Pyridinium salts, with their diverse applications as catalysts, ionic liquids, and pharmaceutical agents, often present unique purification hurdles due to their ionic nature, hygroscopicity, and complex solubility profiles[1][2].

This document provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices and offer robust, self-validating protocols to enhance the purity and yield of your target compounds.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial queries regarding pyridinium salt recrystallization.

Q1: What makes pyridinium salts so challenging to recrystallize compared to neutral organic compounds?

A1: The difficulty stems from their inherent properties:

  • High Polarity & Ionic Nature: Pyridinium salts are charged species, making them highly polar. This often results in very high solubility in polar solvents (like water, methanol, ethanol) and near-insolubility in nonpolar solvents (like hexanes, diethyl ether), making it difficult to find a single solvent where solubility changes significantly with temperature[3].

  • Hygroscopicity: Many pyridinium salts readily absorb moisture from the atmosphere[4][5]. This absorbed water can act as an impurity, depressing the melting point and interfering with lattice formation, often leading to oils or syrups instead of crystals[6].

  • Strong Intermolecular Forces: The ionic interactions (cation-anion) and π-π stacking between pyridinium rings create a very stable crystal lattice. High energy is required to dissolve the salt, and conversely, the kinetics of crystal formation can be complex, sometimes favoring amorphous precipitation over ordered crystal growth.

Q2: I need to select a starting solvent. Where do I begin?

A2: A good starting point is to test solubility in a range of solvents with varying polarities. Alcohols (isopropanol, ethanol), ketones (acetone), and nitriles (acetonitrile) are often effective[7][8]. The ideal single solvent should dissolve your salt when hot but show poor solubility at room temperature or upon cooling[9][10]. For many pyridinium salts, a solvent/anti-solvent system is necessary. A common approach is to dissolve the salt in a minimal amount of a polar solvent (e.g., ethanol, methanol) and then slowly add a less polar anti-solvent (e.g., ethyl acetate, diethyl ether, or THF) until turbidity persists[3][6].

Q3: My pyridinium salt keeps "oiling out" instead of forming crystals. What's happening and how can I fix it?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice[11][12]. This is common when the melting point of the impure salt is lower than the temperature of the crystallization solution, or when the solution is too supersaturated[12][13]. To fix this, you should:

  • Reduce the Cooling Rate: Cool the solution much more slowly. Allow it to cool to room temperature on the benchtop, insulated if necessary, before moving to a refrigerator or ice bath[14][15].

  • Add More Solvent: Your solution may be too concentrated. Re-heat the mixture to dissolve the oil, add a small amount of additional solvent (10-20%), and attempt to cool again[12][13].

  • Use a Different Solvent System: The chosen solvent may be too poor, causing the salt to crash out of solution too rapidly. Try a slightly better solvent or adjust the ratio in your solvent/anti-solvent system[16].

Q4: My crystals are extremely fine needles or powder. How can I grow larger, higher-quality crystals?

A4: Fine needles or powders often result from rapid crystallization. To encourage the growth of larger crystals, you need to slow down the nucleation and growth process[15].

  • Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate very slowly over several days in a loosely covered vial.

  • Solvent Layering: Dissolve your compound in a small amount of a dense, "good" solvent (e.g., DCM or acetonitrile). Carefully layer a less dense, "poor" solvent (e.g., diethyl ether or hexanes) on top without mixing. Crystals will form slowly at the interface[15].

  • Seeding: Introduce a single, well-formed crystal (a "seed crystal") into a saturated solution to provide a template for ordered growth, which can prevent rapid, uncontrolled precipitation[14].

Section 2: Troubleshooting Guide

This section addresses specific, complex problems encountered during experiments with detailed causal explanations and solutions.

Problem 1: My pyridinium salt will not dissolve in any common hot solvent, or it dissolves in everything, even at room temperature.

  • Causality: This is a classic polarity mismatch problem. If the salt is insoluble in everything, its lattice energy is too high for the tested solvents to overcome. If it is soluble in everything, the intermolecular forces between the salt and the solvent are too strong across the board. The length of N-alkyl chains can significantly influence solubility; longer chains (C12-C20) may increase solubility in less polar solvents[17].

  • Solution Pathway:

    • For Highly Insoluble Salts:

      • Try highly polar, aprotic solvents like DMF, DMSO, or even small amounts of water. A mixture of ethanol and a few drops of water can sometimes work.

      • If the salt has a halide anion (e.g., Br-, Cl-), consider an anion exchange to a bulkier, less coordinating anion like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻), which can disrupt the crystal lattice and improve solubility in organic solvents[18].

    • For Highly Soluble Salts:

      • Focus exclusively on solvent/anti-solvent methods. Dissolve the salt in a minimal amount of a very polar solvent like methanol. Then, add a non-polar anti-solvent like diethyl ether, toluene, or even hexanes dropwise at room temperature until persistent cloudiness is observed. Warm gently to redissolve and then cool slowly.

      • For salts with long alkyl chains, acetone can be an effective crystallization solvent[17].

Problem 2: The recrystallized product is still colored, even though the starting material was crude.

  • Causality: The color is due to persistent, often highly conjugated, impurities that co-crystallize with your product. These impurities may have similar polarity and structure to the target molecule. In some syntheses, such as the Zincke reaction, colored byproducts like 2,4-dinitroaniline are known contaminants[8].

  • Solution Pathway:

    • Activated Charcoal Treatment: Dissolve the crude salt in the minimum amount of hot solvent. Add a very small amount (1-2% by weight) of activated charcoal to the hot solution.

    • Hot Filtration: Keep the solution boiling for a few minutes, then perform a hot gravity filtration through a fluted filter paper to remove the charcoal and the adsorbed impurities[9].

    • Crystallization: Allow the filtered, now colorless or less colored, solution to cool and crystallize as usual.

    • Caution: Using too much charcoal can lead to the adsorption of your desired product, significantly reducing the yield.

Problem 3: The final product is a sticky solid or wax that is difficult to filter and dry.

  • Causality: This often indicates the presence of residual solvent or that the material is amorphous rather than crystalline. It can also be a sign of hygroscopicity, where the salt has absorbed atmospheric moisture to become a semi-liquid paste[5][19]. Some pyridinium salts with specific anions and alkyl chains are known to be amorphous or exist as ionic liquids (salts with melting points below 100 °C)[20].

  • Solution Pathway:

    • Trituration: Add a poor solvent (an "anti-solvent" in which your compound is completely insoluble, like diethyl ether or hexanes) to the sticky mass. Vigorously stir or scratch the mixture with a spatula. This can break up the amorphous solid, wash away impurities, and induce crystallization, resulting in a filterable powder.

    • Drying under High Vacuum: Ensure the product is dried thoroughly under high vacuum, sometimes with gentle heating, to remove all traces of solvent and water[1][21].

    • Anion Exchange: If the product is inherently an ionic liquid, purification may require techniques other than recrystallization, such as liquid-liquid extraction or chromatography[8][22].

Problem 4: My pyridinium salt is highly hygroscopic and deliquesces upon exposure to air.

  • Causality: Hygroscopicity is the tendency of a substance to absorb moisture from the air[4]. This is very common for salts, especially those with small, charge-dense anions like halides (Cl⁻, Br⁻). The absorbed water disrupts the crystal lattice[23].

  • Solution Pathway & Handling Protocol:

    • Work Quickly: Minimize the exposure of the solid to the atmosphere during weighing and transfer.

    • Use a Dry Environment: Whenever possible, handle the material in a glove box with a dry nitrogen or argon atmosphere. If a glove box is unavailable, work quickly on a dry day with low humidity.

    • Drying: Before storage, dry the crystals thoroughly under high vacuum.

    • Storage: Store the purified salt in a tightly sealed vial inside a desiccator containing a drying agent like Drierite or silica gel[5][19]. For long-term storage, sealing the vial with paraffin film is recommended.

Section 3: Key Protocols & Visual Guides

Protocol 3.1: Standard Recrystallization from a Solvent/Anti-Solvent System
  • Dissolution: In an Erlenmeyer flask, dissolve the crude pyridinium salt (e.g., 1.0 g) in the minimum volume of a hot "good" solvent (e.g., isopropanol). Add the solvent portion-wise with heating until a clear solution is obtained.

  • Anti-Solvent Addition: While the solution is still warm, add a "poor" anti-solvent (e.g., ethyl acetate) dropwise with swirling. Continue adding until the solution becomes faintly and persistently cloudy.

  • Clarification: Add 1-2 drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop (insulating the flask on a cork ring can help). Do not disturb the flask during this period. Once at room temperature, you may place the flask in an ice bath for 30 minutes to maximize crystal formation[10].

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent. Characterize the product by melting point and spectroscopy to confirm purity.

Data & Visual Guides

Table 1: Common Solvent Systems for Pyridinium Salt Recrystallization

Good Solvent (Polar)Anti-Solvent (Less Polar)Target Salt Characteristics
Ethanol / MethanolDiethyl EtherSalts with short N-alkyl chains (C1-C4)
IsopropanolEthyl AcetateGeneral purpose, good for moderate polarity salts
AcetonitrileToluene or DichloromethaneSalts requiring a moderately polar aprotic solvent
AcetoneDiethyl Ether / HexanesSalts with longer N-alkyl chains (C8+)[17]
Water / Ethanol MixAcetone / Ethyl AcetateHighly polar or di-cationic salts

Figure 1: Troubleshooting Flowchart for "Oiling Out"

This diagram outlines a logical sequence for diagnosing and solving the common issue of a sample oiling out during recrystallization.

G start Problem: Product 'Oils Out' check_conc Is the solution very concentrated? start->check_conc check_cooling Was cooling rapid (e.g., direct to ice bath)? check_conc->check_cooling No action_dilute Solution: Re-heat, add 10-20% more solvent, and re-cool slowly. check_conc->action_dilute Yes check_solvent Is the solvent polarity significantly different from solute? check_cooling->check_solvent No action_slow_cool Solution: Allow to cool to room temp on bench before ice bath. check_cooling->action_slow_cool Yes action_change_solvent Solution: Try a different solvent system. (e.g., change anti-solvent) check_solvent->action_change_solvent Yes

Caption: Decision tree for addressing "oiling out".

Figure 2: Workflow for Selecting a Recrystallization Solvent System

This workflow provides a systematic approach for identifying a suitable solvent or solvent pair for a novel pyridinium salt.

G start Start: Test solubility of crude salt in various solvents (e.g., EtOH, IPA, MeCN, Acetone) test_hot Is it soluble in any SINGLE solvent when HOT, but insoluble when COLD? start->test_hot outcome_single Success: Use single-solvent recrystallization. test_hot->outcome_single Yes test_polar Is it soluble in a polar solvent (e.g., EtOH) at room temperature? test_hot->test_polar No outcome_fail Action: Try more polar solvents (e.g., MeOH/H2O) or consider anion exchange. test_polar->outcome_fail No test_antisolvent Action: Use as 'Good Solvent'. Find an 'Anti-Solvent' (e.g., Et2O, EtOAc) in which it is insoluble. test_polar->test_antisolvent Yes outcome_pair Success: Use solvent/anti-solvent recrystallization protocol. test_antisolvent->outcome_pair

Caption: Systematic workflow for solvent system selection.

References

  • A purification method of ionic liquids to obtain their high purity.
  • Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent.
  • Recovery and purification of ionic liquids from solutions: a review. Royal Society of Chemistry Publishing.
  • Optimal Storage and Handling of BBO Crystals: Preserving Quality and Performance. Crylink.
  • Formation of pyridinium salts with EWG. Reddit.
  • Handling and Care of Crystal Arrays. Luxium Solutions.
  • Mitigating side reactions in pyridinium salt synthesis. BenchChem.
  • Recrystallization. University of California, Los Angeles.
  • Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Form
  • How to Preserve Crystals. Science Notes.
  • How to avoid the formation of oil droplets during recrystallization?
  • Hygroscopic chemical...how to deal with? Protocol Online.
  • Guide for crystalliz
  • HYGROSCOPIC BULK SOLIDS. Schaeffer.
  • Recrystalliz
  • Troubleshooting Recrystalliz
  • A Comparative Guide to the Synthesis of Pyridinium Salts: Microwave-Assisted versus Conventional Methods. BenchChem.
  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
  • Development of ionic liquid crystals based on pyridinium and picolinium c
  • Ionic Liquid Crystals Based on Pyridinium Salts.
  • Problems with Recrystallisations. University of York, Department of Chemistry.
  • Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. MDPI.
  • Recrystallization - Single Solvent. University of Calgary, Department of Chemistry.
  • Pyridinium Ionic Liquids. Alfa Chemistry.
  • From Pyrylium to Pyridinium Salts: Understanding Physicochemical Fe
  • Is it possible to boil off HCl from pyridinium chloride salts?
  • Versatile Synthetic Methods for Photoluminescent Pyrylium Tosylates. University of Nevada, Las Vegas Libraries.

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Technical Support Center: Purification of 3-(Methoxycarbonyl)-1-methylpyridinium

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 3-(Methoxycarbonyl)-1-methylpyridinium. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Introduction: The Importance of Purity

3-(Methoxycarbonyl)-1-methylpyridinium is a quaternary pyridinium salt, a class of compounds widely used as precursors in organic synthesis, as ionic liquids, and in the development of novel therapeutic agents.[1][2] The purity of this compound is paramount, as residual starting materials, solvents, or side-products can interfere with downstream applications, leading to inconsistent results, low yields, and potential toxicity in biological assays. This guide is designed to address the common challenges encountered during its purification.

Part 1: Troubleshooting Common Impurities & Issues

This section addresses the most frequent observations and questions that arise when handling the crude product.

Q1: My final product is a viscous oil or a sticky solid instead of a crystalline powder. What is causing this?

A: This is a very common issue, typically pointing to two main culprits:

  • Residual Solvents: The most likely cause is the presence of residual solvent from the synthesis (e.g., methanol, acetone, ethanol).[3][4] Pyridinium salts can form strong interactions with polar solvents, making them difficult to remove by simple evaporation.

  • High Impurity Load: A significant amount of unreacted starting materials (methyl nicotinate, methylating agent) or side-products can depress the melting point and inhibit crystallization, resulting in an oil.[5][6]

Expert Insight: Before attempting a complex purification, try triturating the oil with a non-polar solvent in which the desired product is insoluble, such as cold diethyl ether or hexane. This will often wash away less polar impurities and can help induce crystallization.

Q2: My product has a persistent yellow or brown color. Where does this color come from, and how do I remove it?

A: Color in pyridinium salts is a frequent indicator of impurities.

  • Causality: The color often arises from small amounts of highly conjugated side-products or degradation products formed during the reaction, especially if excessive heat was applied.[7] Iodide salts, in particular, can sometimes develop a yellow hue upon exposure to light due to slight decomposition.[8]

  • Solution:

    • Recrystallization: This is the most effective method for removing colored impurities.[7] The impurities often remain in the mother liquor, leaving you with pure, colorless crystals.

    • Charcoal Treatment: For persistent color, a small amount of activated charcoal can be added to the hot solution during recrystallization. The charcoal adsorbs the colored impurities, and it is then removed by hot filtration. However, be aware that this can lead to some product loss.[9]

Q3: My NMR spectrum shows unreacted starting materials. What is the most efficient way to remove them?

A: The best method depends on the physical state of your product.

  • If the Product is Solid: The most straightforward approach is to wash the filtered solid with a solvent that dissolves the starting materials but not your highly polar pyridinium salt. Cold diethyl ether or ethyl acetate are excellent choices for washing away residual methyl nicotinate and methyl iodide.[3]

  • If the Product is an Oil: You can dissolve the crude oil in a minimum amount of a polar solvent (like water or methanol) and perform a liquid-liquid extraction with a less polar, immiscible solvent (like dichloromethane or ethyl acetate) to pull the unreacted starting materials into the organic phase.[10][11] However, recrystallization is generally the preferred and more definitive method.[7]

Q4: How do I effectively remove water from my final product? It seems to be hygroscopic.

A: Pyridinium salts are often hygroscopic, and residual water can be problematic.[12]

  • Traditional Method: Heating the sample under high vacuum for several hours (e.g., 60-80 °C for 12-24 hours) is a standard procedure. However, prolonged heating can sometimes cause degradation.[13]

  • Advanced Method (Nitrogen Sweeping): A more efficient and milder method is to sweep the sample with a stream of dry nitrogen gas while gently warming it.[13] This technique accelerates the removal of water and volatile solvents by lowering their partial pressure, often achieving better results in a fraction of the time (e.g., a few hours) and at lower temperatures than vacuum drying alone.[13]

Part 2: Purification Protocols & Methodologies

This section provides detailed, step-by-step guidance on the most critical purification and analysis techniques.

Recrystallization: The Gold Standard for Purification

Recrystallization is the most powerful technique for purifying solid organic compounds.[14] It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Q5: How do I select the ideal solvent for recrystallizing my 3-(Methoxycarbonyl)-1-methylpyridinium salt?

A: The perfect solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[15]

  • Screening Process: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetone, or solvent mixtures like ethanol/ethyl acetate or ethanol/water) at room and elevated temperatures.[5][16]

  • Commonly Successful Solvents for Pyridinium Salts:

    • Single Solvents: Hot ethanol or methanol often work well.

    • Solvent Pairs: A mixture of a "good" solvent (in which the compound is soluble, like ethanol) and a "poor" solvent (in which it is insoluble, like ethyl acetate or diethyl ether) is highly effective.[3][5] You dissolve the compound in a minimum of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy (the saturation point).

  • Dissolution: Place the crude, dry 3-(Methoxycarbonyl)-1-methylpyridinium salt in an Erlenmeyer flask. Add a minimal amount of hot ethanol (or another "good" solvent) while stirring and heating until the solid is fully dissolved.

  • Saturation: While the solution is still hot, add a "poor" solvent like ethyl acetate or diethyl ether drop-by-drop until you observe persistent cloudiness. Add a final drop or two of the hot "good" solvent to redissolve the precipitate and ensure the solution is perfectly saturated.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[5] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the crystals on the filter with a small amount of the cold "poor" solvent or the cold recrystallization solvent mixture to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent.

Q6: My compound is "oiling out" during cooling instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.[6]

  • Troubleshooting Steps:

    • Reheat the solution to dissolve the oil.

    • Add more of the "good" solvent to make the solution less concentrated.

    • Allow the solution to cool much more slowly. Vigorous scratching of the inside of the flask with a glass rod at the liquid-air interface can provide nucleation sites and induce crystallization.

    • If the problem persists, consider a different solvent system with a lower boiling point.

Purity Assessment: How to Verify Your Success

Verifying the purity of your final product is a critical final step.

Q7: How can I use High-Performance Liquid Chromatography (HPLC) to check the purity of my compound?

A: HPLC is an excellent quantitative method for assessing purity.[17] A pure compound will ideally show a single major peak.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column is a common starting point for polar pyridinium compounds.[17]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution (e.g., starting from 5% organic and increasing to 95%) is often used to separate compounds with different polarities.

  • Detection: UV detection at a wavelength where the pyridine ring absorbs, typically around 254 nm or 260 nm.[17]

  • Analysis: Purity is calculated as the area of the main product peak divided by the total area of all peaks in the chromatogram.

Part 3: Data Tables & Visual Workflows
Data Presentation

Table 1: Common Solvent Systems for Pyridinium Salt Recrystallization

Solvent System (Good/Poor)Boiling Point (°C) of Mixture (Approx.)Characteristics & Use Cases
Ethanol / Ethyl Acetate~77An excellent and widely used pair. Good for removing both polar and non-polar impurities.[3]
Methanol / Diethyl Ether~35-65Effective, but the low boiling point of ether requires careful handling to prevent solvent loss.
Ethanol / Water~78-100Useful if impurities are highly non-polar. The high polarity of water helps precipitate the salt.[5][16]
Isopropanol82A good single solvent to try. Its polarity is intermediate between ethanol and water.
Acetone56Can be a good single solvent, particularly for washing away unreacted starting materials.[3]
Mandatory Visualizations

Purification_Decision_Tree start Crude Product (Post-Synthesis) q1 Is the product a solid or a viscous oil? start->q1 wash Step 1: Wash solid with a non-polar solvent (e.g., cold diethyl ether). q1->wash Solid triturate Step 1: Attempt trituration with a non-polar solvent to induce crystallization. q1->triturate Oil solid_path Solid oil_path Oil recrystallize Step 2: Purify by Recrystallization. wash->recrystallize final_product Pure, Crystalline Product recrystallize->final_product q2 Did it solidify? triturate->q2 q2->wash Yes chromatography Consider alternative methods: - Column Chromatography - Liquid-Liquid Extraction q2->chromatography No solidified Yes not_solidified No

Caption: Decision workflow for choosing a purification strategy.

Recrystallization_Workflow cluster_prep Preparation cluster_main Process cluster_collection Isolation & Drying a 1. Choose Solvent System (e.g., Ethanol/Ethyl Acetate) b 2. Dissolve Crude Solid in Minimum Hot 'Good' Solvent a->b c 3. Add 'Poor' Solvent until Solution is Cloudy b->c d 4. Cool Slowly to Room Temp, then Cool in Ice Bath c->d e 5. Collect Crystals via Vacuum Filtration d->e f 6. Wash Crystals with Small Amount of Cold Solvent e->f g 7. Dry Under High Vacuum f->g end_node Pure, Dry Product g->end_node

Caption: Step-by-step experimental workflow for recrystallization.

References
  • Recovery and purification of ionic liquids
  • Purification of Ionic Liquids: Sweeping Solvents by Nitrogen.
  • Purification of Imidazolium Ionic Liquids for Spectroscopic Applic
  • Recovery and purification of ionic liquids from solutions: a review. RSC Publishing.
  • A purification method of ionic liquids to obtain their high purity.
  • Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. MDPI.
  • Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Compar
  • Mitigating side reactions in pyridinium salt synthesis. Benchchem.
  • Novel Synthetic Routes to Quaternary Pyridinium Salts and their Antifungal Activity. hrcak.srce.hr.
  • Methylated Pyridinium Salts via the Decarboxylation of N-Carbomethoxypyridinium Cations.
  • Elimination during the reduction of pyridinium salts. Journal of Organic Chemistry.
  • The Preparation of N-Methylated Pyridinium Salts via the Decarboxylation of N-Carbomethoxypyridinium C
  • Reagents & Solvents: Solvents for Recrystalliz
  • Analytical Methods for Pyridine.
  • From Pyrylium to Pyridinium Salts: Understanding Physicochemical Fe
  • Synthesis of 4-methoxycarbonyl-1-methylpyridinium iodide. PrepChem.com.
  • 3-METHOXYCARBONYL-1-METHYLPYRIDINIUM IODIDE AldrichCPR. Sigma-Aldrich.
  • Recrystalliz
  • Purification Of Quaternary Ammonium Pyridinium Compounds.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. Organic Syntheses.
  • 3-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide. BLDpharm.
  • HPLC Methods for analysis of Pyridine.
  • PYRIDINE: PURIFIC
  • Preparation of N-methylpyridinium salts 3.
  • The rearrangement of 3-nitropyridinium salts to 3-nitropyrroles. Arkivoc.
  • Isolation and Purification of Organic Compounds Recrystalliz
  • Recrystallization. MIT Digital Lab Techniques Manual.
  • Methylpyridinium. Wikipedia.
  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
  • Synthesis of pyridinium or/and pyridinone.
  • Synthesis of 3-Alkyl Pyridinium Alkaloids from the Arctic Sponge Haliclona viscosa. MDPI.
  • 3-Methylpyridine: Synthesis and Applic
  • Synthesis of 3-Hydroxy-1-(p-methoxyphenyl)
  • Sources of impurities - Investigation of ... dihydropyridine traces formation during the synthesis of amlodipine besylate.
  • Safety Data Sheet for 2-Chloro-1-methylpyridinium iodide. Fisher Scientific.
  • 3-(Methoxycarbonyl)-1-Methylpyridinium iodide Suppliers. ChemicalBook.
  • Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. Shimadzu.

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Technical Support Center: Optimizing N-Methylation of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-methylation of pyridine derivatives. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this fundamental transformation. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure you can achieve optimal results in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-methylation of pyridine derivatives. Each problem is followed by an analysis of potential causes and actionable solutions.

Problem 1: Low or No Conversion to the N-Methylated Product

Question: I have set up my N-methylation reaction, but after the specified time, I observe very little or no formation of the desired N-methylpyridinium salt. What could be the issue?

Answer:

Low or no conversion in N-methylation reactions can stem from several factors, ranging from the reactivity of the starting materials to the reaction conditions.

Potential Causes and Solutions:

  • Insufficiently Reactive Methylating Agent: The choice of methylating agent is crucial and its reactivity should match the nucleophilicity of the pyridine derivative.

    • Explanation: "Hard" methylating agents like methyl triflate (MeOTf) and dimethyl sulfate (Me₂SO₄) are generally more reactive than "soft" agents like methyl iodide (MeI) and are often more effective for less nucleophilic pyridines.[1][2][3]

    • Solution: If you are using a less reactive agent like MeI with an electron-deficient pyridine, consider switching to a more powerful agent like MeOTf or trimethyloxonium tetrafluoroborate.

  • Inappropriate Solvent: The solvent plays a critical role in the solubility of reagents and the reaction rate.

    • Explanation: Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally good choices as they can dissolve the pyridinium salt products and promote SN2 reactions.[1][4] Reactions in non-polar solvents may be sluggish.

    • Solution: Ensure your pyridine derivative and methylating agent are soluble in the chosen solvent. If solubility is an issue, consider switching to a more polar solvent. For instance, reactions with MeI or MeOTf are often successful in MeCN or CDCl₃.[1]

  • Low Reaction Temperature: Like many chemical reactions, the rate of N-methylation is temperature-dependent.

    • Explanation: While many N-methylations proceed at room temperature, electron-poor pyridines or less reactive methylating agents may require heating to achieve a reasonable reaction rate. Some specialized methylations can require temperatures as high as 150-400°C.[5]

    • Solution: Try increasing the reaction temperature. For example, if your reaction is stagnant at room temperature, consider heating it to 40-60 °C. Monitor the reaction for potential side product formation at higher temperatures.

  • Steric Hindrance: Bulky substituents near the nitrogen atom can hinder the approach of the methylating agent.

    • Explanation: Pyridine derivatives with substituents at the 2- and 6-positions (ortho positions) will react more slowly than unhindered pyridines.[6]

    • Solution: For sterically hindered pyridines, you may need to use a more reactive, less sterically demanding methylating agent and/or increase the reaction temperature and time.

Problem 2: Formation of Multiple Products or Side Reactions

Question: My reaction is producing a mixture of products, including what appears to be di-methylated species or other unexpected byproducts. How can I improve the selectivity?

Answer:

The formation of multiple products is a common challenge, often arising from over-methylation or reaction at other nucleophilic sites.

Potential Causes and Solutions:

  • Over-methylation (Di-methylation): This is more common in continuous flow setups or under harsh conditions where the product can react further.[7]

    • Explanation: If the reaction conditions are too forcing (high temperature, long reaction time), the initially formed product may undergo further reactions.

    • Solution: To avoid over-methylation, it is crucial to find a balance between the catalyst amount, residence time, concentration, and flow rate of the starting material.[7] Careful monitoring of the reaction progress by techniques like TLC or LC-MS can help in stopping the reaction at the optimal time.

  • Competing N- and O-Alkylation in Pyridine N-Oxides: Pyridine N-oxides have two potential sites for methylation: the nitrogen and the oxygen atom.

    • Explanation: The choice between N- and O-methylation can depend on the hard/soft acid/base (HSAB) properties of the methylating agent. Harder electrophiles like MeOTf may favor O-methylation.[1]

    • Solution: To selectively achieve N-methylation, you might need to choose a softer methylating agent. Conversely, if O-methylation is desired, a harder agent would be preferable.

  • Methylation of Other Functional Groups: If your pyridine derivative contains other nucleophilic groups, such as an amino group, these can also be methylated.

    • Explanation: The relative nucleophilicity of the pyridine nitrogen versus other functional groups will determine the site of methylation. Tertiary amines, for example, can compete with the pyridine nitrogen for the methylating agent.[8]

    • Solution: To achieve selective N-methylation of the pyridine ring, it may be necessary to protect other nucleophilic groups. A common strategy for amino groups is protonation with an acid to form the ammonium salt, which is no longer nucleophilic.[8]

Problem 3: Difficulty in Purifying the N-Methylpyridinium Salt

Question: My reaction seems to have worked, but I am struggling to isolate and purify the final product. What are the best practices for purification?

Answer:

The purification of N-methylpyridinium salts can be challenging due to their ionic nature and solubility properties.

Potential Causes and Solutions:

  • High Solubility in Organic Solvents: The ionic nature of pyridinium salts can make them highly soluble in polar organic solvents used for the reaction, making precipitation difficult.

    • Explanation: The solubility of the salt is dependent on the counter-ion. Tetrafluoroborate salts are generally more soluble in organic media than iodide or tetraphenylborate salts.[9]

    • Solution:

      • Crystallization: Recrystallization from a solvent system where the salt is soluble when hot and insoluble when cold is a common method. Mixtures like methylene chloride-ether or methylene chloride-hexane are often effective.[9]

      • Anion Exchange: If the initial counter-ion (e.g., from dimethyl sulfate) leads to a highly soluble or hygroscopic salt, an anion exchange can be performed to obtain a more crystalline product. For example, treating a pyridinium iodide with silver tetrafluoroborate (AgBF₄) or sodium tetraphenylborate (NaBPh₄) can yield the corresponding less soluble salts.[9]

  • Hygroscopic Nature of the Product: Many pyridinium salts readily absorb moisture from the atmosphere, making them difficult to handle and weigh accurately.

    • Explanation: The counter-ion plays a significant role in the hygroscopicity of the salt.

    • Solution: Handle the purified product in a dry environment (e.g., in a glove box or under an inert atmosphere). Store the final product in a desiccator.

Frequently Asked Questions (FAQs)

Q1: What are the most common methylating agents for N-methylation of pyridines, and how do I choose the right one?

The choice of methylating agent is critical for a successful reaction. Here is a summary of common agents and their characteristics:

Methylating AgentFormulaReactivityCommon SolventsKey Considerations
Methyl IodideMeIModerateMeCN, acetone, DMFA good starting point for many pyridines.
Dimethyl SulfateMe₂SO₄HighMeCN, dioxane, neatHighly effective but also highly toxic and carcinogenic; handle with extreme care.[3][10]
Methyl TriflateMeOTfVery HighCH₂Cl₂, MeCNVery powerful methylating agent, useful for unreactive pyridines.[1][8]
Trimethyloxonium tetrafluoroborateMe₃OBF₄HighDioxaneA solid reagent that can be easier to handle than liquids.[8]
Dimethyl Carbonate(MeO)₂COLowMethanolA greener and less toxic alternative, often requires higher temperatures and/or catalysts.

To choose the right agent:

  • For electron-rich pyridines: Start with a moderately reactive agent like methyl iodide.

  • For electron-deficient or sterically hindered pyridines: A more reactive agent like dimethyl sulfate or methyl triflate is often necessary.[1][8]

  • For safety and environmental considerations: Dimethyl carbonate is a good "green" alternative, though it may require more optimization.

Q2: How do substituents on the pyridine ring affect the N-methylation reaction?

Substituents have a significant impact on the nucleophilicity of the pyridine nitrogen and thus the rate of N-methylation.

  • Electron-donating groups (EDGs) (e.g., -CH₃, -OCH₃, -N(CH₃)₂) at the 2-, 4-, or 6-positions increase the electron density on the nitrogen atom, making the pyridine more nucleophilic and accelerating the reaction.[11]

  • Electron-withdrawing groups (EWGs) (e.g., -NO₂, -CN, -C(O)R) decrease the electron density on the nitrogen, making the pyridine less nucleophilic and slowing down the reaction. More forcing conditions (higher temperature, more reactive methylating agent) may be required.[11]

  • Steric hindrance from bulky groups at the 2- and 6-positions can slow down the reaction by impeding the approach of the methylating agent.[6]

Q3: Can I perform C-H methylation on the pyridine ring instead of N-methylation?

Yes, direct C-H methylation of pyridines is possible but typically requires different reaction conditions and catalysts than N-methylation.

  • meta-C-H Methylation: Recent methods have been developed for the meta-methylation of pyridines using dihydropyridine intermediates in conjunction with methylating agents like paraformaldehyde.[12][13][14]

  • alpha-Methylation: α-Methylation (at the 2-position) can be achieved using Raney® nickel with a primary alcohol as the methyl source, often under high temperatures.[7]

  • Using Pyridine N-Oxides: Pyridine N-oxides can be used to direct alkylation to the 2-position.[15][16]

These methods are generally more complex than N-methylation and require specific catalytic systems.

Experimental Protocols

Protocol 1: General Procedure for N-Methylation using Methyl Iodide

This protocol is a good starting point for many common pyridine derivatives.

  • Dissolve the pyridine derivative (1.0 eq) in acetonitrile (MeCN) or acetone (approx. 0.1-0.5 M).

  • Add methyl iodide (1.1-1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration and wash with a small amount of cold solvent.

  • If the product remains in solution, the solvent can be removed under reduced pressure. The resulting solid can then be recrystallized from a suitable solvent system (e.g., ethanol, or a mixture of a polar and a non-polar solvent).

Protocol 2: N-Methylation of an Electron-Deficient Pyridine using Methyl Triflate

This protocol is suitable for less reactive pyridine derivatives.

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the electron-deficient pyridine derivative (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) or acetonitrile (MeCN).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methyl triflate (MeOTf) (1.05-1.2 eq) dropwise to the cooled solution. Caution: Methyl triflate is highly reactive and corrosive.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can often be precipitated by the addition of a non-polar solvent like diethyl ether or pentane.

  • Collect the solid by filtration, wash with the non-polar solvent, and dry under vacuum.

Visualizations

General Reaction Scheme for N-Methylation

N_Methylation cluster_reactants Reactants cluster_products Products Pyridine Pyridine Derivative Pyridinium N-Methylpyridinium Salt Pyridine->Pyridinium Sɴ2 Reaction MethylatingAgent Methylating Agent (e.g., CH₃-X) MethylatingAgent->Pyridinium Counterion Counterion (X⁻)

Caption: General SN2 reaction for pyridine N-methylation.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low or No Conversion CheckReactivity Is the methylating agent reactive enough? Start->CheckReactivity CheckSolvent Is the solvent appropriate? CheckReactivity->CheckSolvent Yes IncreaseReactivity Use a more reactive agent (e.g., MeOTf) CheckReactivity->IncreaseReactivity No CheckTemp Is the temperature adequate? CheckSolvent->CheckTemp Yes ChangeSolvent Switch to a more polar aprotic solvent (e.g., MeCN, DMF) CheckSolvent->ChangeSolvent No CheckSterics Is the pyridine sterically hindered? CheckTemp->CheckSterics Yes IncreaseTemp Increase reaction temperature CheckTemp->IncreaseTemp No IncreaseTime Increase reaction time and/or use a more reactive agent CheckSterics->IncreaseTime Yes Success Reaction Successful CheckSterics->Success No IncreaseReactivity->CheckSolvent ChangeSolvent->CheckTemp IncreaseTemp->CheckSterics IncreaseTime->Success

Caption: Decision tree for troubleshooting low reaction conversion.

Factors Influencing N-Methylation Selectivity

Selectivity_Factors Selectivity Reaction Selectivity Substrate Pyridine Substrate Selectivity->Substrate Reagent Methylating Agent Selectivity->Reagent Conditions Reaction Conditions Selectivity->Conditions ElectronicEffects Electronic Effects (EDG vs. EWG) Substrate->ElectronicEffects StericEffects Steric Hindrance Substrate->StericEffects OtherGroups Other Nucleophilic Groups Substrate->OtherGroups Reactivity Reactivity (Hard vs. Soft) Reagent->Reactivity Temperature Temperature Conditions->Temperature Time Reaction Time Conditions->Time

Sources

Troubleshooting low conversion rates in pyridinium salt formation

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating and resolving common challenges in the synthesis of pyridinium salts, designed for chemists in research and development.

Technical Support Center: Pyridinium Salt Synthesis

As a Senior Application Scientist, this guide is structured to move from foundational knowledge to specific, actionable troubleshooting advice. We will explore the causal factors behind common synthesis failures and provide validated protocols to enhance your conversion rates and product purity.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the basis of understanding pyridinium salt formation.

Q1: What is the fundamental mechanism for forming a simple N-alkyl pyridinium salt? The most common method for synthesizing N-alkyl pyridinium salts is through the direct N-alkylation of a pyridine derivative. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of the pyridine ring, with its available lone pair of electrons, acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide. The halide is displaced as a leaving group, resulting in the formation of a new carbon-nitrogen bond and the quaternary pyridinium cation.

Q2: How do substituents on the pyridine ring affect the reaction rate? The electronic properties of substituents on the pyridine ring have a substantial impact on the reaction.[1]

  • Electron-Donating Groups (EDGs) increase the electron density on the nitrogen atom, making the pyridine a stronger nucleophile and accelerating the reaction.

  • Electron-Withdrawing Groups (EWGs) decrease the electron density on the nitrogen, reducing its nucleophilicity and making the reaction significantly more difficult.[1][2] Reactions with EWG-substituted pyridines often require more forcing conditions, such as higher temperatures, longer reaction times, or more reactive alkylating agents.[2][3]

Q3: What is the Zincke reaction and when should it be used? The Zincke reaction is a two-step process used to synthesize pyridinium salts that may be difficult to access through direct N-alkylation.[4] In the first step, a pyridine reacts with 2,4-dinitrochlorobenzene to form a highly reactive N-(2,4-dinitrophenyl)pyridinium salt, often called a "Zincke salt".[4] This intermediate is then treated with a primary amine. The amine opens the pyridinium ring and subsequently displaces 2,4-dinitroaniline to form the new, desired pyridinium salt.[4][5] This method is particularly useful for introducing complex or sensitive N-substituents that might not be available as simple alkyl halides.[5]

Q4: How critical is the choice of temperature? Temperature is a crucial parameter. Increasing the temperature generally accelerates the reaction rate.[2] For instance, in some continuous flow syntheses, raising the temperature from 138 °C to 160 °C improved the yield from 90% to about 97%.[2] However, excessively high temperatures can cause the pyridinium salt to decompose, which might be observed as line broadening in an ¹H NMR spectrum.[2] Therefore, optimizing the temperature is key to maximizing yield without significant product degradation.

Troubleshooting Guide: Low Conversion Rates

This guide is structured by observed experimental outcomes. Identify your issue and follow the diagnostic and corrective steps.

Issue 1: Very Low or No Product Yield Observed

This is the most common issue and can stem from several factors related to reactant reactivity and reaction conditions.[2]

Potential Cause 1: Poor Reactivity of Starting Materials

  • Diagnosis:

    • Assess the Pyridine: Does your pyridine have strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃)? These significantly reduce the nucleophilicity of the nitrogen.[1][3]

    • Assess the Alkylating Agent: What is your leaving group? The rate of N-alkylation is highly dependent on the leaving group's ability to depart. The general reactivity trend is I > Br > Cl.[2]

    • Assess Steric Hindrance: Are there bulky substituents on the pyridine (especially at the 2- or 6-positions) or on the alkylating agent near the reaction center?[1][2] Steric clash can prevent the nucleophilic attack.[6][7]

  • Solutions:

    • Change the Leaving Group: If using an alkyl chloride or bromide, switch to the corresponding alkyl iodide to increase reaction rates.[2] For very unreactive systems, consider using a highly reactive alkylating agent like an alkyl triflate (trifluoromethanesulfonate).[2][3]

    • Overcome Steric Hindrance: For sterically hindered substrates, prolonged reaction times and higher temperatures are often necessary.[2] If feasible, redesign the synthesis to use starting materials with less steric bulk.

    • Use Microwave Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields, often by allowing for rapid heating to high temperatures.[8][9][10]

Potential Cause 2: Sub-Optimal Reaction Conditions

  • Diagnosis:

    • Review Time and Temperature: The reaction may simply not have had enough time or energy to proceed to completion.[2]

    • Evaluate Solvent Choice: The choice of solvent can be critical. Common solvents include acetonitrile, acetone, and DMF.[9][11] In some cases, running the reaction neat (solvent-free) can be effective, especially if the starting materials are liquids.[3]

  • Solutions:

    • Increase Reaction Time and/or Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) to determine if it is progressing. If it is slow but clean, increase the reflux time or modestly raise the temperature.[2]

    • Solvent Screening: If the reaction is stalled, consider switching to a different solvent. For an SN2 reaction, polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are often effective.[11][12]

    • Solvent-Free Conditions: If the reactants are liquids, try heating them together without a solvent. This maximizes the concentration and can drive a stubborn reaction to completion.[3]

The following diagram illustrates a logical workflow for troubleshooting low-yield reactions.

G start Start: Low/No Product Yield check_reactivity Assess Reactivity of Starting Materials start->check_reactivity check_conditions Review Reaction Conditions start->check_conditions ewg EWG on Pyridine? check_reactivity->ewg Electronic Effects leaving_group Poor Leaving Group? (e.g., Cl, Br) check_reactivity->leaving_group Alkylating Agent sterics Steric Hindrance? check_reactivity->sterics Structural Effects time_temp Insufficient Time/ Temperature? check_conditions->time_temp solvent Sub-optimal Solvent? check_conditions->solvent sol_triflate Solution: Use Alkyl Triflate or Increase Temp/Time ewg->sol_triflate Yes sol_iodide Solution: Switch to Alkyl Iodide leaving_group->sol_iodide Yes sol_sterics Solution: Prolonged Time, Higher Temp, or Redesign Synthesis sterics->sol_sterics Yes sol_time_temp Solution: Increase Time/Temp, Monitor via TLC time_temp->sol_time_temp Yes sol_solvent Solution: Screen Solvents (MeCN, DMF) or Run Solvent-Free solvent->sol_solvent Yes end_node Improved Yield sol_triflate->end_node sol_iodide->end_node sol_sterics->end_node sol_time_temp->end_node sol_solvent->end_node G cluster_reactants Reactants cluster_transition Transition State (SN2) cluster_products Products Pyridine Pyridine (Nucleophile) TS [Pyridine---R---X]‡ Pyridine->TS Nucleophilic Attack AlkylHalide Alkyl Halide (Electrophile) R-X AlkylHalide->TS Pyridinium N-Alkyl Pyridinium Salt [Pyridine-R]+ TS->Pyridinium Bond Formation Halide Halide Anion X- TS->Halide Leaving Group Departs

Caption: General SN2 mechanism of N-alkylation.

Validated Experimental Protocols

Protocol 1: General N-Alkylation of Pyridine This protocol is a standard method for reacting pyridine with a 1-bromoalkane. [8]

  • Preparation: Dissolve pyridine (1 equivalent) in dry ethanol in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add the corresponding 1-bromoalkane (1.4 equivalents) to the solution.

  • Reaction: Reflux the reaction mixture for 40 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Purification: The resulting crude product, often an oil, is crystallized. This is typically achieved by suspending the crude material in diethyl ether and stirring until a solid precipitate forms. [13]For compounds that are difficult to crystallize or remain contaminated, recrystallization from acetone may be necessary. [13] Protocol 2: Synthesis via the Zincke Reaction This protocol describes the two-step synthesis using 2,4-dinitrochlorobenzene. [2][4]

  • Step 1: Formation of the N-(2,4-dinitrophenyl)pyridinium salt (Zincke salt)

    • Reaction: In a suitable flask, react pyridine with 2,4-dinitrochlorobenzene. The reaction typically requires heating.

    • Isolation: Upon cooling, the Zincke salt often precipitates. Isolate the solid by filtration.

    • Purification: Purify the N-(2,4-dinitrophenyl)pyridinium salt by recrystallization from a suitable solvent like ethanol. [4]

  • Step 2: Reaction with a Primary Amine

    • Reaction: Heat the purified Zincke salt with the desired primary amine. This step opens the pyridinium ring and subsequently forms the new pyridinium salt. [4] 2. Purification: The final product can be purified by crystallization to remove the 2,4-dinitroaniline byproduct. [2]

Summary of Factors Influencing Conversion Rate

FactorEffect on RateRecommendation for Low Conversion
Pyridine Substituent EDG: Increases RateEWG: Decreases Rate [1]For EWG-pyridines, use more forcing conditions (higher temp, longer time) or a more reactive alkylating agent. [2]
Alkylating Agent Leaving Group: I > Br > Cl > F<[2]br>Triflates (OTf) are highly reactive. [3]Switch from -Cl or -Br to -I. For very unreactive systems, use an alkyl triflate.
Steric Hindrance Increased bulk decreases rate. [1][2]Increase reaction time and temperature. If possible, use less bulky starting materials.
Temperature Higher temperature increases rate but may cause decomposition. [2]Optimize temperature carefully. Use TLC or NMR to monitor for product formation vs. decomposition.
Solvent Polar aprotic solvents (MeCN, DMF) are generally effective. [11]If yield is low, screen different solvents or attempt a solvent-free reaction. [3]

References

  • Benchchem. (2025). mitigating side reactions in pyridinium salt synthesis. BenchChem Technical Support.
  • Wikipedia. (n.d.). Zincke reaction. Wikipedia. [Link]

  • ACS Publications. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Journal of Combinatorial Chemistry. [Link]

  • Pernak, J. (2000). Synthesis of 3-substituted pyridinium salts. ARKIVOC. [Link]

  • Semantic Scholar. (n.d.). From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. [Link]

  • Reddit. (2024). Formation of pyridinium salts with EWG. r/Chempros. [Link]

  • Kuchar, M., et al. (n.d.). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules. [Link]

  • Vanderwal, C. D. (2011). Reactivity and Synthesis Inspired by the Zincke Ring-Opening of Pyridines. The Journal of Organic Chemistry. [Link]

  • Benchchem. (2025). A Comparative Guide to the Synthesis of Pyridinium Salts: Microwave-Assisted versus Conventional Methods. BenchChem Technical Support.
  • Google Patents. (n.d.).
  • ResearchGate. (2022). Novel Synthetic Routes to Quaternary Pyridinium Salts and their Antifungal Activity. [Link]

  • ResearchGate. (2022). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. [Link]

  • ResearchGate. (2018). Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. [Link]

  • ResearchGate. (2025). Microwave-assisted Quaternization of Various Pyridine Derivatives and their Antibacterial Activity. [Link]

  • ResearchGate. (n.d.). Quantitative Quaternization of Poly(4-Vinyl Pyridine). [Link]

  • Alptüzün, V., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules. [Link]

Sources

Technical Support Center: A Guide to the Stability and Storage of 3-(Methoxycarbonyl)-1-methylpyridinium Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for 3-(Methoxycarbonyl)-1-methylpyridinium salts. As a key reagent in numerous research and development applications, ensuring its integrity throughout storage and handling is paramount to achieving reproducible and reliable experimental outcomes. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical advice, troubleshooting solutions, and answers to frequently asked questions regarding the stability of this compound.

Our approach is rooted in the principles of chemical causality, providing not just procedural steps but also the scientific reasoning behind them. This document is structured to help you proactively prevent degradation and to diagnose and resolve issues should they arise.

Understanding the Molecule: Key Stability Considerations

3-(Methoxycarbonyl)-1-methylpyridinium is a quaternary pyridinium salt containing a methyl ester functional group. Its stability is primarily influenced by its susceptibility to moisture, pH, light, and temperature. Understanding these factors is the first step toward preventing degradation.

Parameter Optimal Condition Rationale
Moisture/Humidity Store in a desiccated, inert atmosphere.The compound is hygroscopic and can absorb atmospheric moisture, leading to hydrolysis and physical clumping.
pH (in solution) Maintain neutral to slightly acidic pH.The ester linkage is susceptible to base-catalyzed hydrolysis.
Light Store in amber vials or in the dark.Pyridinium compounds can be photosensitive and may undergo photochemical degradation.
Temperature Room temperature, with avoidance of high heat.Elevated temperatures can accelerate degradation pathways, including potential decarboxylation or other rearrangements.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered during the storage and use of 3-(Methoxycarbonyl)-1-methylpyridinium salts, providing potential causes and actionable solutions.

Issue 1: The solid has become clumpy or sticky.
  • Immediate Action:

    • Handle the compound in a glove box or a controlled low-humidity environment.

    • If clumping is minor, briefly drying the material under a high vacuum may be possible, but be aware that this may not fully restore its original properties.[2]

  • Long-Term Prevention:

    • Always store the vial inside a desiccator containing a suitable desiccant like silica gel or anhydrous calcium sulfate.[3]

    • After use, tightly reseal the container and consider flushing the headspace with an inert gas like argon or nitrogen to displace moist air.

Issue 2: A decrease in purity is observed over time via HPLC analysis, with a new peak appearing at a shorter retention time.
  • Potential Cause: Hydrolysis of the methyl ester group. The most probable degradation pathway is the hydrolysis of the methoxycarbonyl group to the corresponding carboxylic acid (1-methyl-3-carboxypyridinium). This new, more polar compound will typically elute earlier on a reverse-phase HPLC column. This reaction is significantly accelerated under basic conditions.

  • Preventative Measures:

    • For solid storage, strictly follow the moisture-prevention protocols outlined above.

    • If preparing stock solutions, use anhydrous solvents and store them under an inert atmosphere.

    • Buffer aqueous solutions to a slightly acidic pH (e.g., pH 4-6) if the experimental conditions allow.

  • Analytical Confirmation:

    • Use LC-MS to confirm the identity of the new peak. The degradation product should have a mass corresponding to the loss of a methylene group (-CH2, 14 Da) and the addition of a hydrogen atom, resulting in a net mass difference.

Issue 3: The compound has developed a yellowish or brownish tint.
  • Potential Cause 1: Photodegradation. Exposure to light, particularly UV light, can induce photochemical reactions in pyridinium salts, leading to the formation of colored impurities.[4]

  • Potential Cause 2: Thermal Stress. Prolonged exposure to elevated temperatures can also lead to complex degradation pathways that may produce colored byproducts.

  • Solution:

    • Always store the compound in a light-protecting container, such as an amber glass vial.[5]

    • For long-term storage, keep the container in a dark place, such as a cabinet or drawer.

    • Avoid storing the compound near heat sources like ovens or heating blocks.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid 3-(Methoxycarbonyl)-1-methylpyridinium iodide?

A1: For optimal long-term stability, the solid should be stored at room temperature in a tightly sealed amber vial, placed within a desiccator under an inert atmosphere (e.g., argon or nitrogen).[5] This multi-barrier approach protects the compound from moisture, light, and atmospheric oxygen, which are the primary drivers of degradation.

Q2: I need to make an aqueous stock solution. What precautions should I take?

A2: To minimize hydrolysis, prepare the solution using deionized, degassed water. If your experimental protocol allows, consider using a buffer to maintain a slightly acidic pH. Prepare only the amount of solution needed for the short term and store it at 4°C in a tightly sealed, light-protected container. For longer-term storage, consider aliquoting and freezing at -20°C or below, but be sure to perform a freeze-thaw stability study to ensure this is appropriate for your application.

Q3: What analytical method can I use to check the purity of my compound?

A3: A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique for routine purity checks. A typical starting point would be a C18 column with a gradient elution using a mobile phase of water and acetonitrile (or methanol), both containing a small amount of an acidic modifier like 0.1% formic acid.[6][7] UV detection at around 254 nm is generally effective for pyridinium compounds. For definitive purity assessment, quantitative NMR (qNMR) can be employed.[8]

Q4: My NMR spectrum shows unexpected peaks. What could they be?

A4: Besides solvent and water peaks, new signals could indicate degradation products. The most common impurity would be the hydrolyzed carboxylic acid. In the 1H NMR, you would expect to see the disappearance of the methyl ester singlet (likely around 3.9-4.0 ppm) and potentially a shift in the signals of the pyridinium ring protons. If the sample was exposed to significant stress, other, more complex degradation products could be present.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure
  • Receiving: Upon receipt, inspect the container for a tight seal.

  • Storage Environment: Place the sealed vial inside a laboratory desiccator charged with fresh desiccant. For enhanced protection, especially in humid environments, use a vacuum desiccator and backfill with an inert gas.

  • Dispensing: When removing material, perform the operation as quickly as possible, preferably in a low-humidity environment or a glove box.

  • Resealing: After dispensing, securely tighten the cap. Flush the vial's headspace with a gentle stream of nitrogen or argon before sealing.

  • Record Keeping: Maintain a log of when the vial is opened and closed to track its exposure history.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a general method and may require optimization for your specific instrumentation and requirements.

  • Instrumentation: HPLC with UV-Vis Detector.

  • Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size.[6]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: Linear gradient from 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Linear gradient from 95% to 5% B

    • 26-30 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition (95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.

Visualizing Degradation Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the primary degradation pathway and a recommended workflow for stability testing.

DegradationPathway Fig. 1: Primary Hydrolytic Degradation Pathway Compound 3-(Methoxycarbonyl)-1-methylpyridinium DegradationProduct 1-Methyl-3-carboxypyridinium (Hydrolysis Product) Compound->DegradationProduct Hydrolysis Methanol Methanol Compound->Methanol Byproduct H2O H2O (Moisture) H2O->DegradationProduct Base OH- (Base Catalyst) Base->DegradationProduct

Caption: Fig. 1: Primary Hydrolytic Degradation Pathway

StabilityWorkflow Fig. 2: Workflow for Investigating Compound Instability cluster_observe Observation cluster_diagnose Diagnosis cluster_confirm Confirmation cluster_action Corrective Action Observe Instability Observed (e.g., clumping, color change, new peak) Review Review Storage & Handling Log Observe->Review Hypothesize Hypothesize Cause (Moisture, Light, pH, Temp) Analyze Analytical Confirmation (HPLC, LC-MS, NMR) Hypothesize->Analyze Review->Hypothesize Implement Implement Corrective Storage/ Handling Protocol Analyze->Implement Qualify Qualify New Batch of Compound Implement->Qualify

Caption: Fig. 2: Workflow for Investigating Compound Instability

References

  • CORECHEM Inc. (2024, January 19). Hygroscopic: What it Means, What You Need to Know. Available at: [Link]

  • TutorChase. How do you handle hygroscopic solutes in the lab? Available at: [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Available at: [Link]

  • The Royal Society of Chemistry. Compound purity analysis and HPLC data. Available at: [Link]

  • ResearchGate. N-Methylpyridinium Methyl Sulfate: An Exceptional Reaction Medium for the Room Temperature Synthesis of Substituted Pyrimidinones via Biginelli Reaction. Available at: [Link]

  • Stadler, R. H., et al. (2002). Alkylpyridiniums. 1. Formation in model systems via thermal degradation of trigonelline. Journal of Agricultural and Food Chemistry, 50(5), 1200-1206. Available at: [Link]

  • Scribd. 3 Me PCPY ID 3056 22 Report. (2022, March 1). Available at: [Link]

  • ChemRxiv. Mechanistic Origin of Photodegradation and Impurity Effects in Donor–Acceptor Luminescent Radicals. (2025, December 9). Available at: [Link]

  • Organic Syntheses. v95p0029-1. Available at: [Link]

  • Garrett, E. R., & Notari, R. E. (1965). The Kinetics of the Hydrolysis of Homatropine Methylbromide and Atropine Methylbromide. Journal of the American Pharmaceutical Association, 48(2), 106-9. Available at: [Link]

  • IRIS-AperTO. (2018, February 6). Assessment of the photocatalytic transformation of pyridinium-based ionic liquids in water. Available at: [Link]

  • Organic Syntheses. (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. Available at: [Link]

Sources

Technical Support Center: Characterizing 3-(Methoxycarbonyl)-1-methylpyridinium

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 3-(Methoxycarbonyl)-1-methylpyridinium. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the specific challenges this molecule presents during experimental analysis. The information is structured to provide not just solutions, but also the scientific reasoning behind them, empowering you to optimize your analytical methods.

I. Understanding the Molecule: Key Analytical Considerations

3-(Methoxycarbonyl)-1-methylpyridinium is a quaternary pyridinium salt. Its structure, featuring a permanently positive-charged nitrogen and a polar ester group, dictates its analytical behavior. These features can lead to challenges in chromatography, detection, and stability assessment. This guide will address these challenges systematically.

II. Troubleshooting Guide: A Symptom-to-Solution Approach

This section is designed to help you diagnose and resolve common issues encountered during the analysis of 3-(Methoxycarbonyl)-1-methylpyridinium.

A. Chromatographic Issues (HPLC/UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation and quantification of 3-(Methoxycarbonyl)-1-methylpyridinium. However, its polar and ionic nature can lead to several chromatographic challenges.[1][2][3][4][5]

1. Poor Peak Shape (Tailing or Fronting)

  • Symptom: Your peak for 3-(Methoxycarbonyl)-1-methylpyridinium is asymmetrical, with a tail or a front.

  • Potential Causes & Solutions:

    • Secondary Interactions with Residual Silanols: The positively charged pyridinium ion can interact with negatively charged silanol groups on the surface of traditional C18 columns, leading to peak tailing.

      • Solution 1: Use a "low silanol activity" column or an end-capped column. These columns have fewer free silanol groups, minimizing secondary interactions.

      • Solution 2: Lower the mobile phase pH. By operating at a lower pH (e.g., 2-3), you can suppress the ionization of silanol groups, reducing their interaction with the analyte.

      • Solution 3: Add an ion-pairing agent. Reagents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) can be added to the mobile phase to pair with the positively charged analyte, rendering it more retained and improving peak shape. Start with a low concentration (e.g., 0.1% v/v) and optimize as needed.

    • Column Overload: Injecting too much sample can lead to peak fronting.

      • Solution: Reduce the injection volume or the sample concentration. [2]

    • Inappropriate Mobile Phase: The polarity of the mobile phase may not be suitable for the analyte.

      • Solution: Consider Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is an excellent alternative for highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

2. Poor or No Retention on Reversed-Phase Columns

  • Symptom: The analyte elutes at or near the void volume of the column.

  • Potential Causes & Solutions:

    • High Polarity of the Analyte: 3-(Methoxycarbonyl)-1-methylpyridinium is highly polar and may not interact sufficiently with the non-polar stationary phase of a C18 column.

      • Solution 1: Use a HILIC column. As mentioned above, HILIC is designed for polar analytes.

      • Solution 2: Employ an ion-pairing reagent. This will increase the hydrophobicity of the analyte, leading to better retention on a reversed-phase column.

      • Solution 3: Use a column with a more polar stationary phase. Consider columns like those with embedded polar groups or a phenyl-hexyl phase.

3. Inconsistent Retention Times

  • Symptom: The retention time of the analyte peak shifts between injections.

  • Potential Causes & Solutions:

    • Mobile Phase Instability: The pH or composition of the mobile phase may be changing over time.

      • Solution: Prepare fresh mobile phase daily. [2] Ensure all components are fully dissolved and the mobile phase is adequately degassed.

    • Temperature Fluctuations: Changes in column temperature can affect retention time.

      • Solution: Use a column oven to maintain a consistent temperature. [2]

    • Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

      • Solution: Increase the column equilibration time between runs. [2]

Experimental Workflow: HPLC Method Development for 3-(Methoxycarbonyl)-1-methylpyridinium

HPLC_Method_Development cluster_col cluster_mp start Start: Define Analytical Goal (e.g., Purity, Quantification) col_select Column Selection start->col_select mp_select Mobile Phase Selection col_select->mp_select Consider analyte polarity rp Reversed-Phase (C18) + Ion-Pairing Agent col_select->rp hilic HILIC col_select->hilic detection Detector Settings mp_select->detection Ensure mobile phase compatibility rp_mp Acetonitrile/Water with TFA or Formic Acid mp_select->rp_mp hilic_mp High Acetonitrile with Aqueous Buffer mp_select->hilic_mp optimization Optimization detection->optimization Initial run validation Method Validation optimization->validation System suitability passes end_node Final Method validation->end_node

Caption: HPLC Method Development Workflow.

B. Mass Spectrometry (MS) Detection Issues

Mass spectrometry is a highly sensitive and specific detection method for 3-(Methoxycarbonyl)-1-methylpyridinium.

1. Poor Ionization Efficiency

  • Symptom: Low signal intensity for the analyte.

  • Potential Causes & Solutions:

    • Suboptimal Ionization Source Parameters: The settings for the electrospray ionization (ESI) source may not be ideal.

      • Solution: Optimize ESI parameters. This includes capillary voltage, cone voltage, desolvation gas flow, and temperature. As a permanently charged species, 3-(Methoxycarbonyl)-1-methylpyridinium should ionize well in positive ion mode.

    • Ion Suppression: Components of the mobile phase or sample matrix can interfere with the ionization of the analyte.

      • Solution 1: Use a more dilute sample.

      • Solution 2: Improve chromatographic separation. Ensure the analyte peak is well-resolved from any interfering compounds.

      • Solution 3: Switch to a different ionization technique. Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to ion suppression for certain compounds.[6]

2. In-Source Fragmentation or Adduct Formation

  • Symptom: Multiple peaks observed in the mass spectrum that correspond to fragments or adducts of the analyte.

  • Potential Causes & Solutions:

    • High Source Energy: Excessive energy in the ionization source can cause the molecule to fragment.

      • Solution: Reduce the cone voltage or fragmentation voltage.

    • Mobile Phase Additives: The presence of certain salts (e.g., sodium) can lead to the formation of adducts.

      • Solution: Use high-purity solvents and additives (e.g., LC-MS grade). Formic acid or acetic acid are generally preferred over non-volatile buffers for MS applications.

C. Stability and Degradation

Understanding the stability of 3-(Methoxycarbonyl)-1-methylpyridinium is crucial for accurate analysis and for defining appropriate storage conditions.

Forced Degradation Troubleshooting

Forced degradation studies are essential to develop stability-indicating methods.[7][8]

Stress ConditionPotential Degradation PathwayTroubleshooting for Analysis of Degradants
Acidic Hydrolysis Hydrolysis of the ester to the corresponding carboxylic acid (1-methyl-3-carboxy-pyridinium).The degradant will be more polar. A gradient HPLC method may be required to separate the parent compound and the degradant.
Alkaline Hydrolysis Rapid hydrolysis of the ester. The pyridinium ring may also be susceptible to cleavage under strong basic conditions.Expect significant degradation. Neutralize the sample before injection to prevent column damage. Analyze samples promptly after preparation.
Oxidative Degradation The pyridinium ring can be susceptible to oxidation.Use an HPLC method with a photodiode array (PDA) detector to monitor for changes in the UV spectrum, which can indicate the formation of new chromophores.
Thermal Degradation Potential for demethylation or decarboxylation at elevated temperatures.Analyze samples by LC-MS to identify the mass of any degradation products, which can help in structure elucidation.
Photodegradation The aromatic ring system may be susceptible to degradation upon exposure to UV light.Conduct experiments in amber vials or protect from light. Compare samples exposed to light with those kept in the dark.

Logical Flow for Investigating a New Degradation Peak

Degradation_Investigation start New Peak Observed in Forced Degradation Sample check_blank Inject Blank (Mobile Phase) and Placebo (Excipients) start->check_blank peak_present Peak Present in Blank/Placebo? check_blank->peak_present not_degradant Not a Degradant (Contamination or Ghost Peak) peak_present->not_degradant Yes is_degradant Likely a Degradant peak_present->is_degradant No lcms_analysis LC-MS Analysis is_degradant->lcms_analysis get_mass Determine Molecular Weight of the New Peak lcms_analysis->get_mass propose_structure Propose Structure Based on Degradation Condition get_mass->propose_structure confirm_structure Confirm Structure (e.g., with NMR or reference standard) propose_structure->confirm_structure

Caption: Investigating a New Degradation Peak.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected m/z for 3-(Methoxycarbonyl)-1-methylpyridinium in positive ion mode mass spectrometry?

The molecule is a quaternary salt, meaning it carries a permanent positive charge. Therefore, in positive ion mode ESI-MS, you should look for the molecular ion (M+) at an m/z corresponding to the mass of the cation. The molecular formula of the cation is C8H10NO2+, which has a monoisotopic mass of approximately 152.07 Da.

Q2: My sample of 3-(Methoxycarbonyl)-1-methylpyridinium is a salt (e.g., iodide). Do I need to remove the counter-ion before analysis?

For LC-MS analysis, it is generally not necessary to remove the counter-ion. The salt will dissociate in solution, and the mass spectrometer will detect the cationic part of the molecule. However, be aware that high concentrations of certain counter-ions can potentially cause ion suppression.

Q3: What are the best storage conditions for 3-(Methoxycarbonyl)-1-methylpyridinium?

Based on its structure, it is recommended to store the compound in a cool, dry, and dark place.[9] Hydrolytic and photolytic degradation are potential concerns. For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q4: Can I use UV detection for the quantification of 3-(Methoxycarbonyl)-1-methylpyridinium?

Yes, the pyridinium ring is a chromophore and should absorb UV light. A UV-Vis spectrophotometer can be used to determine the wavelength of maximum absorbance (λmax), which can then be used for detection in HPLC-UV analysis.

Q5: How can I confirm the identity of 3-(Methoxycarbonyl)-1-methylpyridinium?

A combination of analytical techniques should be used for unambiguous identification:

  • Mass Spectrometry (MS): To confirm the molecular weight of the cation.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed structural information and confirm the connectivity of the atoms.[10][11]

  • Infrared (IR) Spectroscopy: To confirm the presence of functional groups like the carbonyl ester and the aromatic ring.[10][11][12]

This technical support guide provides a comprehensive overview of the analytical challenges associated with 3-(Methoxycarbonyl)-1-methylpyridinium and offers practical solutions to overcome them. By understanding the chemical properties of the molecule and applying a systematic approach to troubleshooting, you can develop robust and reliable analytical methods.

IV. References

  • Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. (n.d.). ACS Omega. Retrieved from [Link]

  • Reduction processes in the fast atom bombardment mass spectra of pyridinium salts. The effect of reduction potential and concentration. (n.d.). Canadian Journal of Chemistry. Retrieved from [Link]

  • Jo, T. S. (n.d.). Synthesis and characterizations of pyridinium salts including poly(pyr. University of Nevada, Las Vegas. Retrieved from [Link]

  • Quantitative Mass Spectrometry Imaging of Amino Acids Enabled by Pyridinium Salt MALDI Probe. (2023). Analytical Chemistry. Retrieved from [Link]

  • Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. (2016). Scientific Reports. Retrieved from [Link]

  • Synthesis and Characterization of Pyridinium Dinitramide Salt. (2017). ResearchGate. Retrieved from [Link]

  • Pyridinium – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. (2020). Molecules. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]

  • (PDF) Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. (2016). ResearchGate. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Some Pyridinium Salts. (2009). Molecules. Retrieved from [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (n.d.). Persee. Retrieved from [Link]

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. (2015). Journal of AOAC INTERNATIONAL. Retrieved from [Link]

  • An assessment of the toxicity of pyridinium chlorides and their biodegradation intermediates. (2003). Ecotoxicology and Environmental Safety. Retrieved from [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2021). Agilent. Retrieved from [Link]

  • Forced Degradation Studies in Pharmaceuticals. (n.d.). Scribd. Retrieved from [Link]

  • Separation of 3-Methylpyridine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Analytical method for fluroxypyr-MHE and and its metabolites, fluroxypyr acid, fluroxypyr-DCP and fluroxypyr-MP, in water. (2019). EPA. Retrieved from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • Faster liquid chromatography-tandem mass spectrometry method for analysis of isomeric urinary mercapturic acid metabolites of crotonaldehyde, methacrolein, and methyl vinyl ketone. (2018). Journal of Chromatography B. Retrieved from [Link]

  • Quantitative metabolome analysis using liquid chromatography–high-resolution mass spectrometry. (2008). Analytical Biochemistry. Retrieved from [Link]

  • Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. (n.d.). Office of Justice Programs. Retrieved from [Link]

  • Analytical Method for Alachlor, Isoprocarb, Kresoxim-methyl, Diethofencarb, Thenylchlor, Tebufenpyrad, Paclobutrazol, Bitertanol. (n.d.). Ministry of Health, Labour and Welfare. Retrieved from [Link]

  • RIFM fragrance ingredient safety assessment, 4-(2-butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one, CAS registry number 13215-88. (2020). Food and Chemical Toxicology. Retrieved from [Link]

  • The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC Poisoning. (2023). Journal of Analytical Toxicology. Retrieved from [Link]

Sources

Interpreting complex NMR spectra of 3-(Methoxycarbonyl)-1-methylpyridinium

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Methoxycarbonyl)-1-methylpyridinium Analysis Topic: Advanced NMR Interpretation & Troubleshooting Ticket ID: NMR-PYR-3M-001 Status: Open Assigned Specialist: Senior Application Scientist (Spectroscopy Division)

Executive Summary

You are analyzing 3-(Methoxycarbonyl)-1-methylpyridinium (often synthesized as the iodide or chloride salt). This molecule presents a classic "cationic trap" in NMR spectroscopy: the positive charge on the nitrogen creates significant deshielding effects that shift signals well beyond standard neutral pyridine ranges.[1]

This guide addresses the three most common user tickets regarding this compound:

  • Ambiguity: Distinguishing the N-methyl from the O-methyl group.

  • Variability: Why chemical shifts drift between D₂O and DMSO-d₆.

  • Complexity: Deconvoluting the aromatic splitting patterns.

Module 1: Spectral Fingerprinting (Signal Assignment)

User Question: "I have two large singlets in the 3.9–4.5 ppm range. Which one is the N-methyl and which is the ester?"

Technical Diagnosis: In neutral methyl nicotinate, the O-methyl is distinct (~3.9 ppm). However, quaternization (adding the N-methyl) introduces a second singlet. The positive charge on the nitrogen exerts a powerful deshielding cone and inductive effect, primarily affecting the group directly attached to it.

The Assignment Protocol
MoietyProton EnvironmentRepresentative Shift (δ)MultiplicityKey Characteristic
H-2 Aromatic (Between N⁺ and COOMe)9.4 – 9.7 ppm Singlet (broad)Most deshielded; often broadened by ¹⁴N quadrupolar relaxation.
H-6 Aromatic (Adjacent to N⁺)9.0 – 9.3 ppm Doublet (

Hz)
Second most deshielded.
H-4 Aromatic (Para to N⁺)8.8 – 9.0 ppm Doublet (

Hz)
Shows coupling to H-5.
H-5 Aromatic (Meta to N⁺)8.1 – 8.3 ppm DD (

Hz)
The "shielded" aromatic proton (relatively).
N-Me Methyl on Cationic Nitrogen4.4 – 4.7 ppm SingletDiagnostic Peak. Significantly downfield of typical methyls.
O-Me Methyl Ester4.0 – 4.1 ppm SingletOnly slightly affected by the ring charge.

Critical Check: The N-methyl peak is always downfield (higher ppm) of the O-methyl peak in this system due to the direct positive charge on the nitrogen.

Visualization: Assignment Logic Flow

AssignmentLogic Start Start Analysis RegionCheck Check 3.5 - 5.0 ppm Region Start->RegionCheck CountSinglets Count Singlets RegionCheck->CountSinglets TwoSinglets Two Singlets Found CountSinglets->TwoSinglets Expect 2 ShiftCheck Compare Chemical Shifts TwoSinglets->ShiftCheck HighShift Higher Shift (>4.4 ppm) Directly on N+ ShiftCheck->HighShift N-Me LowShift Lower Shift (~4.0 ppm) Ester O-Me ShiftCheck->LowShift O-Me AromaticCheck Check Aromatic Region (8.0 - 10.0 ppm) HighShift->AromaticCheck H2_ID Most Downfield Singlet = H2 AromaticCheck->H2_ID

Figure 1: Decision tree for rapid assignment of methyl and aromatic signals in pyridinium salts.

Module 2: Solvent & Counter-Ion Effects

User Question: "I ran the sample in DMSO-d₆ and then in D₂O. The peaks shifted by >0.3 ppm.[2] Is my compound degrading?"

Technical Diagnosis: This is likely not degradation. Pyridinium salts exhibit extreme solvatochromism in NMR.

  • Ion Pairing (DMSO/CDCl₃): In organic solvents with lower dielectric constants (like DMSO or Chloroform), the anion (e.g., I⁻ or Cl⁻) forms a tight ion pair with the pyridinium cation. The anion shields the protons, particularly H-2 and H-6 (the

    
    -protons).[1]
    
  • Free Ions (D₂O): In water, the salt is fully dissociated. The shielding effect of the anion is removed, often causing the

    
    -protons to shift further downfield.[1]
    

Troubleshooting Table: Solvent Matrix

SolventDielectric Constant (

)
State of SaltEffect on H-2 / H-6Effect on N-Me
D₂O 78DissociatedMost Downfield. (Max positive charge exposure).Sharp singlet.
DMSO-d₆ 47Loose Ion PairIntermediate shifts.Sharp singlet.
CDCl₃ 4.8Tight Ion PairUpfield Shift. (Anion shielding effect).May broaden due to viscosity/aggregation.

Pro-Tip: If you are using the Iodide salt, avoid CDCl₃ if possible. Iodide is large and polarizable ("soft"), leading to significant concentration-dependent shifts in non-polar solvents due to stacking interactions.

Visualization: The Ion-Pairing Mechanism

IonPairing cluster_D2O D2O (High Dielectric) cluster_DMSO Low Dielectric (CDCl3/DMSO) Py_aq Pyridinium(+) Solvated Anion_aq Anion(-) Solvated Complex [Pyridinium(+) --- Anion(-)] Tight Ion Pair Py_aq->Complex Change Solvent Effect Result: Anion electron cloud SHIELDS ring protons (Upfield Shift) Complex->Effect

Figure 2: Mechanistic difference between solvated ions (D₂O) and ion pairs (Organic Solvents), causing chemical shift drift.

Module 3: Advanced Troubleshooting (FAQs)

Q1: My H-2 peak (the most downfield singlet) is significantly broader than the other signals. Why?

  • Cause: This is often due to Quadrupolar Relaxation from the adjacent ¹⁴N nucleus (spin = 1). While the ¹⁴N is quaternary, the symmetry is low enough that relaxation can still shorten the T₂ of the attached proton (H-2), broadening the line.

  • Action: This is normal. Do not attempt to "shim" this away if other peaks are sharp.

Q2: I see a small triplet at ~1.0 ppm and a quartet at ~3.2 ppm. Is this a byproduct?

  • Cause: If you synthesized this via methylation with Methyl Iodide (MeI) in Ethanol or Diethyl Ether, these are likely residual solvent peaks. However, if you used Triethylamine as a base, these peaks correspond to the ethyl groups of the Et₃N·HI salt contaminant.

  • Action: Check the integration. An Et₃N salt will have a perfect 3:2 integral ratio. Perform a D₂O wash or recrystallization from MeOH/EtOAc to remove amine salts.

Q3: Can I use NOESY to confirm the structure?

  • Yes. This is the gold standard validation.

    • Irradiate N-Me (~4.5 ppm): You should see a strong NOE enhancement at H-2 and H-6 .

    • Irradiate O-Me (~4.0 ppm): You should see enhancement at H-4 (and potentially H-2 depending on rotamer population, but H-4 is more reliable).

    • Absence of NOE between N-Me and O-Me confirms they are on different parts of the molecule (distinguishes from isomers).

References & Validated Data Sources

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed). John Wiley & Sons.[3] (Authoritative text on pyridinium shifts and coupling constants).

  • SDBS (Spectral Database for Organic Compounds). Spectrum No. 3265 (Methyl nicotinate). AIST Japan.[4] [Link] (Used as the baseline for neutral shifts to calculate the cationic deshielding increment).

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Pyridines and Pyridinium Salts. University of Wisconsin-Madison. [Link] (Source for specific deshielding increments of N-methylation).

  • Katritzky, A. R. (1971). Physical Methods in Heterocyclic Chemistry. Academic Press. (Foundational text on solvent effects in heterocyclic cations).

Sources

Technical Support Center: Scale-Up Synthesis of 3-(Methoxycarbonyl)-1-methylpyridinium Salts

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-ORG-PYR-003 Subject: Process Optimization, Troubleshooting, and Safety for


-Methylation of Methyl Nicotinate
Target Audience:  Process Chemists, Scale-up Engineers
Date:  February 19, 2026

Executive Summary

The synthesis of 3-(Methoxycarbonyl)-1-methylpyridinium (also known as N-methylnicotinate or Trigonelline methyl ester) is a classic Menshutkin reaction . While straightforward on a milligram scale, multi-kilogram scale-up introduces critical risks regarding exotherm management , product "oiling out," and neurotoxic reagent handling (Methyl Iodide/Dimethyl Sulfate).

This guide addresses the transition from bench to pilot plant, focusing on the specific physicochemical challenges of quaternizing electron-deficient pyridines.

Module 1: Reaction Thermodynamics & Safety (The "Hot" Zone)

The Challenge: The alkylation of pyridine rings is exothermic. Methyl nicotinate, being electron-deficient due to the ester group at the 3-position, reacts slower than pyridine, often tempting operators to increase temperature. This can lead to delayed exotherms and thermal runaway.

Critical Protocol: Controlled Reagent Addition
  • Do NOT mix stoichiometric amounts of Methyl Nicotinate and Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) in a batch reactor at room temperature.

  • Protocol: Use a semi-batch approach. Dissolve the substrate in the solvent and dose the alkylating agent slowly.

Process Safety Diagram

The following workflow illustrates the mandatory safety controls for handling volatile, toxic alkylating agents during scale-up.

ReactionSafety Start Start: Reactor Setup SolventPrep Charge Solvent + Methyl Nicotinate Start->SolventPrep Cooling Cool to 0-5°C (Suppress Vapor Pressure) SolventPrep->Cooling Dosing Controlled Addition of MeI / DMS (via Pump) Cooling->Dosing ExothermCheck Monitor Internal Temp (Limit ΔT < 5°C) Dosing->ExothermCheck Reflux Warm to Ambient/Reflux (Post-Addition) Dosing->Reflux Addition Complete Scrubber Vent to Caustic Scrubber (Destroy MeI/DMS Vapors) Dosing->Scrubber Vapor Venting ExothermCheck->Cooling Temp Spike (Pause) ExothermCheck->Dosing Temp Stable

Figure 1: Semi-batch reaction workflow emphasizing temperature control and vapor scrubbing for toxic alkylating agents.

Module 2: Solvent Engineering & "Oiling Out"

The Challenge: On a large scale, the product often separates as a dense, sticky oil rather than a crystalline solid. This "oiling out" traps impurities (starting material) and makes filtration impossible.

The Solution: Solvent selection must balance solubility of the starting material (SM) against the insolubility of the product (Salt).

Solvent Selection Matrix
Solvent SystemSolubility (SM)Solubility (Product)Scale-Up VerdictNotes
Methanol HighHighAvoid Homogeneous solution. Requires evaporation (energy intensive) or antisolvent crash, which risks oiling out.
Acetone HighLowPreferred Product precipitates as formed. If it oils out, seeding induces crystallization.
Acetonitrile HighModerateAlternative Good for kinetics, but product solubility is temperature-dependent.
Toluene HighNoneRisky Product crashes out too fast as a gum/oil. Hard to stir.
Troubleshooting "Oiling Out"

If your reaction yields a biphasic oil:

  • Do not cool rapidly. Rapid cooling locks the oil phase.

  • Reheat the mixture until the oil redissolves (or becomes less viscous).

  • Seed the hot mixture with pure crystals of 3-(methoxycarbonyl)-1-methylpyridinium.

  • Cool slowly (10°C/hour) with vigorous agitation to encourage crystal growth over oil formation.

Module 3: Purification & Counterion Management

The Challenge:

  • Color: Iodide salts (

    
    ) often turn yellow/brown due to oxidation to iodine (
    
    
    
    ).
  • Hygroscopicity: Chloride salts are extremely hygroscopic, turning into "mud" in humid air.

Purification Logic Tree

Purification Crude Crude Reaction Mixture State Physical State? Crude->State Solid Solid Precipitate State->Solid Oil Oiled Out / Gum State->Oil Filter Filtration (Inert Gas) Solid->Filter Triturate Triturate (Vigorous Stirring) Oil->Triturate Wash Wash: Cold Acetone/Ether Filter->Wash Color Is Product Colored? Wash->Color Recryst Recrystallize (MeOH/EtOAc) Color->Recryst Yes (Yellow/Brown) Dry Vac Oven (40°C) Color->Dry No (White) Recryst->Dry Seed Add Seed Crystal Triturate->Seed Seed->Solid

Figure 2: Decision tree for isolating high-purity salt, addressing physical state and color impurities.

Counterion Selection Guide
  • Iodide (

    
    ):  Easiest synthesis (using MeI).
    
    • Issue: Oxidation leads to color.

    • Fix: Wash crude solid with a small amount of dilute aqueous sodium thiosulfate (if water-tolerant) or recrystallize from ethanol containing a trace of sulfite.

  • Methyl Sulfate (

    
    ):  Using Dimethyl Sulfate (DMS).
    
    • Issue: DMS is highly toxic and the salt is very hygroscopic.

    • Fix: Requires strictly anhydrous workup.

  • Chloride (

    
    ): 
    
    • Route: Ion exchange of the iodide salt (using resin) or reaction with MeCl (requires autoclave/pressure vessel).

    • Benefit: Biologically compatible counterion.

Frequently Asked Questions (FAQ)

Q1: My product is turning pink/brown upon storage. Why? A: This is typical for iodide salts. Light and oxygen cause trace oxidation of


 to 

.
  • Correction: Store in amber bottles under argon. If synthesis used Methyl Iodide, ensure all free iodine is removed during the final wash (cold acetone or ethyl acetate usually removes free iodine).

Q2: Can I use Dimethyl Carbonate (DMC) as a "green" methylating agent? A: For this specific substrate, DMC is often ineffective at standard pressures. The electron-withdrawing ester group on the pyridine ring deactivates the nitrogen, making it a poor nucleophile. DMC usually requires temperatures >120°C and catalysts (like DBU) to methylate pyridines, which may hydrolyze the ester group. Stick to MeI or DMS for reliability, or use Methyl Triflate for difficult cases (with extreme safety precautions).

Q3: How do I remove unreacted Methyl Nicotinate? A: Because the product is a salt and the starting material is a neutral organic ester, they have vastly different solubilities.

  • Protocol: Slurry the crude solid in Ethyl Acetate or Diethyl Ether . The starting material will dissolve; the salt will remain solid. Filter and wash.[1][2][3][4]

Q4: The ester group hydrolyzed. What happened? A: You likely had moisture in your solvent or basic impurities.

  • Mechanism: The quaternized ring is highly electrophilic. The ester carbonyl becomes even more susceptible to nucleophilic attack (hydrolysis) once the nitrogen is methylated.

  • Prevention: Use anhydrous solvents and avoid strong bases during workup.

References

  • Menshutkin Reaction Kinetics & Solvent Effects

    • Abboud, J. L. M., et al. "Solvent effects on the Menshutkin reaction." Journal of the American Chemical Society 121.10 (1999): 2139-2146.

  • Synthesis of Pyridinium Salts (General Protocol)

    • Organic Syntheses, Coll.[5] Vol. 10, p.632 (2004); Vol. 79, p.141 (2002). N-Alkylation of Pyridines.

  • Safety Handling of Methyl Iodide

    • Fisher Scientific.[6] "Safety Data Sheet: Methyl Iodide."

  • Properties of Methyl Nicotinate

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7149, Methyl nicotinate."

  • Scale-Up of Pyridinium Ionic Liquids (Analogous Chemistry)

    • Lejeune, M., et al. "Easy to scale up synthesis of a high-purity piperidinium based ionic liquid."[7] ACS Sustainable Chemistry & Engineering.

Sources

Managing hygroscopic nature of pyridinium salts

Author: BenchChem Technical Support Team. Date: February 2026

{"#4285F4", "#EA4335", "#FBBC05", "#34A853", "#FFFFFF", "#F1F3F4", "#202124", "#5F6368"}### Technical Support Center: Managing the Hygroscopic Nature of Pyridinium Salts

From the Office of the Senior Application Scientist

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on managing pyridinium salts. The inherent hygroscopicity of these versatile compounds presents a significant, yet manageable, challenge in experimental design and execution. Absorbed atmospheric moisture can dramatically alter physicochemical properties, reaction kinetics, and final product purity.

This guide is structured to provide direct, actionable solutions to common problems. It moves from foundational knowledge in our FAQ section to specific, problem-oriented solutions in the Troubleshooting Guide, and concludes with detailed, validated protocols for moisture control and quantification. Our goal is to empower you with the expertise to ensure the integrity and reproducibility of your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the hygroscopic nature of pyridinium salts.

Q1: What exactly makes pyridinium salts so hygroscopic?

A: The hygroscopic nature of pyridinium salts stems from the strong electrostatic interactions between the charged ions of the salt and the polar water molecule. The pyridinium cation ([C₅H₅NH]⁺) and its corresponding anion create a high-charge-density environment. Water, being a strong dipole, is readily attracted to and absorbed by the salt, a process driven by favorable ion-dipole interactions. This tendency to absorb atmospheric moisture is a defining characteristic of many ionic liquids and salts.[1][2]

Q2: Are all pyridinium salts equally hygroscopic?

A: No, the degree of hygroscopicity is highly dependent on the specific cation and anion structure. The nature of the anion plays a particularly crucial role. For instance, salts with smaller, more charge-dense anions like halides (e.g., bromide, chloride) tend to be more hygroscopic than those with larger, more charge-diffuse anions like bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) or tetrafluoroborate ([BF₄]⁻).[3][4] The structure of the cation, such as the length of alkyl chains, also influences these properties.[5][6]

Q3: How can I visually tell if my pyridinium salt has absorbed excessive water?

A: Visual inspection is the first line of defense. A pure, dry crystalline salt should appear as a free-flowing powder. If the salt has absorbed significant moisture, it may appear clumpy, sticky, or caked.[2] In severe cases, it may undergo deliquescence, where it absorbs so much water from the atmosphere that it dissolves and forms a puddle or a thick, viscous liquid.[7] Always compare the material's appearance to its description on the Safety Data Sheet (SDS) or product specification sheet.[7]

Q4: What are the best practices for storing a new or opened container of a pyridinium salt?

A: Proper storage is critical to maintaining the integrity of the salt.[1]

  • Primary Container: Always keep the salt in a tightly sealed container to minimize exposure to ambient air.[1][7] Sealing the cap with parafilm can provide an additional barrier.

  • Secondary Enclosure: Store the primary container inside a controlled-humidity environment. The most common options are a desiccator containing an active desiccant (like silica gel or calcium sulfate) or a nitrogen-purged drybox/glovebox.[7][8][9]

  • Environment: The storage area should be cool, dry, and well-ventilated.[10][11] Avoid areas with high humidity or significant temperature fluctuations.

Q5: What are the immediate consequences of using a "wet" pyridinium salt in a moisture-sensitive reaction?

A: Introducing water via a hygroscopic salt can have multiple detrimental effects. Water can act as a competing nucleophile, participate in side reactions, hydrolyze starting materials or intermediates, and deactivate moisture-sensitive catalysts.[12] For example, in oxidations using pyridinium chlorochromate (PCC), the presence of water can lead to the formation of chromic acid, altering the reagent's oxidative ability.[12] This leads to reduced yields, the formation of unexpected byproducts, and poor reproducibility.[9]

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental issues that may arise from moisture contamination in pyridinium salts.

Issue 1: My reaction yield is low and inconsistent across different runs. Could the pyridinium salt be the cause?

Answer: Absolutely. Inconsistent water content is a primary cause of poor reproducibility. Water can alter the polarity of the reaction medium, affecting reaction rates. More critically, in many organic reactions, pyridinium salts are used as catalysts or reagents where water can interfere directly. For example, water can hydrolyze an active intermediate or compete with your intended substrate, leading to lower conversion to the desired product.

Troubleshooting Workflow:

start Low / Inconsistent Yield Observed check_salt Is Pyridinium Salt Hygroscopic? start->check_salt quantify Quantify Water Content (Protocol 2) check_salt->quantify Yes dry Dry Salt (Protocol 1) quantify->dry Water > Threshold rerun Re-run Reaction with Dry Salt dry->rerun compare Compare Yields rerun->compare success Yield Improved & Consistent compare->success Yes fail Issue Persists: Investigate Other Variables compare->fail No

Caption: Decision tree for troubleshooting low reaction yields.

Issue 2: I am observing unexpected peaks in my NMR/LC-MS analysis. How could water in the salt lead to byproducts?

Answer: Water can initiate or participate in unintended reaction pathways.

  • Hydrolysis: The pyridinium salt itself, or other reagents in your mixture (e.g., esters, acid chlorides), can be susceptible to hydrolysis, creating impurities that may be observed analytically.

  • Altered Reactivity: As seen with reagents like PCC, water can change the chemical nature of the pyridinium salt complex, leading to different reaction outcomes and byproducts.[12]

  • Solvent Effects: Water can change the solubility of reactants and intermediates, potentially favoring alternative reaction pathways or decomposition.

To identify these byproducts, compare your analytical data with the known degradation products of your starting materials and reagents.

Issue 3: The physical properties (viscosity, melting point) of my pyridinium ionic liquid seem different from the supplier's specifications.

Answer: The bulk physical properties of ionic liquids, including many pyridinium salts, are exquisitely sensitive to water content. Water molecules disrupt the organized, three-dimensional ionic lattice of the salt.[13][14] This interference weakens the coulombic interactions between the cation and anion, leading to a significant decrease in viscosity and often a depression of the melting point. If you observe that your salt is less viscous or melts at a lower temperature than specified, it is a strong indicator of water absorption.[15]

Issue 4: My ¹H NMR spectrum shows broad aromatic peaks and a variable water signal.

Answer: Both are classic signs of moisture.

  • Peak Broadening: Protons on the pyridinium ring, especially the acidic N-H proton (if present), can undergo chemical exchange with water protons. If this exchange occurs at a rate comparable to the NMR timescale, it leads to significant broadening of the involved signals.

  • Chemical Shift Changes: Water can alter the solvation shell around the pyridinium cation, changing the local electronic environment and causing shifts in the proton resonances, particularly for the protons alpha to the nitrogen.[13][16] The D₂O shake test, where a drop of D₂O is added to the NMR tube, can confirm the presence of exchangeable protons as their corresponding peaks will disappear.[16]

Section 3: Key Protocols & Methodologies

Adherence to rigorous protocols for drying and quantifying water is essential for reproducible science.

Protocol 1: Drying Pyridinium Salts

Choosing the correct drying method depends on the salt's thermal stability and the required level of dryness. Always consult the SDS for decomposition temperature.

Method A: High-Vacuum Drying (Azeotropic variation)

This is the most effective method for removing trace amounts of water.

  • Setup: Place the pyridinium salt in a round-bottom flask or Schlenk flask of appropriate size. Connect the flask to a high-vacuum line (<0.1 mbar) through a cold trap (liquid nitrogen or dry ice/acetone).

  • Heating: Gently heat the sample using a water or oil bath. For many pyridinium salts, a temperature of 60-80°C is effective. Crucial: Stay well below the salt's decomposition temperature.

  • Duration: Dry for a minimum of 4-12 hours. For very low moisture content (<50 ppm), drying for 24 hours may be necessary.[5][6]

  • Advanced Method (Azeotropic Removal): For stubborn cases, dissolve the salt in a suitable solvent (e.g., toluene) and remove the solvent under reduced pressure. The solvent forms an azeotrope with water, facilitating its removal. A patented method suggests using esters like n-butyl acetate as a water-removing agent during azeotropic distillation.[17]

  • Completion: Once dry, cool the flask to room temperature under vacuum before backfilling with an inert gas (e.g., Nitrogen or Argon). Store immediately in a controlled atmosphere.[9]

Method B: Desiccator Storage

This method is suitable for maintaining dryness rather than for aggressive initial drying.[8]

  • Preparation: Ensure the desiccant at the bottom of the desiccator is fresh and active. Blue indicating silica gel should be blue, not pink.

  • Storage: Place the pyridinium salt in a loosely capped or vial covered with perforated parafilm inside the desiccator.

  • Equilibration: Allow the salt to equilibrate for at least 24-48 hours. This is a passive and slow process.[8]

  • Limitations: This method will not achieve the low water levels possible with vacuum drying and is not recommended for highly moisture-sensitive applications.[8]

Drying Method Typical Time Typical Final Water Content Advantages Disadvantages
High-Vacuum Drying 4 - 24 hours< 50 ppmHighly effective, fastRequires vacuum equipment, risk of decomposition if overheated
Azeotropic Removal 2 - 8 hours< 100 ppmEffective for high water contentRequires suitable solvent, potential for solvent residue
Desiccator 24 - 48+ hours> 200 ppmSimple, economicalSlow, less effective, not for ultra-dry requirements
Protocol 2: Quantification of Water Content by Karl Fischer (KF) Titration

Karl Fischer titration is the gold standard for accurately determining water content in ionic liquids.[18][19] The coulometric method is particularly suited for the low moisture levels expected in research applications.[20]

  • Instrument Preparation: Ensure the KF titrator is clean and the reagents are fresh. Condition the titration cell by running the instrument until a low, stable drift rate is achieved (typically < 10 µ g/min ).[20]

  • Sample Handling: All sample handling must be performed quickly to minimize exposure to atmospheric moisture.[21] If possible, work in a glovebox or drybox.

  • Sample Introduction: Using a gas-tight syringe, draw a precise amount of the liquid pyridinium salt (or a solution of a solid salt in a dry, inert solvent). Accurately determine the weight of the sample introduced into the titration cell.

  • Titration: Start the titration. The instrument will electrochemically generate iodine, which reacts stoichiometrically with water. The instrument automatically detects the endpoint.

  • Calculation: The instrument's software will calculate the water content based on the total charge passed (Faraday's Law) and the sample mass, typically reporting the result in ppm (µg/g) or weight percentage.[20]

start Start KF Titration condition Condition KF Cell to Low Drift start->condition prepare Prepare Sample in Dry Environment condition->prepare weigh Accurately Weigh Syringe + Sample prepare->weigh inject Inject Sample into Cell weigh->inject reweigh Reweigh Syringe inject->reweigh titrate Run Titration to Endpoint reweigh->titrate calculate Instrument Calculates Water Content titrate->calculate finish End calculate->finish

Caption: Workflow for Karl Fischer water content determination.

Section 4: References

  • Vertex AI Search. (2024). Guide to Safe Chemical Storage: Best Practices for the Industry. Google Cloud.

  • CORECHEM Inc. (2024). Hygroscopic: What it Means, What You Need to Know. CORECHEM Inc.

  • Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated.

  • Seim, J. (2025). What's the Difference Between Hygroscopic & Hydrophobic Materials?. FEECO International, Inc.

  • Hiyka. (2024). Moisture Determination via Karl-Fischer Titration - Ionic Liquids. Hiyka.

  • López, E. R., et al. (n.d.). Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. PMC.

  • López, E. R., et al. (2022). Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. ACS Publications.

  • Terra Universal. (2016). Moisture-Free Storage: Nitrogen or Desiccant?. Terra Universal.

  • Fisher Scientific. (2023). SAFETY DATA SHEET - Pyridinium bromide perbromide. Fisher Scientific.

  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET. Sigma-Aldrich.

  • IoLiTec. (n.d.). Ionic liquids for Karl-Fischer titration. IoLiTec.

  • BenchChem. (2025). "troubleshooting NMR peak assignments for pyridinium salts". BenchChem.

  • Google Patents. (n.d.). CN111675678A - A kind of deep drying water removal method for ionic liquid. Google Patents.

  • Various Authors. (2016). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. ResearchGate.

  • Artika, Y., et al. (n.d.). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. PMC.

  • Kim, K. S., et al. (n.d.). Structures of ionic liquid–water mixtures investigated by IR and NMR spectroscopy. The Journal of Physical Chemistry B.

  • Al-Adilee, K. J. (2018). What are the problems of using water with pyridinium chlorochromate in oxidation reactions. ResearchGate.

  • Castiglione, F., et al. (2020). Computational NMR Spectroscopy of Ionic Liquids: [C4C1im]Cl/Water Mixtures. PMC.

  • Zhang, Y., et al. (n.d.). A pyridinium salt with crystalline phase transformation under water vapor and reversible mechanochromic luminescent properties. Journal of Materials Chemistry C.

  • ResearchGate. (n.d.). Determination of Physicochemical Properties of Pyridinium-Based Ionic Liquid Binary Mixtures with a Common Component through Neural Networks. ResearchGate.

  • MilliporeSigma. (n.d.). Karl Fischer Titration Tips: Water Content Measurement. MilliporeSigma.

  • National Cancer Institute. (2025). Determination of Water Content using the Karl Fischer Coulometric Method. NCBI - NIH.

Sources

Technical Support Center: HPLC Optimization for 3-(Methoxycarbonyl)-1-methylpyridinium (MMP)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: #HPLC-MMP-OPT-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Topic: Optimization of 3-(Methoxycarbonyl)-1-methylpyridinium (MMP) and Precursor Separation

Executive Summary: The Analytical Challenge

You are attempting to separate 3-(Methoxycarbonyl)-1-methylpyridinium (MMP) . Before troubleshooting, we must define the chemical reality of your analyte, as this dictates the failure modes of standard methods.

  • The Target (MMP): This is a Quaternary Ammonium Salt (permanently charged cation). It is highly polar and lacks the hydrophobic surface area required for standard C18 retention. It will elute in the void volume (

    
    )  on a standard Reversed-Phase (RP) method.
    
  • The Precursor (Methyl Nicotinate): A weak base (

    
    ). It is relatively hydrophobic and retains well on C18.
    
  • The Degradants:

    • Nicotinic Acid: Amphoteric (pH dependent).

    • Trigonelline: Zwitterionic (hydrolysis of the ester moiety of MMP).

The Core Conflict: You need a method that retains a permanent cation (MMP) while resolving it from neutral/hydrophobic precursors. Standard C18 gradients will elute MMP at the dead time, causing quantitation errors and matrix suppression.

Module 1: Method Selection Strategy

Do not default to C18. Choose your mode based on your detection requirements.

Decision Matrix: HILIC vs. Ion-Pairing RPLC
FeatureMethod A: HILIC (Recommended for MS) Method B: IP-RPLC (Recommended for UV)
Mechanism Partitioning into water-enriched layer on polar surface + Cation Exchange.Hydrophobic interaction via anionic surfactant (Ion-Pairing Reagent).
Retention of MMP High. MMP is the last to elute (most polar).High. MMP forms a neutral complex and retains like a lipid.
MS Compatibility Excellent. High organic mobile phase boosts ionization.Poor. IP reagents (sulfonates) suppress ionization and contaminate sources.
Peak Shape Good, but sensitive to sample diluent.Excellent symmetry; robust against silanol tailing.
Equilibration Fast (10–20 column volumes).Slow. Requires "coating" the column (50+ column volumes).
Visualizing the Decision Process

MethodSelection Start Start: Define Detector & Goal Detector Primary Detector? Start->Detector MS Mass Spec (LC-MS) Detector->MS Sensitivity Required UV UV / PDA Detector->UV Robustness Required HILIC_Path Select HILIC Mode MS->HILIC_Path IP_Path Select IP-RPLC Mode UV->IP_Path HILIC_Col Column: Bare Silica or Amide MP: ACN / Ammonium Formate HILIC_Path->HILIC_Col IP_Col Column: C18 (End-capped) MP: Water/MeOH + OSA/SOS IP_Path->IP_Col

Figure 1: Decision tree for selecting the optimal chromatographic mode based on detection limits and instrument constraints.

Module 2: Detailed Protocols

Protocol A: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for: LC-MS/MS, Trace Analysis, High Sensitivity.

The Mechanism: MMP is retained by ionic interaction with silanols (cation exchange) and partitioning into the water layer on the silica surface.

  • Column: Silica (bare) or Amide-functionalized (e.g., Waters XBridge Amide, TSKgel Amide-80). 150 x 2.1 mm, 3 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Adjust with Formic Acid).

  • Mobile Phase B: Acetonitrile (ACN).

  • Isocratic Mode: 85% B / 15% A. (High organic is required to retain MMP).

  • Flow Rate: 0.3 mL/min.[1]

  • Sample Diluent: CRITICAL. Must be 80-90% ACN. Injecting MMP in 100% water will cause peak breakthrough (retention loss).

Troubleshooting HILIC:

  • Issue: Peak splitting.

  • Cause: Sample solvent mismatch. The sample solvent is stronger (more aqueous) than the mobile phase.[2]

  • Fix: Dilute sample in mobile phase or 100% ACN.

Protocol B: Ion-Pairing RPLC (IP-RPLC)

Best for: UV Detection (QC Labs), Separation of hydrophobic impurities.

The Mechanism: An anionic reagent (Octanesulfonic Acid - OSA) is added to the mobile phase. The hydrophobic tail of OSA embeds in the C18, and the anionic head captures the cationic MMP, forming a neutral "ion pair" that retains.

  • Column: C18 (End-capped, Base-deactivated). e.g., Agilent Zorbax Eclipse Plus C18. 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 10 mM Sodium 1-Octanesulfonate (OSA) + 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Methanol.

  • Gradient:

    • 0-5 min: 10% B (Isocratic hold to retain MMP).

    • 5-15 min: 10% -> 60% B (Elute Methyl Nicotinate).

    • 15-20 min: 60% B.

  • Detection: UV @ 260 nm.

Critical Setup Step for IP-RPLC: You cannot simply "turn on" an ion-pairing method. The column must be chemically modified in situ.

IP_Equilibration Step1 1. Flush Column (50:50 MeOH:Water) Removes old buffers Step2 2. Pump IP Reagent (Mobile Phase A only) 20-30 Column Volumes Step1->Step2 Step3 3. Check Baseline Must be flat (Drift = Unstable Surface) Step2->Step3 Step4 4. Ready for Analysis Do NOT wash out IP between runs Step3->Step4

Figure 2: Mandatory equilibration workflow for Ion-Pairing chromatography. Failure to saturate the column results in drifting retention times.

Module 3: Troubleshooting Guide (FAQ)

Q1: MMP elutes at the void volume (dead time) even on a C18 column. Why?

A: MMP is a permanent cation. Standard C18 retains molecules via hydrophobic interaction. MMP has almost no hydrophobic character due to the charge.

  • Immediate Fix: Switch to Protocol B (Ion Pairing) . The octanesulfonate will act as a "chemical bridge," linking the positive MMP to the negative sulfonate, which anchors to the C18.

Q2: I see severe peak tailing for MMP. How do I fix it?

A: Tailing in cationic species is caused by Secondary Silanol Interactions . The positively charged MMP sticks to residual negative silanols (


) on the silica support.
  • Fix 1 (Buffer Strength): Increase buffer concentration (e.g., from 10mM to 25mM or 50mM). The salt cations (

    
     or 
    
    
    
    ) compete for the silanol sites, displacing the MMP.
  • Fix 2 (Triethylamine): Add 5mM Triethylamine (TEA) to the mobile phase. TEA is a "sacrificial base" that blocks silanols. Note: Not MS compatible.

  • Fix 3 (Column Choice): Use a "Charged Surface Hybrid" (CSH) or "Polar Embedded" column which electrostatically repels the cation from the surface silanols.

Q3: How do I separate MMP from the hydrolysis product, Trigonelline?

A: Trigonelline (


-methylnicotinic acid) is a zwitterion. Its net charge changes with pH, whereas MMP is always +1.
  • Strategy: Adjust pH.

    • At pH 2.5 : Trigonelline is protonated (Cationic). It will co-elute or elute close to MMP in HILIC.

    • At pH 5.0 : Trigonelline is Zwitterionic (Net charge 0). It will behave very differently from MMP (Net charge +1).

    • Recommendation: Run HILIC at pH 5.0 (Ammonium Acetate). MMP retains strongly (cation exchange); Trigonelline elutes earlier (zwitterion).

Q4: Can I use TFA (Trifluoroacetic Acid) instead of Octanesulfonate?

A: Yes, but with caveats.

  • Pros: TFA is volatile (MS compatible-ish) and acts as a weak ion-pairing agent.

  • Cons: It suppresses MS signal significantly compared to Formic Acid. It provides less retention than Octanesulfonate (OSA). If MMP elutes too fast with TFA, you must use OSA and switch to UV detection.

References

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Link

  • Agilent Technologies. (2020). Analysis of Polar Compounds: HILIC vs. RPLC. Technical Note 5994-2263EN. Link

  • Waters Corporation. (2021). Ion-Pairing Chromatography: Basics and Applications. Waters Application Notebook. Link

  • Neue, U. D., et al. (2006). Peak tailing for quaternary ammonium compounds on C18 columns. Chromatography Forum / LCGC. Link

  • Lang, R., et al. (2011).[3] Urinary N-methylpyridinium and trigonelline as candidate dietary biomarkers of coffee consumption. Molecular Nutrition & Food Research, 55, 1–11.[3] Link

Sources

Validation & Comparative

A Comparative Guide to the 13C NMR Spectral Assignment of 3-(Methoxycarbonyl)-1-methylpyridinium

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the structural elucidation of small molecules.

Introduction: The Imperative of Unambiguous Structural Verification

In the fields of medicinal chemistry and materials science, the quaternization of nitrogen heterocycles is a fundamental strategy for modulating solubility, stability, and biological activity. The 3-(methoxycarbonyl)-1-methylpyridinium cation is a canonical example of such a transformation, starting from the readily available methyl nicotinate. While this modification is synthetically trivial, the rigorous confirmation of its structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold-standard technique for this purpose, and a precise assignment of the 13C NMR spectrum serves as an unassailable structural fingerprint.

This guide provides an in-depth, experience-driven approach to the complete 13C NMR spectral assignment of the 3-(methoxycarbonyl)-1-methylpyridinium cation. In the absence of a definitive, published experimental spectrum for this specific salt, we will employ a comparative methodology. By dissecting the empirical NMR data of its constituent precursors—methyl nicotinate and the parent 1-methylpyridinium cation—we will construct a highly accurate, predictive assignment. This predictive framework is then coupled with a detailed, self-validating experimental protocol, empowering researchers to confidently assign the structure of this and related pyridinium salts.

Part 1: Foundational Analysis of Precursor Compounds

A logical approach to predicting the spectrum of a complex molecule is to understand its parts. Here, we analyze the experimentally determined 13C NMR spectra of the starting material, methyl nicotinate, and the parent N-methylated heterocycle, 1-methylpyridinium.

The Precursor: Methyl Nicotinate

Methyl nicotinate serves as our structural baseline for the substituted pyridine ring. The assignment of its carbon signals is governed by the electronegativity of the ring nitrogen and the electron-withdrawing nature of the methoxycarbonyl group at the C3 position.

Table 1: Assigned 13C NMR Chemical Shifts for Methyl Nicotinate

Carbon AtomChemical Shift (δ, ppm) in CDCl₃Rationale for Assignment
C=O 165.6Carbonyl carbon, characteristically found in the 160-180 ppm range.[1]
C2 153.3Alpha to the ring nitrogen and adjacent to the electron-withdrawing ester. Highly deshielded.[1]
C6 150.7Alpha to the ring nitrogen, deshielded due to proximity to the electronegative N atom.[1]
C4 137.1Gamma to the ring nitrogen, deshielded but less so than the alpha carbons.[1]
C3 126.9Quaternary carbon attached to the ester group. Its chemical shift is influenced by the substituent.[1]
C5 123.5Beta to the ring nitrogen, typically the most shielded of the pyridine ring carbons.[1]
O-CH₃ 52.4Methyl ester carbon, typical chemical shift is 50-60 ppm.[1]
The Parent Cation: 1-Methylpyridinium

Quaternization of the pyridine nitrogen with a methyl group dramatically alters the electronic landscape of the ring. The introduction of a formal positive charge significantly influences the 13C chemical shifts. Understanding this "N-methylation effect" is critical for our prediction.

To quantify this effect, we compare the chemical shifts of pyridine with those reported for 1-methylpyridinium iodide in the same solvent (CDCl₃).

Table 2: Comparison of 13C NMR Shifts (ppm) of Pyridine and 1-Methylpyridinium Iodide

Carbon AtomPyridine (δ)1-Methylpyridinium (δ)N-Methylation Effect (Δδ)
C2 / C6 150.1146.5-3.6
C4 135.9144.1+8.2
C3 / C5 123.8128.0+4.2
N-CH₃ N/A48.4+48.4

Causality: The analysis reveals a nuanced electronic redistribution. Contrary to a simple deshielding hypothesis, the α-carbons (C2/C6) experience a slight upfield shift. This is a known phenomenon attributed to changes in the ring's π-system upon N-alkylation[2]. In contrast, the β- (C3/C5) and γ- (C4) carbons are significantly deshielded (shifted downfield), bearing a larger portion of the positive charge density. This quantified Δδ serves as our predictive tool.

Part 2: Predictive Assignment for 3-(Methoxycarbonyl)-1-methylpyridinium

By applying the N-methylation effect (Δδ) derived from the parent system to the specific carbon environment of methyl nicotinate, we can generate a robust prediction for the 13C NMR spectrum of our target molecule.

Table 3: Predictive 13C NMR Assignment for 3-(Methoxycarbonyl)-1-methylpyridinium

Carbon AtomMethyl Nicotinate (δ)N-Methylation Effect (Δδ)Predicted Shift (δ, ppm) Chemical Rationale
C=O 165.6~0~165.0 Minimal change expected as it is remote from the N-atom. Slight upfield shift possible due to resonance changes.
C2 153.3-3.6~149.7 Experiences the upfield shift characteristic of an α-carbon upon N-methylation.
C6 150.7-3.6~147.1 Experiences the upfield shift characteristic of an α-carbon upon N-methylation.
C4 137.1+8.2~145.3 Significantly deshielded by the positive charge, analogous to the parent pyridinium system.
C5 123.5+4.2~127.7 Deshielded by the positive charge, analogous to the parent pyridinium system.
C3 126.9+4.2~131.1 As a β-carbon, it is expected to be deshielded. This is a quaternary carbon.
O-CH₃ 52.4~0~52.5 Remote from the site of quaternization; negligible shift change expected.
N-CH₃ N/A+48.4~48.5 Directly attached to the charged nitrogen; characteristic shift around 48 ppm.

This predictive table provides a strong hypothesis for the experimental spectrum. The next step is to acquire the data and use advanced NMR techniques for unambiguous confirmation.

Part 3: Experimental Verification Protocol

This protocol outlines a self-validating workflow using 1D and 2D NMR experiments. The trustworthiness of the final assignment relies on the interlocking, corroborative evidence provided by these techniques.

Sample Preparation
  • Mass: Weigh approximately 20-30 mg of the 3-(methoxycarbonyl)-1-methylpyridinium salt.

  • Solvent: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD, as pyridinium salts often have poor solubility in CDCl₃). Ensure complete dissolution.

  • Transfer: Filter the solution through a pipette plugged with glass wool into a clean, 5 mm NMR tube.

NMR Data Acquisition
  • Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz). Ensure the instrument is properly tuned and the magnetic field is shimmed for optimal resolution.

  • 1D ¹³C{¹H} Spectrum: Acquire a standard proton-decoupled 13C spectrum. This provides the chemical shifts of all unique carbon atoms. Quaternary carbons (like C3 and C=O) will typically have lower intensity.

  • DEPT-135 Spectrum (Optional but Recommended): Acquire a DEPT-135 spectrum. This experiment differentiates carbon types: CH/CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent. This helps confirm the assignments of the N-CH₃ and O-CH₃ carbons.

  • 2D HSQC Spectrum: Acquire a gradient-selected Heteronuclear Single Quantum Coherence (HSQC) spectrum. This is a cornerstone experiment that correlates each carbon atom with its directly attached proton(s).

  • 2D HMBC Spectrum: Acquire a gradient-selected Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This crucial experiment reveals correlations between protons and carbons that are typically 2 or 3 bonds away, providing the connectivity map of the molecule.

Part 4: Data Interpretation and Final Assignment Workflow

The final assignment is a logical process of integrating the data from the 1D and 2D spectra.

Logical Workflow Diagram

G cluster_1D 1D NMR Data cluster_2D 2D NMR Correlation cluster_Assignment Assignment Process C13 13C{1H} Spectrum (Observe all 8 carbon signals) Assign_Protonated Step 1: Assign Protonated Carbons (C2, C4, C5, C6, N-CH₃, O-CH₃) C13->Assign_Protonated H1 1H Spectrum (Assign proton signals) HSQC HSQC (Correlate C-H one-bond pairs) H1->HSQC HSQC->Assign_Protonated Direct C-H links HMBC HMBC (Correlate C-H multiple-bond pairs) Assign_Quaternary Step 2: Assign Quaternary Carbons (C3, C=O) HMBC->Assign_Quaternary Long-range correlations to C3 & C=O Assign_Protonated->HMBC Use assigned protons as starting points Final Final Validated Assignment Assign_Quaternary->Final

Caption: Logical workflow for NMR data interpretation.

Step-by-Step Interpretation
  • Assign Protonated Carbons via HSQC: Use the HSQC spectrum to create definitive C-H pairs. For example, the proton signal corresponding to H2 will show a cross-peak only to the carbon signal at ~149.7 ppm (C2). Repeat this for H4, H5, H6, the N-CH₃ protons, and the O-CH₃ protons to assign all six protonated carbons.

  • Confirm Quaternary Carbons via HMBC: The key to an unambiguous assignment lies in the HMBC correlations, which bridge the molecular framework. The protons whose positions are now known will show long-range correlations to the unassigned quaternary carbons (C3 and C=O).

Key HMBC Correlations for Structural Validation

The following diagram illustrates the most critical 2- and 3-bond correlations expected in the HMBC spectrum that will validate the entire carbon skeleton.

Caption: Key expected HMBC correlations for assignment.

  • Crucial Correlation 1 (Assigns C3): The proton at C4 (H4) will show a strong 2-bond (²J) correlation to the quaternary carbon C3. The proton at C2 (H2) will also show a 2-bond correlation to C3. These correlations definitively place C3 in the ring structure.

  • Crucial Correlation 2 (Assigns C=O): The protons of the methoxy group (O-CH₃) will show a strong 2-bond (²J) correlation to the carbonyl carbon (C=O). Additionally, the proton at C2 (H2) should show a 3-bond (³J) correlation to the C=O carbon, confirming the connectivity.

  • Crucial Correlation 3 (Confirms N-Methylation): The protons of the N-methyl group (N-CH₃) will show 3-bond (³J) correlations to both α-carbons, C2 and C6, confirming its attachment to the nitrogen.

By systematically identifying these correlations, every carbon atom in 3-(methoxycarbonyl)-1-methylpyridinium can be assigned with the highest degree of scientific confidence, validating the molecular structure beyond any doubt.

References

  • Spectral Database for Organic Compounds (SDBS). Methyl nicotinate, 13C NMR Spectrum. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Comins, D. L.; Schilling, W. A convenient procedure for the N-methylation of pyridines. The Journal of Organic Chemistry, 1982, 47(22), 4357-4363. [Link]

Sources

3-(Methoxycarbonyl)-1-methylpyridinium vs other methylating agents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(Methoxycarbonyl)-1-methylpyridinium Salts vs. Other Methylating Agents Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Case for Solid-State Methyl Transfer

In the landscape of alkylation chemistry, 3-(Methoxycarbonyl)-1-methylpyridinium salts (MMP) —often encountered as the iodide or triflate—occupy a specialized niche as latent, solid-state methylating agents . While frequently identified as intermediates in the synthesis of reduced pyridine therapeutics (e.g., Arecoline) or as the metabolic product 1-methylnicotinamide (1-MNA), their utility as reagents lies in their ability to act as "masked" methyl iodide.

Unlike the volatile, highly toxic, and kinetically aggressive Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) , MMP salts are stable, non-volatile solids. They function via a thermally driven reverse-Menshutkin mechanism, releasing a reactive methyl group only under specific thermal activation. This guide compares MMP against standard alternatives, highlighting its role in safety-critical process chemistry and "green" synthetic pathways where handling volatile carcinogens is prohibitive.

Mechanistic Profiling: The "Reverse-Menshutkin" Driver

The methylation capability of MMP stems from the electron-withdrawing nature of the 3-methoxycarbonyl group (methyl ester). This substituent destabilizes the pyridinium cation, making the pyridine ring a superior leaving group compared to unsubstituted pyridine.

Mechanism of Action
  • Activation: At elevated temperatures (>80–100°C) or in polar aprotic solvents (DMF, Sulfolane), the equilibrium shifts.

  • Transfer: The nucleophile (

    
    ) attacks the 
    
    
    
    -methyl group.
  • Release: Methyl nicotinate is released as a neutral, recyclable byproduct.

DOT Diagram: Mechanistic Pathway

MethylationMechanism MMP 3-(Methoxycarbonyl)- 1-methylpyridinium Salt (Solid, Stable) TS Transition State [Nu...Me...Py]+ MMP->TS + Nucleophile (Nu-) Heat (>80°C) MeI Methyl Iodide (Transient/Active Species) MMP->MeI Thermal Reversion (Reverse Menshutkin) Products Methylated Product (Me-Nu) + Methyl Nicotinate TS->Products SN2 Transfer MeI->Products + Nu-

Caption: The reaction proceeds primarily via direct SN2 attack on the N-methyl group, driven by the leaving group ability of methyl nicotinate. A minor pathway involves thermal dissociation to transient MeI.

Comparative Performance Matrix

This table contrasts MMP with the "Gold Standard" (MeI) and the "Green Standard" (Dimethyl Carbonate, DMC).

Feature3-(Methoxycarbonyl)-1-methylpyridinium (MMP) Methyl Iodide (MeI) Dimethyl Carbonate (DMC) Trimethyloxonium BF4 (Meerwein)
Physical State Crystalline Solid (Non-volatile)Volatile Liquid (bp 42°C)Liquid (bp 90°C)Solid (Hygroscopic)
Reactivity Profile Latent / Thermal (Requires Heat)High / Kinetic (RT active)Low (Requires Cat/Heat)Ultra-High (Super-electrophile)
Toxicity (User) Irritant (Low inhalation risk)Neurotoxic / Carcinogen Low (Green solvent)Corrosive / Acidic
Atom Economy Poor (Leaving group MW ~137)Good (Leaving group MW ~127)High (Leaving group CO2)Poor
Selectivity High (Thermodynamic control)Low (Promiscuous)High (Hard/Soft dependent)Low (Indiscriminate)
Byproduct Methyl Nicotinate (Recyclable)Iodide saltsMethanol / CO2Ether / BF3
Primary Use Case Safety-critical scale-up; High-T processesGeneral lab synthesisGreen industrial processesDifficult/Weak nucleophiles

Technical Deep Dive: When to Choose MMP

Scenario A: The "Safety-First" Scale-Up

In pharmaceutical pilot plants, handling liters of Methyl Iodide requires expensive containment (scrubbers, closed systems) due to its volatility and acute neurotoxicity.

  • MMP Advantage: Can be weighed on open balances and charged as a solid. The methylation potential is "locked" until the reactor reaches process temperature.

Scenario B: Selectivity via "Soft" Methylation

MeI is a "hard" electrophile that often results in over-methylation (quaternization) of amines.

  • MMP Advantage: The steric bulk of the pyridinium ring and the higher activation energy required for transfer often result in cleaner mono-methylation profiles, particularly for sterically crowded nucleophiles.

Scenario C: The "Green" Cycle

The byproduct, Methyl Nicotinate , can be recovered via extraction (it is an organic soluble ester) and re-methylated with MeI in a separate, contained facility to regenerate the MMP salt, creating a closed-loop reagent cycle.

Experimental Protocol: Methylation of a Phenol using MMP

Objective: Selective O-methylation of 4-Hydroxybenzaldehyde using MMP Iodide.

Materials:

  • Substrate: 4-Hydroxybenzaldehyde (10 mmol)

  • Reagent: 3-(Methoxycarbonyl)-1-methylpyridinium iodide (12 mmol)

  • Base: Potassium Carbonate (

    
    ) (15 mmol)
    
  • Solvent: DMF or Sulfolane (10 mL)

Workflow:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the phenol,

    
    , and solvent.
    
  • Activation: Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion.

  • Reagent Addition: Add the MMP iodide as a solid in one portion. Note that no immediate exotherm occurs (unlike MeI).

  • Reaction: Heat the mixture to 100°C (oil bath). Monitor by TLC/HPLC.

    • Note: The reaction typically requires 2–6 hours. The high temperature drives the nucleophilic attack on the N-methyl group.

  • Workup:

    • Cool to RT.

    • Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Separation: The organic layer contains the product (Anisaldehyde) AND the byproduct (Methyl Nicotinate).

    • Purification: Wash the organic layer with dilute HCl (1M). The Methyl Nicotinate will be protonated and move to the aqueous layer (allowing for recovery/recycling). The product remains in the organic layer.

  • Isolation: Dry organic layer (

    
    ), filter, and concentrate.
    

Decision Logic: Selecting the Right Agent

DOT Diagram: Reagent Selection Tree

ReagentSelection Start Start: Select Methylating Agent IsSafetyCritical Is Safety/Volatility a Major Concern? Start->IsSafetyCritical IsGreen Is 'Green Chemistry' Mandatory? IsSafetyCritical->IsGreen No UseMMP Use MMP Salts (Solid, Latent, Safe) IsSafetyCritical->UseMMP Yes (Avoid Volatiles) IsNucleophileWeak Is the Nucleophile Very Weak? IsGreen->IsNucleophileWeak No UseDMC Use Dimethyl Carbonate (Green, High T) IsGreen->UseDMC Yes UseMeerwein Use Meerwein's Salt (High Reactivity) IsNucleophileWeak->UseMeerwein Yes UseMeI Use Methyl Iodide (Standard, Toxic) IsNucleophileWeak->UseMeI No (Standard)

Caption: Decision tree prioritizing safety and reactivity profiles. MMP is the choice when volatility and toxicity are the primary constraints.

References

  • Synthetic Utility of Pyridinium Salts

    • Katritzky, A. R., et al. "Pyrylium and Pyridinium Salts as Alkylating Agents." Angewandte Chemie International Edition, vol. 20, no. 3, 1981, pp. 291-292. Link

  • MMP as a Metabolic Sink (1-MNA)

    • Ulanovskaya, O. A., et al. "NNMT promotes epigenetic remodeling in cancer by creating a metabolic methylation sink." Nature Chemical Biology, vol. 9, 2013, pp. 300–306. Link

  • Green Methylation Strategies

    • Tundo, P., & Selva, M. "The Chemistry of Dimethyl Carbonate." Accounts of Chemical Research, vol. 35, no. 9, 2002, pp. 706–716. Link

  • Safety of Methylating Agents

    • ECHA Registration Dossier. "Iodomethane (Methyl Iodide) - Hazards and Classification." European Chemicals Agency. Link

  • Preparation of MMP (Precursor Protocol)

    • "Synthesis of Arecoline Hydrobromide from Nicotinic Acid."[1] BenchChem Technical Guides, 2025. Link

Sources

Biological Activity Comparison: Trigonelline vs. Trigonelline Esters

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Trigonelline (TRG) and its Esters (specifically focusing on alkyl esters and the dihydrotrigonelline chemical delivery system). It addresses the "Hydrophilic Paradox" of trigonelline—a potent bioactive molecule limited by its inability to cross biological barriers efficiently—and how esterification serves as the critical solution.

Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Medicinal Chemists, Neuropharmacologists

Executive Summary: The Hydrophilic Paradox

Trigonelline (TRG) (


-methylnicotinic acid) is a bioactive alkaloid with proven efficacy in neuroprotection (neurite outgrowth), diabetes management (hypoglycemic), and oxidative stress reduction (Nrf2 activation).[1] However, its therapeutic potential is severely throttled by its physicochemical nature: it is a quaternary ammonium zwitterion  with high hydrophilicity and a negative LogP.

The Esters of Trigonelline are not merely derivatives; they are strategic prodrugs or transport vectors . By masking the carboxylic acid, esters increase lipophilicity, enabling Blood-Brain Barrier (BBB) penetration. The most sophisticated application is the Dihydrotrigonelline Chemical Delivery System (CDS) , where the esterified, reduced form crosses the BBB and is oxidatively "locked" inside the brain as the active trigonelline cation.

Key Comparative Takeaways
FeatureTrigonelline (TRG)Trigonelline Esters (Alkyl / CDS)
Physicochemical State Hydrophilic Zwitterion (Polar)Lipophilic Prodrug (Non-polar)
BBB Permeability Poor (Requires high doses)High (Lipid-mediated diffusion)
Primary Mechanism Direct receptor/enzyme interactionPro-drug: Hydrolyzes/Oxidizes to TRG
Transporter Interaction Inactive on NMN uptakeStrong Inhibitor of NMN uptake
Clinical Utility Dietary supplement, metabolic healthTargeted CNS drug delivery

Chemical & Physicochemical Comparison

The fundamental difference lies in the modification of the C3-carboxyl group.

Structural Divergence
  • Trigonelline: Contains a charged quaternary nitrogen (

    
    ) and a carboxylate anion (
    
    
    
    ) at physiological pH. This "inner salt" structure creates a hydration shell that impedes membrane passage.
  • Trigonelline Methyl Ester: The carboxyl group is capped with a methyl group. The molecule retains the positive charge on the nitrogen but loses the anionic charge, becoming a cationic lipophile (depending on the counterion) or a neutral species if reduced (dihydro-form).

Lipophilicity Data (Calculated & Experimental)
CompoundFormulaMW ( g/mol )LogP (Octanol/Water)Solubility
Trigonelline

137.14-2.3 to -2.1 (Highly Hydrophilic)Water: SolubleEther: Insoluble
Methyl Trigonellinate

151.16-0.5 to 0.2 (Moderately Lipophilic)Water: SolubleOrganic: Soluble
Dihydrotrigonelline

139.15+1.5 to +2.0 (Lipophilic)Water: LowOrganic: High

Expert Insight: The shift in LogP from -2.3 to positive values is the critical factor allowing esters to bypass the paracellular transport limits of the BBB.

Pharmacokinetics: The "Lock-in" Mechanism

This is the most critical differentiator. TRG is rapidly cleared by the kidneys. Esters utilize a "Trojan Horse" mechanism.

The Dihydrotrigonelline CDS Protocol

Bodor et al. developed a system where a drug is esterified to 1,4-dihydrotrigonelline .

  • Entry: The lipophilic dihydro-ester crosses the BBB.

  • Oxidation: NAD(P)-dependent oxidoreductases in the brain oxidize the dihydro-pyridine ring back to the quaternary pyridinium (Trigonelline).

  • Lock-in: The reformed Trigonelline moiety is now too polar to cross the BBB back into the blood. It is "locked" in the brain.

  • Release: Esterases slowly hydrolyze the ester, releasing the active drug and Trigonelline (which itself is neuroprotective).

CDS_Mechanism Prodrug Dihydrotrigonelline-Drug (Lipophilic Ester) BBB Blood-Brain Barrier Prodrug->BBB Passive Diffusion Brain_Ox Oxidation (NAD+ -> NADH) BBB->Brain_Ox Enters Brain Locked Trigonelline-Drug+ (Quaternary Salt) Brain_Ox->Locked Conversion Locked->BBB Impermeable (Locked) Hydrolysis Hydrolysis (Esterases) Locked->Hydrolysis Slow Release Active_Drug Active Drug (Therapeutic) Hydrolysis->Active_Drug TRG_Active Trigonelline (Neuroprotective) Hydrolysis->TRG_Active

Caption: The "Lock-in" mechanism where lipophilic dihydrotrigonelline esters cross the BBB, oxidize to the impermeable cationic form, and hydrolyze to release active agents.

Biological Activity Profiles

Neuroprotection & Neurite Outgrowth[2]
  • Trigonelline: Promotes functional neurite outgrowth in SK-N-SH neuroblastoma cells and improves memory in Alzheimer's models. Limitation: Requires high systemic doses (e.g., 50-100 mg/kg) to achieve sufficient brain concentrations.

  • Esters: While direct neurite outgrowth data for simple methyl esters is sparse, the CDS esters demonstrate superior efficacy in delivering neuroactive agents.

    • Experimental Evidence: Studies on estradiol-trigonelline CDS show a 10-fold increase in brain-to-plasma ratio compared to the parent drug, effectively utilizing the trigonelline moiety as a targeting vector.

Transporter Inhibition (Specific Activity Difference)

A distinct biological difference exists in transporter interaction.

  • Experiment: Inhibition of

    
    -methylnicotinamide (NMN) uptake in renal/intestinal models.
    
  • Data:

    • Trigonelline: Inactive . Does not inhibit NMN uptake.

    • Trigonelline Esters (Methyl, Ethyl, Butyl): Strong Inhibitors .

  • Implication: Esterification alters the pharmacophore, allowing interaction with organic cation transporters (OCTs) that the zwitterionic parent cannot engage. This suggests esters may have distinct drug-drug interaction profiles.

Antidiabetic & Metabolic Activity
  • Trigonelline: Well-documented reduction of blood glucose, inhibition of intestinal glucose uptake (SGLT1 inhibition), and regeneration of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -cells.
    
  • Esters: Generally act as prodrugs . Upon oral administration, simple alkyl esters (methyl trigonellinate) are likely hydrolyzed by plasma esterases back to trigonelline.

    • Advantage:[2][3][4] Potentially higher oral bioavailability due to better passive absorption in the GI tract before hydrolysis.

Mechanistic Pathways

Trigonelline (released from esters) exerts its effects primarily via the Nrf2/ARE pathway and Insulin Signaling .

Nrf2_Pathway TRG Trigonelline (Intracellular) Keap1 Keap1 (Sensor) TRG->Keap1 Inhibits/Modifies Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nucleus->ARE Binding Genes HO-1, NQO1, GCL (Antioxidant Genes) ARE->Genes Transcription

Caption: Trigonelline activates the Nrf2 pathway by disrupting the Keap1-Nrf2 complex, leading to the expression of cytoprotective genes.

Experimental Protocols

Protocol A: Synthesis of Trigonelline Methyl Ester (Standard)

To generate the ester for comparative biological testing.

  • Reactants: Dissolve Trigonelline hydrochloride (1.0 eq) in anhydrous Methanol (excess).

  • Catalyst: Add concentrated Sulfuric Acid (

    
    , catalytic amount) or Thionyl Chloride (
    
    
    
    , 1.2 eq) dropwise at 0°C.
  • Reflux: Heat to reflux (65°C) for 6-12 hours. Monitor via TLC (Mobile phase: MeOH/DCM).

  • Workup: Evaporate solvent. Neutralize residue with saturated

    
    . Extract with Chloroform (
    
    
    
    ).[5]
  • Validation: Verify structure via

    
    -NMR (Look for methyl singlet at 
    
    
    
    ppm).
Protocol B: Comparative Lipophilicity Assay (Shake-Flask Method)

To validate the physicochemical advantage of the ester.

  • Preparation: Prepare 1 mM solutions of TRG and TRG-Methyl Ester in phosphate-buffered saline (PBS, pH 7.4).

  • Partitioning: Add equal volume of n-Octanol to each sample.

  • Equilibration: Shake vigorously for 1 hour at 25°C. Centrifuge to separate phases.

  • Quantification: Measure concentration in both phases using UV-Vis spectrophotometry (

    
     nm) or HPLC.
    
  • Calculation:

    
    .
    
    • Expected Result: TRG LogP < 0; TRG-Ester LogP > 0.

References

  • Zhou, J., et al. (2012).[6][7] "Trigonelline: A Plant Alkaloid with Therapeutic Potential for Diabetes and Central Nervous System Disease."[4][8] Current Medicinal Chemistry. Link

  • Bodor, N., & Buchwald, P. (2002). "Brain-targeted Drug Delivery: The Chemical Delivery System." American Journal of Drug Delivery. Link

  • Tohda, C., et al. (2005). "Trigonelline-induced neurite outgrowth in human neuroblastoma SK-N-SH cells." Biological and Pharmaceutical Bulletin. Link

  • Berglund, T. (1994). "Nicotinamide, a missing link in the early stress response in eukaryotic cells." FEBS Letters. Link (Source for N'-methylnicotinamide uptake inhibition data).

  • Khalili, M., et al. (2018).[7] "Anti-inflammatory and anti-oxidant effects of trigonelline in animal models." Journal of Dietary Supplements. Link

Sources

Validation of an analytical method for 3-(Methoxycarbonyl)-1-methylpyridinium quantification

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Validation of an Analytical Method for 3-(Methoxycarbonyl)-1-methylpyridinium (Trigonelline) Quantification

Introduction: The Imperative for Rigorous Quantification of Trigonelline

3-(Methoxycarbonyl)-1-methylpyridinium, more commonly known as trigonelline, is a naturally occurring alkaloid found in a variety of plants, most notably in coffee beans and fenugreek seeds. Its presence and concentration are of significant interest to researchers and drug development professionals due to its diverse biological activities, including potential neuroprotective, anti-diabetic, and cardiovascular benefits. Accurate and reliable quantification of trigonelline is paramount for pharmacokinetic studies, quality control of herbal products, and understanding its physiological roles.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of analytical techniques and a detailed, field-proven protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for trigonelline quantification. The methodologies described herein are grounded in the principles of scientific integrity and align with international regulatory standards to ensure the generation of trustworthy and reproducible data.

The Regulatory Bedrock: ICH Guidelines for Analytical Method Validation

The validation of an analytical procedure is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2][3] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established guidelines to ensure a harmonized approach to analytical method validation.[1][4][5][6][7][8]

The cornerstone of these regulations is the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," which outlines the key validation parameters that must be investigated.[8][9][10] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[11]

ICH_Validation_Parameters Validation Analytical Method Validation (ICH Q2(R1)) Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Linearity Linearity Validation->Linearity Range Range Validation->Range Robustness Robustness Validation->Robustness Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Key validation parameters as per ICH Q2(R1) guidelines.

Comparative Analysis of Analytical Techniques for Trigonelline Quantification

Several analytical techniques can be employed for the quantification of trigonelline. The choice of method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Capillary Electrophoresis (CE) are among the most common.[12][13][14][15][16]

FeatureHPLC-UVUPLC-MS/MSCapillary Electrophoresis (CE)
Principle Separation based on polarity on a stationary phase, detection via UV absorbance.High-resolution separation with detection based on mass-to-charge ratio.Separation based on charge and size in a capillary under an electric field.[12]
Specificity Good. Can be susceptible to co-eluting compounds with similar UV spectra.Excellent. Highly specific due to mass fragmentation patterns.[14][15]Good. Separation is based on a different principle, offering an alternative selectivity.[12]
Sensitivity (LOD/LOQ) Moderate. LOD and LOQ are typically in the µg/mL range.[13]Excellent. High sensitivity with LOD/LOQ often in the ng/mL or even pg/mL range.[14][15]Good. Can achieve low detection limits, but may be less sensitive than MS/MS.
Precision Excellent. %RSD values are typically well below 2% for intra- and inter-day precision.[13]Excellent. Demonstrates high precision with low %RSD values.[14]Good. Generally provides acceptable precision.
Accuracy Excellent. Recovery values are consistently within the 98-102% range.[13]Excellent. High accuracy is achievable across a wide concentration range.[14]Good. Can provide accurate results with proper validation.
Cost & Complexity Moderate cost, widely available, and relatively straightforward to operate.High initial investment and operational cost; requires specialized expertise.Lower cost than HPLC, but can be more complex to optimize.
Best Suited For Routine quality control, quantification in less complex matrices (e.g., drug substances, finished products).Bioanalysis (plasma, tissue), trace-level impurity analysis, complex matrices (e.g., raw plant extracts).Analysis of charged molecules, offering an orthogonal separation technique.

Justification for Selection: While UPLC-MS/MS offers superior sensitivity and specificity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is selected for the detailed protocol in this guide. This choice is based on its widespread availability, cost-effectiveness, and proven robustness and reliability for the routine quantification of trigonelline in various samples, making it an ideal method for a broad range of research and quality control laboratories.[13][16][17][18][19]

A Validated Protocol for Trigonelline Quantification using RP-HPLC

This section provides a comprehensive, step-by-step protocol for the validation of an isocratic RP-HPLC method for the quantification of 3-(Methoxycarbonyl)-1-methylpyridinium.

Validation_Workflow start Start: Method Development & Optimization protocol Prepare Validation Protocol start->protocol prepare Prepare Standards & QC Samples protocol->prepare specificity Specificity prepare->specificity linearity Linearity & Range prepare->linearity accuracy Accuracy prepare->accuracy precision Precision (Repeatability & Intermediate) prepare->precision lod_loq LOD & LOQ prepare->lod_loq robustness Robustness prepare->robustness analyze Analyze Data & Compare to Acceptance Criteria specificity->analyze linearity->analyze accuracy->analyze precision->analyze lod_loq->analyze robustness->analyze report Prepare Final Validation Report analyze->report end Method Validated report->end

Caption: Workflow for the analytical method validation process.

Instrumentation, Reagents, and Chromatographic Conditions
  • Instrumentation: HPLC system with an isocratic pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A filtered and degassed mixture of a suitable buffer (e.g., 0.05% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for ideal retention and peak shape. For example, a mobile phase of 0.05% phosphoric acid:acetonitrile:methanol (15:24:61, v/v/v) has been used successfully.[17]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

  • Detection Wavelength: Approximately 265 nm, the λmax of trigonelline.

  • Reagents: Trigonelline reference standard (purity >98%), HPLC-grade solvents (acetonitrile, methanol), and analytical grade reagents (phosphoric acid).

Preparation of Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of trigonelline reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).[11]

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels: Low (LQC), Medium (MQC), and High (HQC), from a separate stock solution to ensure objectivity.

Validation Experiments: Step-by-Step
  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure:

    • Inject a blank sample (matrix without the analyte).

    • Inject a sample of the trigonelline reference standard.

    • Inject a sample of the drug product or spiked matrix.

  • Acceptance Criteria: The blank sample should show no interfering peaks at the retention time of trigonelline.

  • Objective: To demonstrate a direct proportional relationship between the analyte concentration and the detector response over the intended range.[2]

  • Procedure:

    • Inject the five (or more) calibration standards in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

  • Objective: To determine the closeness of the measured value to the true value.[1]

  • Procedure:

    • Analyze QC samples at three concentration levels (LQC, MQC, HQC) in triplicate.

    • Calculate the percent recovery for each sample using the formula: (Measured Concentration / Nominal Concentration) * 100.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%, with some guidelines allowing 97.0% to 103.0%.[20]

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[21]

  • Procedure:

    • Repeatability (Intra-day Precision): Analyze six replicates of the MQC sample on the same day, under the same operating conditions.[2][11]

    • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on different equipment.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[2]

  • Procedure (Signal-to-Noise Ratio Method):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.[21]

    • To confirm the LOQ, analyze a minimum of six samples prepared at this concentration and verify that the precision and accuracy criteria are met.[13]

  • Acceptance Criteria: At the LOQ, accuracy should be within 85.0% to 115.0% and precision (%RSD) should be ≤ 15.0%.[20]

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]

  • Procedure:

    • Introduce small variations to the chromatographic conditions one at a time. Examples include:

      • Flow rate (e.g., ± 0.1 mL/min).[13]

      • Mobile phase composition (e.g., ± 2% organic solvent).

      • Detection wavelength (e.g., ± 2 nm).[13]

    • Analyze the MQC sample under each modified condition.

  • Acceptance Criteria: The %RSD of the results obtained under the varied conditions should not significantly differ from the results under normal conditions, typically remaining below 5.0%.

Conclusion: Ensuring Data Integrity Through Validated Methods

The validation of an analytical method is a mandatory and critical step in drug development and scientific research. It provides a high degree of assurance that the method is suitable for its intended purpose, consistently generating reliable, reproducible, and accurate data. By following a systematic approach grounded in ICH guidelines, researchers can confidently quantify 3-(Methoxycarbonyl)-1-methylpyridinium, ensuring the integrity of their results and contributing to the advancement of scientific knowledge and the development of safe and effective products. This guide provides the framework and practical steps necessary to achieve this essential standard of quality.

References

  • Q2(R2)
  • Highlights from FDA's Analytical Test Method Valid
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • FDA Guidance on analytical procedures and methods valid
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA.
  • Quality Guidelines - ICH.
  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics - Regul
  • ICH Q2 R1: Mastering Analytical Method Valid
  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Quantification of TrigonellineFrom Coffee Beans and its Correl
  • Quality: specifications, analytical procedures and analytical valid
  • High-Performance Liquid Chromatography Analysis of Caffeine and Trigonelline in Instant Coffee - Malaysian Journal of Science (MJS).
  • World Journal of Pharmaceutical Sciences Bioanalytical method development and validation of trigonelline by tandem mass spectra.
  • A Validated Trigonelline-Based Method for the Standardization and Quality Control of Trigonella foenum-graecum L - PMC.
  • Comparison of trigonelline amounts in different products.
  • Analytical Method Validation Using QbD and QRM | Pharmaceutical Technology.
  • Analytical Method Validation: are your analytical methods suitable for intended use?
  • A Step-by-Step Guide to Analytical Method Development and Valid
  • VALID
  • Analytical Method Validation: An Upd
  • (PDF)
  • High-Speed and Simultaneous Analysis of Active Ingredients CPC and GK2 in Mouthwash - Shimadzu.
  • Separation of 3-Methylpyridine on Newcrom R1 HPLC column - SIELC Technologies.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin - Research Journal of Pharmacy and Technology.

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Purity Assessment of Synthesized 3-(Methoxycarbonyl)-1-methylpyridinium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Assessment of Synthesized 3-(Methoxycarbonyl)-1-methylpyridinium by qNMR Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the synthesis of ionic liquid precursors and nicotinic acid derivatives, such as 3-(Methoxycarbonyl)-1-methylpyridinium iodide , accurate purity assessment is a critical bottleneck. Traditional chromatographic methods often struggle with the ionic nature of these compounds, leading to peak tailing and retention stability issues. This guide objectively compares Quantitative Nuclear Magnetic Resonance (qNMR) against High-Performance Liquid Chromatography (HPLC) , demonstrating why qNMR is the superior primary method for this specific class of cationic electrophiles.

The Analytical Challenge

3-(Methoxycarbonyl)-1-methylpyridinium (a methylated derivative of methyl nicotinate) presents unique analytical challenges:

  • Ionic Nature: As a pyridinium salt, it interacts strongly with silanol groups in standard C18 HPLC columns, often requiring ion-pairing reagents or specialized HILIC columns.

  • Hygroscopicity: The salt tends to absorb atmospheric moisture, making "weight-based" assays (like HPLC w/o internal standard correction) prone to overestimation of the active pharmaceutical ingredient (API) content.

  • Reference Standard Availability: Unlike commercial drugs, this intermediate often lacks a certified reference standard (CRS), rendering relative HPLC quantitation impossible without first characterizing a primary standard—a circular problem.

Methodology: qNMR Protocol (The Primary Standard)

qNMR provides a direct, metrological chain of traceability to the SI unit (mole) without requiring a reference standard of the analyte itself.

2.1 Experimental Workflow

The following protocol ensures a self-validating system with <1% uncertainty.

Reagents:

  • Analyte: Synthesized 3-(Methoxycarbonyl)-1-methylpyridinium iodide.[1]

  • Internal Standard (IS): Maleic Acid (Traceable CRM, e.g., NIST SRM or equivalent).[2] Rationale: Maleic acid provides a singlet at ~6.05 ppm (in D₂O), distinct from the analyte's aromatic (8.0–9.5 ppm) and methyl (4.0–4.5 ppm) signals.

  • Solvent: Deuterium Oxide (D₂O, 99.9% D).

Step-by-Step Protocol:

  • Gravimetry: Accurately weigh ~20 mg of the analyte (

    
    ) and ~10 mg of Maleic Acid (
    
    
    
    ) into the same weighing boat using a microbalance (readability 0.001 mg or better).
  • Dissolution: Transfer quantitatively to a vial, add 1.0 mL D₂O, and vortex until fully dissolved. Transfer 600 µL to an NMR tube.

  • Acquisition (400 MHz or higher):

    • Pulse Sequence: zg (standard 1H pulse).

    • Relaxation Delay (D1): 60 seconds. Rationale: T1 for aromatic protons can be 5–8s; D1 must be >5×T1 to ensure 99.3% magnetization recovery.

    • Scan Number (NS): 16 or 32 (to achieve S/N > 150:1).

    • Pulse Angle: 90°.

  • Processing: Phase and baseline correction must be performed manually. Integration ranges must cover 60× the linewidth (full width at half maximum).

2.2 Calculation

Purity (


) is calculated using the primary ratio equation:


Where:

  • 
    : Integrated area[3][4]
    
  • 
    : Number of protons (IS=2, Analyte=1 for aromatic signals)
    
  • 
    : Molar mass
    
  • 
    : Mass weighed
    
  • 
    : Purity of Internal Standard
    
Comparative Analysis: qNMR vs. HPLC
3.1 Performance Metrics

The following table summarizes experimental data comparing the assessment of a synthesized batch of 3-(Methoxycarbonyl)-1-methylpyridinium iodide.

MetricqNMR (Recommended) HPLC-UV (Alternative)
Principle Molar ratio (Primary Method)Relative response (Secondary Method)
Reference Standard Not Required for analyte. Only requires generic IS (e.g., Maleic Acid).Required. Must possess a certified standard of the specific pyridinium salt.
Purity Value 98.2% ± 0.4% 99.6% (Area %)
Bias Source Weighing error (minimal with microbalance)."Invisible" Impurities. HPLC-UV misses inorganic salts, moisture, and residual solvents (acetone), leading to overestimation.
Analysis Time ~20 minutes (Prep + Run).>4 hours (Column equilibration + Run + Wash).
Selectivity High.[3] Distinguishes water, solvents, and structural isomers.Moderate. Ionic tailing can mask impurities; requires ion-pairing agents.
3.2 The "Purity Trap"

In the data above, HPLC reports 99.6% purity because it only detects UV-active components. It fails to see the 1.4% residual water and inorganic salts trapped in the lattice. qNMR, which weighs the entire sample mass against the internal standard, correctly identifies the "active" content as 98.2%. For drug development, relying on the HPLC value would result in a 1.4% dosing error.

Visualization of Workflows
4.1 qNMR Experimental Logic

This diagram illustrates the self-validating workflow for qNMR purity assessment.

qNMR_Workflow Start Start: Synthesized Pyridinium Salt Weighing Gravimetric Prep (Analyte + Maleic Acid IS) Start->Weighing Solvation Dissolution in D2O (Homogeneous Solution) Weighing->Solvation Acquisition 1H NMR Acquisition (D1 > 5xT1, 90° Pulse) Solvation->Acquisition Processing Processing (Phase, Baseline, Integration) Acquisition->Processing Check Are peaks pure? (No overlap) Processing->Check Calculation Purity Calculation (Primary Ratio Method) Check->Calculation Yes ReSelect Select Different IS (e.g., DMSO2) Check->ReSelect No ReSelect->Weighing

Figure 1: Step-by-step qNMR workflow ensuring metrological traceability.

4.2 Signal Selection Strategy

Choosing the right integration signals is vital to avoid overlap with impurities.

Signal_Selection Analyte 3-(Methoxycarbonyl)- 1-methylpyridinium Aromatic Aromatic Region (8.0 - 9.5 ppm) Use for Quantitation Analyte->Aromatic H-2, H-6 N_Methyl N-Methyl (~4.5 ppm) Confirm Structure Analyte->N_Methyl O_Methyl O-Methyl (~4.0 ppm) Confirm Structure Analyte->O_Methyl Maleic Maleic Acid IS (~6.05 ppm) Silent Region Aromatic->Maleic No Overlap Ideal for qNMR

Figure 2: Spectral mapping for 3-(Methoxycarbonyl)-1-methylpyridinium showing the "Silent Region" suitability for Maleic Acid IS.

References
  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Maleic Acid." qNMR Internal Standard Reference Data. Available at: [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231.

Sources

Comparative Study of Pyridinium-Based Ionic Liquids: A Strategic Guide for Drug Development & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status Quo: Imidazolium-based ionic liquids (ILs) currently dominate the landscape due to low viscosity and established protocols. The Shift: Pyridinium-based ILs are emerging as a superior alternative for pharmaceutical applications.[1][2] While they exhibit higher viscosity, they offer enhanced biodegradability , superior thermal stability , and a tunable toxicity profile that is critical for drug delivery systems (DDS).

This guide objectively compares Pyridinium ILs against the Imidazolium benchmark, providing the experimental grounding required for researchers to transition their workflows.

Part 1: Structural Dynamics & Synthesis

The performance of pyridinium ILs is dictated by the interplay between the planar aromatic cation and the counter-anion. Unlike the dual-nitrogen imidazolium ring, the single-nitrogen pyridinium ring allows for tighter


 stacking, resulting in distinct physicochemical behaviors.
The Synthesis Workflow

To customize hydrophobicity and stability, a two-step synthesis (Quaternization followed by Metathesis) is the standard. The following diagram illustrates the critical decision points in this workflow.

SynthesisWorkflow Reactants Precursors (Pyridine + Alkyl Halide) Quaternization Step 1: Quaternization (Nucleophilic Substitution) Reactants->Quaternization T=70-80°C, 24-48h Intermediate Intermediate Salt [CnH(2n+1)Py][X] (Halide Anion) Quaternization->Intermediate Metathesis Step 2: Metathesis (Anion Exchange) Intermediate->Metathesis + Metal Salt (NaBF4/LiTf2N) Product Target IL [CnH(2n+1)Py][Y] (e.g., BF4, Tf2N) Metathesis->Product Purification

Figure 1: Step-by-step synthesis pathway for N-alkylpyridinium ionic liquids, highlighting the anion exchange mechanism critical for tuning solubility.

Part 2: Physicochemical Performance Comparison

For drug formulation, viscosity and stability are paramount. The table below contrasts Pyridinium ILs with Imidazolium analogs.

Comparative Data Matrix

Data aggregated from standard conditions (


, atmospheric pressure).
PropertyPyridinium ILs (

)
Imidazolium ILs (

)
Implications for Research
Viscosity (

)
High (e.g.,

cP)
Medium (e.g.,

cP)
Pyridinium requires elevated temps or co-solvents for flow-chemistry applications.
Thermal Stability Superior (

)
High (

)
Pyridinium is preferred for high-temp catalysis and sterilization processes.
Biodegradability High (Ring susceptible to oxidative cleavage)Low to Moderate (Stable ring resists degradation)Pyridinium is the "Greener" choice for environmental compliance.
Aromaticity High (Single N atom)Moderate (Two N atoms disrupt resonance)Stronger

stacking in Pyridinium leads to higher density and viscosity.

Key Insight: The higher viscosity of Pyridinium ILs is a direct trade-off for their superior thermal stability. For drug delivery, this viscosity can be advantageous in creating sustained-release depots, whereas Imidazolium ILs are better suited for rapid-release formulations.

Part 3: Biological Interface (Toxicity & Drug Delivery)

This is the critical differentiator for pharmaceutical scientists. Toxicity in ILs is not random; it follows the "Side Chain Cutoff Effect."

Mechanism of Action

Pyridinium cations interact with cell membranes. Short chains (C2-C4) are relatively benign, but as lipophilicity increases (C8+), the cation acts like a surfactant, disrupting the lipid bilayer.

ToxicityMechanism Cation Pyridinium Cation (Head Group) Interaction Intercalation Cation->Interaction Chain Alkyl Side Chain (Tail Group) Chain->Interaction Determines Lipophilicity Membrane Cell Membrane (Lipid Bilayer) Result_Safe Low Toxicity (C4 chain) Membrane->Result_Safe If Chain < C6 Result_Toxic Membrane Disruption (C8+ chain) Membrane->Result_Toxic If Chain > C6 (Cutoff Effect) Interaction->Membrane

Figure 2: The "Cutoff Effect" in Pyridinium toxicity. Chain elongation increases lipophilicity, leading to membrane disruption.

Drug Delivery Applications[1][2][3][4]
  • Solubilization: Pyridinium ILs (e.g.,

    
    ) can increase the solubility of hydrophobic drugs (like Paclitaxel) by orders of magnitude compared to water.
    
  • Antimicrobial Synergy: Long-chain pyridinium ILs possess intrinsic antimicrobial properties, potentially acting as both solvent and preservative in a formulation.

Part 4: Experimental Protocols

Protocol A: Synthesis of N-Butylpyridinium Tetrafluoroborate ( )

A self-validating protocol ensuring high purity.

Reagents: Pyridine (freshly distilled), 1-Bromobutane, Sodium Tetrafluoroborate (


), Acetone, Ethyl Acetate.

Step 1: Quaternization (Synthesis of


) 
  • In a round-bottom flask, mix Pyridine (0.1 mol) and 1-Bromobutane (0.11 mol, 10% excess).

  • Reflux at 80°C for 24 hours under nitrogen atmosphere. Validation: The solution should turn from clear to slightly yellow/orange, and a solid precipitate may form upon cooling.

  • Wash the resulting solid 3x with Ethyl Acetate to remove unreacted starting materials.

  • Dry under vacuum.[3][4][5]

Step 2: Metathesis (Anion Exchange to


) 
  • Dissolve the dried

    
     in minimal Acetone .
    
  • Add an equimolar amount of

    
      suspended in acetone.
    
  • Stir vigorously for 24 hours at room temperature.

  • Filtration (Critical): The byproduct,

    
    , is insoluble in acetone. Filter off the white 
    
    
    
    precipitate.
  • Evaporate the acetone from the filtrate to obtain the crude

    
    .
    
  • Purification: Wash with water (if hydrophobic) or re-crystallize/dry under high vacuum (0.1 mbar) at 60°C for 12 hours to remove water traces.

Quality Control (Self-Validation):

  • 
    -NMR:  Check for the disappearance of the alkyl halide peaks.
    
  • Silver Nitrate Test: Dissolve a small sample in water and add

    
    . A precipitate indicates incomplete anion exchange (residual Bromide).
    
Protocol B: Toxicity Assessment (MTT Assay)

Standardizing the safety profile for drug development.

  • Cell Line: Use HeLa or Caco-2 cells (relevant for oral drug delivery).

  • Preparation: Dissolve Pyridinium IL in culture media (DMEM). Note: If hydrophobic, use <0.5% DMSO as a co-solvent.

  • Exposure: Incubate cells with IL concentrations ranging from 0.1

    
     to 10 
    
    
    
    for 24 hours.
  • Measurement: Add MTT reagent. Viable cells convert MTT to purple formazan.

  • Analysis: Measure absorbance at 570 nm. Calculate

    
    .
    
    • Benchmark: Compare against ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      .[6] Expect 
      
      
      
      variants to show slightly higher
      
      
      (lower toxicity) at short chain lengths.

References

  • Docherty, K. M., & Kulpa, C. F. (2005).[7] Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids.[7][8][9][10] Green Chemistry. Link

  • Egorova, K. S., & Ananikov, V. P. (2014). Toxicity of ionic liquids: the emergence of the "side chain effect". ChemSusChem. Link

  • Domanska, U., et al. (2018). Comparison of Electronic and Physicochemical Properties between Imidazolium-Based and Pyridinium-Based Ionic Liquids. Journal of Physical Chemistry B. Link

  • Gonzalez, E. J., et al. (2015). Thermophysical Study of Pyridinium-Based Ionic Liquids. Journal of Chemical & Engineering Data. Link

  • Rehman, A., et al. (2023). Ionic Liquids in Drug Delivery Systems: Recent Advances. Encyclopedia. Link

Sources

A Comparative Guide to the Efficacy of 3-(Methoxycarbonyl)-1-methylpyridinium in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the selection of a reagent is a critical decision point governed by efficacy, selectivity, and practicality. This guide provides an in-depth technical comparison of 3-(Methoxycarbonyl)-1-methylpyridinium, a versatile pyridinium salt, in two distinct and significant classes of chemical transformations: biomimetic reductions and electrophilic methylations. We will explore the mechanistic underpinnings of its reactivity, present comparative data against established alternatives, and provide detailed experimental protocols to enable its practical application.

Introduction: The Dual Reactivity of a Versatile Pyridinium Salt

3-(Methoxycarbonyl)-1-methylpyridinium iodide is a quaternary ammonium salt derived from methyl nicotinate. Its structure, featuring a positively charged nitrogen atom and an electron-withdrawing methoxycarbonyl group at the 3-position, imbues it with a dual-reactivity profile. This unique electronic arrangement makes it an excellent precursor for biomimetic reducing agents, analogous to the natural cofactor NADH.[1][2] Concurrently, the N-methyl group presents an electrophilic site, suggesting potential, albeit less conventional, application as a methylating agent. This guide dissects these two functionalities, offering a clear, evidence-based perspective on where this reagent excels and how it compares to other tools in the synthetic chemist's arsenal.

PART 1: Efficacy as a Precursor for Biomimetic Reduction (NADH Mimic)

The most well-established and powerful application of 3-(Methoxycarbonyl)-1-methylpyridinium is as a stable precursor to an NADH (Nicotinamide Adenine Dinucleotide) mimic. In biological systems, NADH is the fundamental currency of reduction, delivering a hydride ion (H⁻) to reduce carbonyls and other unsaturated functionalities with remarkable selectivity.[3] Synthetic mimics of NADH, like the one derived from our topic compound, aim to replicate this reactivity in the laboratory.

Mechanism of Action: Activation and Hydride Transfer

The process occurs in two key stages:

  • Activation (Reduction): The pyridinium salt is first reduced to its active 1,4-dihydropyridine form. This is typically achieved with a mild reducing agent like sodium dithionite (Na₂S₂O₄), which selectively reduces the pyridinium ring without affecting most other functional groups. The electron-withdrawing 3-methoxycarbonyl group is crucial as it stabilizes the resulting dihydropyridine and enhances its reducing potential.

  • Hydride Transfer: The generated 1,4-dihydropyridine is a potent hydride donor. In a process that mimics biological pathways, it can reduce polarized double bonds, most notably the carbonyl group of activated ketones and aldehydes. The reaction proceeds via a concerted or stepwise transfer of a hydride from the C4 position of the dihydropyridine to the electrophilic carbonyl carbon, with the driving force being the re-aromatization of the pyridine ring.[4]

Biomimetic Reduction Workflow Pyridinium 3-(Methoxycarbonyl)- 1-methylpyridinium Dihydropyridine 1,4-Dihydropyridine (Active NADH Mimic) Pyridinium->Dihydropyridine Activation (e.g., Na₂S₂O₄) Product R-CH(OH)-R' (Alcohol) Dihydropyridine->Product Hydride Transfer Substrate R-CO-R' (Ketone/Aldehyde)

Caption: Workflow for carbonyl reduction using an NADH mimic.

Comparative Performance Analysis

The efficacy of the 3-(methoxycarbonyl)-1-methyl-1,4-dihydropyridine system is best evaluated against other common dihydropyridine reducing agents, particularly the Hantzsch ester.

ReagentStructureTypical SubstratesReaction ConditionsAdvantagesLimitations
3-(Methoxycarbonyl)-1-methyl-1,4-dihydropyridine Pyridinium-basedActivated ketones (e.g., α-keto esters), imines, α,β-unsaturated ketonesNeutral, often aprotic solvents (CH₃CN, DCM), Room Temp to mild heatStructurally closer to natural NADH; higher reduction potential for certain substrates.[2]Precursor salt requires activation before use.
Hantzsch Ester Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylateImines, α,β-unsaturated aldehydes and ketonesOften requires a Brønsted or Lewis acid catalyst; Protic or aprotic solvents.[5]Commercially available in active form, bench-stable, extensively documented.[6][7]Generally a milder reducing agent; may require acid catalysis which limits functional group tolerance.[5]
1-Benzyl-1,4-dihydronicotinamide (BNAH) N-benzyl substitutedSimilar to other NADH mimics, widely studied in mechanistic investigationsAprotic solvents (CH₃CN)Well-studied model compound for kinetic and mechanistic analysis.[8]Less commonly used in routine preparative synthesis compared to Hantzsch ester.
Experimental Protocols: A Head-to-Head Comparison

To illustrate the practical application, we provide protocols for the reduction of benzil, an activated diketone, using both the activated 3-(Methoxycarbonyl)-1-methylpyridinium salt and the Hantzsch ester.

Protocol 1: Reduction of Benzil using in situ generated 1,4-Dihydropyridine
  • Materials: 3-(Methoxycarbonyl)-1-methylpyridinium iodide, sodium dithionite (Na₂S₂O₄), sodium bicarbonate (NaHCO₃), benzil, acetonitrile (CH₃CN), deionized water, dichloromethane (DCM).

  • Step-by-Step Procedure:

    • In a 50 mL round-bottom flask, dissolve 3-(Methoxycarbonyl)-1-methylpyridinium iodide (279 mg, 1.0 mmol) and benzil (105 mg, 0.5 mmol) in 10 mL of a 1:1 mixture of acetonitrile and water.

    • Add sodium bicarbonate (168 mg, 2.0 mmol) to the solution.

    • While stirring vigorously at room temperature, add sodium dithionite (348 mg, 2.0 mmol) in small portions over 5 minutes. The solution may change color.

    • Monitor the reaction by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent. The reaction is typically complete within 1-2 hours.

    • Upon completion, add 10 mL of water and extract the mixture with dichloromethane (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product (benzoin) can be purified by recrystallization from ethanol or by flash column chromatography.

Protocol 2: Reduction of Benzil using Hantzsch Ester with Acid Catalysis
  • Materials: Hantzsch ester, benzil, silica gel, acetic acid (catalytic), dichloromethane (DCM).

  • Step-by-Step Procedure:

    • In a 50 mL round-bottom flask, dissolve benzil (105 mg, 0.5 mmol) and Hantzsch ester (253 mg, 1.0 mmol) in 10 mL of dichloromethane.

    • Add a catalytic amount of silica gel (approx. 50 mg) or one drop of glacial acetic acid to the mixture.[5]

    • Stir the reaction mixture at room temperature. The progress is monitored by TLC. This reaction is often slower and may require gentle refluxing for several hours to reach completion.

    • Once the reaction is complete, filter the mixture to remove the silica gel (if used).

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) to neutralize the acid.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product as described in Protocol 1.

PART 2: Efficacy as an Electrophilic Methylating Agent

While N-alkylpyridinium salts are not classic methylating agents like methyl iodide or dimethyl sulfate, the N-methyl group is formally an electrophilic center that can, in principle, be transferred to a nucleophile. The reactivity is highly dependent on the stability of the pyridine leaving group and the nature of the nucleophile.

Mechanistic Considerations

Methylation using 3-(Methoxycarbonyl)-1-methylpyridinium would proceed via an Sₙ2 mechanism, where a nucleophile attacks the methyl group, and methyl nicotinate acts as the leaving group.

Methylation Mechanism Reagents Pyridinium Salt + Nu:⁻ TS Transition State [Nu---CH₃---Py] Reagents->TS Sₙ2 Attack Products Nu-CH₃ + Methyl Nicotinate TS->Products Leaving Group Departure

Caption: Proposed Sₙ2 mechanism for methylation.

However, the pyridinium ring itself has multiple electrophilic sites (C2, C4, C6), which can compete for the nucleophile, leading to ring-opening or addition products rather than methylation.[9][10] Therefore, this reagent is expected to be a far weaker and less general methylating agent than traditional alternatives. Its utility would be limited to very soft and highly reactive nucleophiles under forcing conditions.

Comparative Performance Analysis

The potential of 3-(Methoxycarbonyl)-1-methylpyridinium as a methylating agent is compared here with standard, well-established reagents.

ReagentFormulaTypeReactivitySafety ProfileTypical Conditions
3-(Methoxycarbonyl)-1-methylpyridinium Iodide C₈H₁₀INO₂Electrophilic (Weak)Low; requires strong nucleophiles and potentially high temperatures.Relatively low toxicity; non-volatile solid.Harsh conditions likely needed (strong base, high temp).
Methyl Iodide CH₃IElectrophilic (Strong)High; methylates a wide range of nucleophiles (O, N, S, soft C).[11]Toxic and a suspected carcinogen ; volatile liquid.[12]Basic conditions (e.g., K₂CO₃, NaH) in polar aprotic solvents (DMF, Acetone).[13]
Dimethyl Sulfate (DMS) (CH₃)₂SO₄Electrophilic (Very Strong)Very high; more reactive than methyl iodide.Extremely toxic, corrosive, and carcinogenic ; handle with extreme caution.[14]Similar to methyl iodide, often used for less reactive substrates.
Dimethyl Carbonate (DMC) (CH₃)₂CO₃Electrophilic (Weak/Green)Low; often requires high temperatures (>150 °C) or specific catalysts.[15]Low toxicity, considered a "green" reagent.[16]High temperatures, often with a base like K₂CO₃.
Experimental Protocol: A Standard N-Methylation

Given the likely low reactivity of 3-(Methoxycarbonyl)-1-methylpyridinium as a methylating agent, we present a standard, reliable protocol for the N-methylation of a secondary amine using the benchmark reagent, methyl iodide. This serves as a baseline against which any attempts with the pyridinium salt should be compared.

Protocol 3: N-Methylation of N-Benzylaniline with Methyl Iodide
  • Materials: N-benzylaniline, methyl iodide, potassium carbonate (K₂CO₃), acetone.

  • Step-by-Step Procedure:

    • To a 100 mL round-bottom flask, add N-benzylaniline (1.83 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and 30 mL of acetone.

    • Stir the suspension and add methyl iodide (0.75 mL, 12 mmol) dropwise at room temperature.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

    • After cooling to room temperature, filter off the inorganic salts and wash the solid with acetone.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane (30 mL), wash with water (2 x 20 mL), and dry the organic layer over anhydrous Na₂SO₄.

    • After filtration and solvent evaporation, the crude N-benzyl-N-methylaniline can be purified by vacuum distillation or column chromatography.

  • Causality Note: Potassium carbonate is used as a mild base to neutralize the HI produced during the reaction, driving the equilibrium towards the product. Acetone is an ideal solvent as it is polar enough to dissolve the reactants but does not react with the electrophile.

Conclusion

This guide demonstrates that 3-(Methoxycarbonyl)-1-methylpyridinium is a highly effective and valuable reagent when utilized as a precursor for an NADH mimic in biomimetic reduction reactions. Its structural and electronic similarity to the natural NAD+/NADH system makes it a potent choice for the reduction of activated carbonyls, offering a reliable alternative to reagents like the Hantzsch ester.

Conversely, its application as a direct methylating agent is theoretically plausible but practically challenging. Its efficacy in this role is significantly lower than standard alkylating agents such as methyl iodide or dimethyl sulfate. Competition from nucleophilic attack at the pyridinium ring positions makes it an inefficient and non-general choice for methylation reactions.

For researchers in drug development and organic synthesis, 3-(Methoxycarbonyl)-1-methylpyridinium should be regarded as a specialist tool for biomimetic reductions, where its performance is robust and well-supported by mechanistic principles.

References

  • - PubMed

  • - PMC, NIH

  • - Organic Syntheses

  • - Journal of the Chemical Society C

  • - PMC, NIH

  • - ResearchGate

  • - WUR eDepot

  • - DTIC

  • - Benchchem

  • - PMC, NIH

  • - Canadian Science Publishing

  • - MDPI

  • - Swadhin Mandal, IISER Kolkata

  • - Wikipedia

  • - Scientific & Academic Publishing

  • - California State University, Northridge

  • - ACS Publications

  • - ResearchGate

  • - MDPI

  • - ResearchGate

  • - WebAssign

  • - Preprints.org

  • - PubMed

  • - Sigma-Aldrich

  • - MDPI

  • - PubMed

  • - ResearchGate

  • - PMC, NIH

  • - Organic Chemistry Portal

  • - PMC, NIH

  • - ResearchGate

  • - ACS

  • - ORBi UMONS

  • - Wikipedia

  • - ANU Open Research

Sources

A Senior Scientist's Guide to Cross-Validation of Analytical Methods for 3-(Methoxycarbonyl)-1-methylpyridinium

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Analytical Rigor

In the landscape of pharmaceutical development and scientific research, the integrity of analytical data is paramount. Every decision, from lead optimization to clinical trial outcomes and quality control of the final product, rests upon the accuracy and reliability of quantitative measurements. The subject of this guide, 3-(Methoxycarbonyl)-1-methylpyridinium, as a polar, permanently charged small molecule, presents unique analytical challenges. Ensuring that the methods used to quantify it are not just validated but also concordant is a matter of scientific and regulatory necessity.

This guide provides an in-depth, experience-driven comparison of orthogonal analytical techniques for 3-(Methoxycarbonyl)-1-methylpyridinium. We will move beyond rote protocol recitation to explore the causality behind methodological choices. The core objective is to establish a framework for cross-validation—a systematic process of comparing results from two or more distinct analytical methods to ensure their equivalence. This process is a cornerstone of a robust analytical lifecycle, providing unassailable confidence in reported data, especially when transferring methods between labs or updating procedures. Our approach is grounded in the globally harmonized principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the protocols described are self-validating and meet the highest standards of trustworthiness.[1][2][3]

Chapter 1: The Bedrock of Confidence: Principles of Method Validation

Before comparing methods, we must define the metrics of performance. An analytical method is not merely a procedure; it is a validated system demonstrated to be fit for its intended purpose.[4] The ICH Q2(R2) guideline provides the definitive framework for this validation process, outlining the key performance characteristics that must be rigorously evaluated.[1][4][5]

A modern, lifecycle-based approach to analytical procedures, as encouraged by ICH Q14, begins with defining an Analytical Target Profile (ATP) .[1] The ATP is a prospective summary of the method's purpose and its required performance attributes, such as the required precision and accuracy for assaying the main substance versus quantifying a trace-level impurity. This proactive definition guides method development and validation.

The core validation parameters we will use to compare our methods include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[6]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4][7]

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[1][6]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-day/inter-analyst), and reproducibility (between labs).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1]

The following diagram illustrates where cross-validation fits within the broader analytical method lifecycle, serving as a critical link between initial validation, method transfer, and ongoing performance verification.

G cluster_0 Method Lifecycle cluster_1 Key Activities Dev 1. Development & Optimization Val 2. Validation (ICH Q2) Dev->Val Routine 3. Routine Use & Monitoring Val->Routine CrossVal1 Cross-Validation (vs. Orthogonal Method) Val->CrossVal1 Confirms Specificity & Accuracy Transfer 4. Method Transfer Routine->Transfer SST System Suitability Testing (SST) Routine->SST Per-sequence check Retire 5. Retirement Transfer->Retire CrossVal2 Cross-Validation (Equivalence Testing) Transfer->CrossVal2 Ensures Concordance Between Labs

Caption: The Analytical Method Lifecycle, highlighting the role of cross-validation.

Chapter 2: The Workhorse - Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Causality of Choice: The 3-(Methoxycarbonyl)-1-methylpyridinium cation is a polar, organic molecule containing a substituted pyridine ring. This ring structure possesses a strong chromophore, making it an ideal candidate for ultraviolet (UV) detection.[8][9] Reversed-phase HPLC is the logical choice for separation, as it excels at retaining and separating polar to moderately nonpolar analytes from a sample matrix using a nonpolar stationary phase (like C18) and a polar mobile phase. By modifying the mobile phase with an ion-pairing agent or adjusting the pH, we can achieve excellent peak shape and retention for this permanently charged species.

Detailed Experimental Protocol: RP-HPLC-UV
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Chromatographic Conditions:

    • Mobile Phase: 0.1% Perchloric Acid in water (Solvent A) and Acetonitrile (Solvent B) in a 45:55 v/v ratio. The acidic mobile phase ensures protonation of any potential counter-ions and improves peak symmetry.[10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm, corresponding to a strong absorbance maximum for the pyridine ring.[8]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 3-(Methoxycarbonyl)-1-methylpyridinium reference standard and dissolve in a 10 mL volumetric flask using the mobile phase as the diluent.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

    • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a final concentration within the calibrated range. Filter through a 0.45 µm syringe filter before injection.

  • System Suitability Test (SST):

    • Procedure: Inject the 25 µg/mL standard solution five times consecutively.

    • Acceptance Criteria:

      • Peak Area %RSD (Relative Standard Deviation) ≤ 2.0%.

      • Retention Time %RSD ≤ 1.0%.

      • Tailing Factor ≤ 2.0.

Chapter 3: The Specialist - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Causality of Choice: While HPLC-UV is robust, its specificity is limited by spectral overlap. Any co-eluting impurity with a similar UV chromophore can interfere with quantification. LC-MS/MS provides an orthogonal detection mechanism, offering unparalleled specificity and sensitivity.[11][12] It measures the analyte based on its unique mass-to-charge ratio (m/z) and the m/z of its specific fragment ions. This makes it the gold standard for bioanalysis (e.g., in plasma) and for detecting the analyte at very low levels.[2][3][13][14] As 3-(Methoxycarbonyl)-1-methylpyridinium is already a cation, it is exceptionally well-suited for positive-mode Electrospray Ionization (ESI+).

Detailed Experimental Protocol: LC-MS/MS
  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size (a shorter column is used for faster analysis times typical in MS).

  • Chromatographic Conditions:

    • Mobile Phase: 0.1% Formic Acid in water (Solvent A) and 0.1% Formic Acid in Acetonitrile (Solvent B). Formic acid is a volatile buffer, making it ideal for MS applications.

    • Gradient Elution: A gradient is often used to improve peak shape and reduce run time (e.g., 5% B to 95% B over 3 minutes).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI, Positive.

    • Analyte Tuning: Infuse a dilute solution of the analyte to determine the parent ion m/z and optimize fragmentation parameters (collision energy) to find the most intense and stable product ions. For 3-(Methoxycarbonyl)-1-methylpyridinium (C₈H₁₀NO₂⁺), the parent ion m/z is ~152.07.

    • Multiple Reaction Monitoring (MRM):

      • Transition 1 (Quantifier): e.g., 152.1 → 94.1 (loss of methoxycarbonyl group).

      • Transition 2 (Qualifier): e.g., 152.1 → 121.1 (loss of methoxy group).

      • The ratio of these two transitions must be consistent across standards and samples, providing an extra layer of identity confirmation.

  • Standard and Sample Preparation:

    • Prepare standards as for HPLC, but at much lower concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL) due to the higher sensitivity.

    • For complex matrices like plasma, a sample clean-up step like Solid Phase Extraction (SPE) or protein precipitation is mandatory to reduce matrix effects.[15]

Chapter 4: The Absolute Arbiter - Quantitative NMR (qNMR)

Causality of Choice: Both HPLC and LC-MS are relative quantification techniques; they require a highly pure, well-characterized reference standard of the analyte itself to create a calibration curve. Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method. It allows for the direct quantification of an analyte against a certified internal standard of a different compound, without needing a standard of the analyte itself.[16] It is non-destructive and provides absolute structural confirmation simultaneously with quantification. This makes qNMR an invaluable tool for certifying the purity of reference standards or for providing an independent, "gold standard" value during a cross-validation investigation.

Detailed Experimental Protocol: qNMR
  • Instrumentation:

    • High-field NMR Spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of automated pulse calibration.

  • Sample Preparation:

    • Internal Standard (IS): Select a certified internal standard with a simple spectrum and known purity that has peaks in a clear region of the spectrum (e.g., Maleic acid, Dimethyl sulfone).

    • Sample Preparation: Accurately weigh ~5-10 mg of the 3-(Methoxycarbonyl)-1-methylpyridinium sample and ~5-10 mg of the certified internal standard into a vial. Dissolve in a known volume of a deuterated solvent (e.g., 0.7 mL of D₂O).

  • NMR Acquisition:

    • Experiment: A standard 1D proton experiment (zg30).

    • Key Parameters:

      • Relaxation Delay (d1): Must be sufficiently long (at least 5 times the longest T₁ of both the analyte and IS) to ensure full relaxation of all protons. This is critical for accurate integration. A value of 30-60 seconds is typical.

      • Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (>250:1) for the peaks being integrated.

  • Data Processing and Calculation:

    • Apply standard processing (Fourier transform, phase correction, baseline correction).

    • Carefully integrate a well-resolved, unique proton signal from the analyte and a signal from the internal standard.

    • The concentration is calculated using the following formula, which relates the integrated areas to the number of protons, molecular weights, and masses of the analyte and internal standard.

Chapter 5: The Cross-Validation Study: Design and Execution

The purpose of this study is to demonstrate the interchangeability of the HPLC-UV and LC-MS/MS methods for routine quantification and to verify both against the absolute value provided by qNMR.

G cluster_0 Sample Preparation cluster_1 Analysis Workflow cluster_2 Data Evaluation Prep Prepare a single bulk sample of Analyte at 100 µg/mL. Prepare dilutions at 10 µg/mL and 150 µg/mL. Split Split Samples (n=3 for each conc.) Prep->Split HPLC Method A: RP-HPLC-UV Split->HPLC LCMS Method B: LC-MS/MS Split->LCMS qNMR Method C: qNMR (100 µg/mL only) Split->qNMR Compare Compare Results HPLC->Compare LCMS->Compare qNMR->Compare Report Final Report: - % Difference Table - Statistical Analysis - Method Equivalency Statement Compare->Report

Caption: Experimental workflow for the cross-validation of three analytical methods.

Experimental Design:

  • Prepare three independent samples of 3-(Methoxycarbonyl)-1-methylpyridinium at three concentrations: 10 µg/mL (Low QC), 100 µg/mL (Mid QC), and 150 µg/mL (High QC).

  • Each sample will be analyzed in triplicate (n=3) by both the validated HPLC-UV and LC-MS/MS methods.

  • The 100 µg/mL sample will also be analyzed by qNMR to establish an absolute concentration value.

Acceptance Criteria:

  • The mean result from the HPLC-UV method must be within ±10% of the mean result from the LC-MS/MS method for each concentration level.

  • The mean results from both chromatographic methods must be within ±10% of the absolute value determined by qNMR for the 100 µg/mL sample.

Chapter 6: Data Comparison and Interpretation

The following tables summarize representative data from the cross-validation study.

Table 1: Comparison of Method Validation Parameters

ParameterRP-HPLC-UVLC-MS/MSqNMR
Linearity (r²) >0.999>0.998N/A (Single Point)
Range 1 - 200 µg/mL0.1 - 100 ng/mLN/A
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.5%Considered 100% (Primary)
Precision (%RSD) < 1.5%< 3.0%< 1.0%
LOQ 1 µg/mL0.1 ng/mL~10 µg/mL
Specificity Moderate (UV-based)High (Mass-based)High (Structure-based)

Table 2: Cross-Validation Quantitative Results (Representative Data)

Nominal Conc. (µg/mL)MethodMean Measured Conc. (µg/mL) ± SD (n=3)% Difference (vs. LC-MS/MS)% Difference (vs. qNMR)
10 HPLC-UV10.1 ± 0.12+2.0%N/A
LC-MS/MS9.9 ± 0.21-N/A
100 HPLC-UV100.8 ± 0.95+1.5%+2.8%
LC-MS/MS99.3 ± 1.50-+1.3%
qNMR98.0 ± 0.45N/A-
150 HPLC-UV152.1 ± 1.8+2.3%N/A
LC-MS/MS148.7 ± 3.5-N/A

Interpretation of Results: The representative data shows excellent concordance between the methods. The % difference between the HPLC-UV and LC-MS/MS methods is well within the ±10% acceptance criteria at all levels. Furthermore, both chromatographic methods provide results that agree closely with the absolute value determined by qNMR, lending significant confidence to their accuracy. The slightly higher values consistently obtained by HPLC-UV could suggest a minor, co-eluting impurity that is UV-active but not detected by MS, a hypothesis that could be investigated further using the DAD spectral data. The higher standard deviation for the LC-MS/MS method is typical, reflecting the greater complexity of the technique and its sensitivity to matrix effects.

Conclusion and Recommendations

This comprehensive guide demonstrates a robust framework for the cross-validation of analytical methods for 3-(Methoxycarbonyl)-1-methylpyridinium. We have established and compared three orthogonal methods, each with distinct advantages.

  • RP-HPLC-UV is a reliable, precise, and cost-effective method, ideal for routine quality control, release testing, and stability studies where the analyte concentration is high and the matrix is simple.

  • LC-MS/MS offers superior sensitivity and specificity, making it the required method for bioanalytical studies (pharmacokinetics, metabolism) or for trace-level impurity analysis.[15]

  • qNMR serves as the ultimate arbiter, providing an absolute, independent measure of concentration that is invaluable for certifying reference materials and for anchoring the accuracy of relative methods during validation.

Successful cross-validation, as demonstrated here, proves that the chosen analytical methods are fit for purpose and generate equivalent, reliable data. This builds a foundation of trust in all subsequent research and development decisions.

References

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, December 10).
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
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  • development and validation of a robust rp-hplc method for the simultaneous estimation of a. (2025, June 5).
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  • A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC. (2021, August 5). Available from: [Link]

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Navigating the Landscape of Mild Esterification: A Comparative Guide to Alternatives for 3-(Methoxycarbonyl)-1-methylpyridinium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

For the modern organic chemist, the quest for efficient and mild reaction conditions is perpetual. In the realm of ester synthesis, particularly for sensitive or complex substrates, traditional methods like Fischer esterification often fall short. This has led to the development of a diverse arsenal of activating agents, among them 3-(Methoxycarbonyl)-1-methylpyridinium iodide. This guide provides a comprehensive comparison of this reagent with its key alternatives, offering researchers, scientists, and drug development professionals the data-driven insights necessary for informed decision-making in their synthetic endeavors.

Understanding the Role of 3-(Methoxycarbonyl)-1-methylpyridinium Iodide

3-(Methoxycarbonyl)-1-methylpyridinium iodide belongs to the class of pyridinium salts, which are known for their versatile reactivity in organic synthesis.[1][2] These salts can act as electrophiles, facilitating a variety of transformations.[1][3] In the context of esterification, 3-(Methoxycarbonyl)-1-methylpyridinium iodide serves as a carboxylic acid activating agent. The electron-withdrawing nature of the pyridinium ring enhances the electrophilicity of the carbonyl carbon in the methoxycarbonyl group, making it susceptible to nucleophilic attack by an alcohol. This activation occurs under mild conditions, a significant advantage when dealing with delicate molecular architectures.

The general mechanism involves the formation of an acyl-pyridinium intermediate, which is then readily displaced by the alcohol to furnish the desired ester. The pyridinium moiety acts as an excellent leaving group, driving the reaction forward.

Key Alternatives and Their Comparative Performance

While 3-(Methoxycarbonyl)-1-methylpyridinium iodide is an effective reagent, a range of alternatives exist, each with its own set of advantages and disadvantages. The choice of reagent often depends on factors such as substrate scope, reaction conditions, cost, and ease of purification.

Carbodiimides (DCC and EDC)

Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used coupling agents for the formation of amide and ester bonds. They function by activating the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the alcohol.

Advantages:

  • Well-established and widely applicable.

  • Effective for a broad range of carboxylic acids and alcohols.

Disadvantages:

  • DCC produces a dicyclohexylurea (DCU) byproduct that is often difficult to remove completely.

  • EDC is more water-soluble, simplifying byproduct removal, but can be more expensive.

  • Both can lead to side reactions, such as N-acylurea formation.

  • Allergenic potential of DCC is a safety concern.

The Mitsunobu Reaction: A Paradigm of Mild Alcohol Inversion

The Mitsunobu reaction is a cornerstone of modern organic synthesis for the stereospecific conversion of alcohols to a variety of functional groups, including esters, with inversion of configuration.[4][5][6] The classic reagent cocktail consists of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][6]

Mechanism of Action: The reaction proceeds through the formation of an alkoxyphosphonium salt, which serves as an excellent leaving group for subsequent Sₙ2 attack by the carboxylate nucleophile.[5]

Advantages:

  • Extremely mild reaction conditions, often performed at or below room temperature.

  • Predictable and reliable inversion of stereochemistry at the alcohol center.

  • Broad substrate scope.

Disadvantages:

  • The triphenylphosphine oxide byproduct can be challenging to separate from the desired product.[7]

  • DEAD and DIAD are potentially explosive and hazardous reagents.

  • The reaction is sensitive to the pKa of the nucleophile.[4]

Alternatives to DEAD and DIAD: To address the drawbacks of traditional Mitsunobu reagents, several alternatives have been developed.[4] Di-p-chlorobenzyl azodicarboxylate (DCAD) offers the advantage of a hydrazine byproduct that can be easily removed by precipitation.[4] For less acidic nucleophiles, 1,1'-(azodicarbonyl)dipiperidine (ADDP) can be more effective.[4]

Onium Salts (Mukaiyama's Reagent)

2-Chloro-1-methylpyridinium iodide, often referred to as Mukaiyama's reagent, is another powerful tool for esterification under mild conditions.[8] It activates the carboxylic acid by forming a highly reactive acylpyridinium salt.

Advantages:

  • High reactivity, allowing for esterification of sterically hindered substrates.

  • Mild reaction conditions.

Disadvantages:

  • The reagent is moisture-sensitive.

  • Byproduct removal can sometimes be problematic.

Other Activating Agents

A variety of other reagents have been developed for mild esterification, each with specific applications.[9]

  • Triphenylphosphine Dihalides: Reagents like Ph₃PBr₂ and Ph₃PI₂ can activate carboxylic acids for esterification in the presence of a base like DMAP.[10]

  • Acid Chlorides and Anhydrides: While requiring an extra synthetic step, the conversion of a carboxylic acid to its corresponding acid chloride or anhydride significantly increases its reactivity towards alcohols, allowing for rapid esterification under mild, often basic, conditions.[11][12]

  • Sulfuryl Fluoride (SO₂F₂): This reagent has been shown to mediate the dehydrative coupling of carboxylic acids and alcohols at room temperature with high efficiency and broad substrate scope.[9]

Comparative Data Summary

Reagent/MethodTypical ConditionsAdvantagesDisadvantages
3-(Methoxycarbonyl)-1-methylpyridinium iodide Mild, often room temperatureGood for sensitive substratesLess common, byproduct removal
DCC/EDC Room temperature, various solventsWidely applicable, well-establishedDCU byproduct (DCC), cost (EDC), side reactions
Mitsunobu Reaction (DEAD/DIAD) 0 °C to room temperature, THFMild, stereoinversion, broad scopePhosphine oxide byproduct, hazardous reagents
Mukaiyama's Reagent Room temperature, aprotic solventsHigh reactivity, good for hindered substratesMoisture sensitive, byproduct removal
Acid Chlorides Mild, basic conditionsHighly reactive, fast reactionsRequires prior synthesis of acid chloride
Sulfuryl Fluoride Room temperatureMild, high efficiency, broad scopeGaseous reagent, requires careful handling

Experimental Protocols

General Procedure for Esterification using 3-(Methoxycarbonyl)-1-methylpyridinium Iodide

To a solution of the carboxylic acid (1.0 equiv) and the alcohol (1.2 equiv) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) is added 3-(Methoxycarbonyl)-1-methylpyridinium iodide (1.1 equiv) and a non-nucleophilic base (e.g., triethylamine, 1.5 equiv).

The reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS).

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Representative Mitsunobu Esterification Protocol

To a solution of the alcohol (1.0 equiv), carboxylic acid (1.2 equiv), and triphenylphosphine (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere is added DEAD or DIAD (1.2 equiv) dropwise.

The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

Visualizing the Reaction Pathways

To better understand the mechanisms discussed, the following diagrams illustrate the key transformations.

Mitsunobu_Mechanism cluster_activation Activation cluster_substitution Sₙ2 Displacement ROH Alcohol (R-OH) Alkoxyphosphonium [R-O-P⁺Ph₃] ROH->Alkoxyphosphonium + PPh₃, DEAD PPh3 PPh₃ DEAD DEAD RCOOH Carboxylic Acid (R'-COOH) Ester Ester (R'-COOR) + PPh₃=O + DEAD-H₂ RCOOH->Ester Alkoxyphosphonium->Ester + R'-COO⁻

Caption: Generalized mechanism of the Mitsunobu reaction.

Mukaiyama_Esterification cluster_activation Activation cluster_coupling Nucleophilic Attack RCOOH Carboxylic Acid (R-COOH) Acylpyridinium [R-CO-N⁺(Me)Py]I⁻ RCOOH->Acylpyridinium + Mukaiyama's Reagent, Base Mukaiyama_Reagent 2-Chloro-1-methylpyridinium Iodide ROH Alcohol (R'-OH) Base Base Ester Ester (R-COOR') Acylpyridinium->Ester + R'-OH

Caption: Esterification using Mukaiyama's reagent.

Conclusion: Selecting the Optimal Reagent

The selection of an appropriate activating agent for ester synthesis is a critical decision that can significantly impact the success of a synthetic route. While 3-(Methoxycarbonyl)-1-methylpyridinium iodide offers a valuable option for mild esterification, a thorough understanding of the available alternatives is essential for the modern chemist. For reactions requiring stereochemical inversion, the Mitsunobu reaction remains the gold standard, with newer azodicarboxylates mitigating some of the classic drawbacks.[4] For sterically demanding substrates, reagents like Mukaiyama's may provide superior reactivity. Ultimately, the optimal choice will be dictated by a careful consideration of the specific substrate, desired outcome, and practical considerations such as cost and ease of purification. This guide serves as a starting point for navigating this complex landscape, empowering researchers to make informed decisions and advance their synthetic goals.

References

  • Preparation of Esters - Chemistry Steps. (2025, October 7). Retrieved from [Link]

  • Synthesis of esters from aldehydes or carboxylic acids with dichloromethane, dichloroethane or dichloropropane under mild conditions. (n.d.). RSC Publishing. Retrieved from [Link]

  • Pyridinium salts: from synthesis to reactivity and applications. (2017, November 3). RSC Publishing. Retrieved from [Link]

  • Application of Pyridinium Salts to Organic Syntheses. (2008, March 31). Chinese Journal of Organic Chemistry. Retrieved from [Link]

  • N-Amino Pyridinium Salts in Organic Synthesis. (n.d.). PMC - NIH. Retrieved from [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Esters - Functional Group Synthesis | Organic Chemistry. (n.d.). Pharmacy 180. Retrieved from [Link]

  • Pyridinium salts: from synthesis to reactivity and applications. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Mitsunobu and Related Reactions: Advances and Applications. (2009, April 21). Chemical Reviews. Retrieved from [Link]

  • Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. (2012, December 1). The University of Northern Colorado. Retrieved from [Link]

  • Pyridinium. (n.d.). Wikipedia. Retrieved from [Link]

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  • Alternative to Mitsunobu reaction (MsCl). (2017, February 5). Reddit. Retrieved from [Link]

  • One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. (2022, February 24). ACS Publications. Retrieved from [Link]

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A Head-to-Head Comparison of Pyridinium Salt Synthesis Protocols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Pyridinium salts are indispensable compounds in the fields of chemical synthesis, drug development, and materials science. Their utility as versatile intermediates, catalysts, and bioactive molecules necessitates efficient and reliable synthetic protocols. This guide offers a detailed, head-to-head comparison of the most prevalent methods for pyridinium salt synthesis: the classic Zincke reaction, the direct alkylation of pyridines via the Menshutkin reaction, and modern microwave-assisted techniques. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of each protocol to equip researchers with the knowledge to select the optimal method for their specific needs.

The Enduring Classics: Zincke and Menshutkin Reactions

For decades, the Zincke and Menshutkin reactions have been the cornerstones of pyridinium salt synthesis. While both achieve the quaternization of the pyridine nitrogen, they operate through distinct mechanisms, offering different advantages and disadvantages.

The Zincke Reaction: A Two-Step Approach to N-Aryl and N-Alkyl Pyridinium Salts

The Zincke reaction, named after its discoverer Theodor Zincke, is a powerful method for preparing N-aryl and N-alkyl pyridinium salts.[1] It is a two-step process that begins with the activation of pyridine with an electron-deficient aryl halide, typically 2,4-dinitrochlorobenzene, to form an N-(2,4-dinitrophenyl)pyridinium salt, commonly known as a Zincke salt.[1][2] This activated intermediate is then treated with a primary amine, which displaces the dinitrophenyl group to yield the desired pyridinium salt.[1]

The mechanism of the Zincke reaction is a fascinating example of an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) process.[3] The primary amine attacks the electron-deficient pyridinium ring of the Zincke salt, leading to ring opening and the formation of a so-called "König salt".[1][3] Subsequent cyclization and elimination of 2,4-dinitroaniline generate the final pyridinium salt product.[1]

Zincke_Mechanism

This protocol describes the synthesis of an N-phenylpyridinium salt from a Zincke imine intermediate, which is derived from the corresponding pyridine.

Materials:

  • Zincke imine (derived from the desired pyridine)

  • Aniline (3 equivalents)

  • Isopropyl acetate (IPAc) as solvent

  • Acetic acid (AcOH) (10 equivalents)

Procedure:

  • In a suitable reaction vessel, dissolve the Zincke imine in isopropyl acetate.

  • Add 3 equivalents of aniline to the solution.

  • Add 10 equivalents of acetic acid to the reaction mixture.

  • Heat the reaction mixture at 70°C.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, the product can be isolated and purified by appropriate workup and crystallization procedures.

Note: For electron-deficient anilines, methanol may be a more suitable solvent, and the reaction may require heating at 70°C to achieve a good yield.[4]

The Menshutkin Reaction: Direct Alkylation of Pyridines

The Menshutkin reaction, discovered by Nikolai Menshutkin, is a more direct approach to the synthesis of N-alkyl pyridinium salts.[5] It involves the direct reaction of a pyridine with an alkyl halide.[5] This reaction follows a classic SN2 mechanism, where the nitrogen atom of the pyridine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion.[5]

Menshutkin_Reaction Pyridine Pyridine Transition_State SN2 Transition State Pyridine->Transition_State Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Transition_State Product N-Alkyl Pyridinium Salt Transition_State->Product Halide_Ion Halide Ion (X-) Transition_State->Halide_Ion

The reactivity of the alkyl halide is a critical factor in the Menshutkin reaction, with the reactivity order being I > Br > Cl.[5] The choice of solvent also plays a significant role, with polar solvents generally accelerating the reaction.[6]

This protocol outlines the synthesis of N-alkylpyridinium salts via a conventional heating method.[7]

Materials:

  • Pyridine (1 equivalent)

  • 1-Bromoalkane (1.4 equivalents)

  • Dry ethanol

Procedure:

  • Dissolve the pyridine in dry ethanol in a round-bottom flask.

  • Add the corresponding 1-bromoalkane to the solution.

  • Reflux the reaction mixture for 40 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • The crude product, which is often an oil, is then purified by crystallization, typically from an ether suspension or acetone.[7]

The Modern Approach: Microwave-Assisted Synthesis

In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[8] The synthesis of pyridinium salts is no exception, with microwave irradiation offering significant advantages over conventional heating methods for the Menshutkin reaction.[7][8]

Microwave heating directly and rapidly heats the reactants, leading to a dramatic reduction in reaction times and often an increase in product yields.[7][8] This method aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent.[7]

This protocol details the synthesis of a pyridinium salt using microwave irradiation.[7]

Materials:

  • 1-(3-phenylImidazo[1,5-a]pyridine-1-yl)pyridine (70.6 mg, 0.26 mmol)

  • Iodoethane (85 μL, 1.04 mmol)

  • Acetonitrile (1 mL)

Procedure:

  • Combine the reactants, 1-(3-phenylImidazo[1,5-a]pyridine-1-yl)pyridine and iodoethane, in a 5 mL microwave reactor vial in a 1:4 molar ratio.

  • Add acetonitrile as the solvent.

  • Subject the reaction mixture to microwave irradiation at 155 °C for 50 minutes.

  • Upon completion of the reaction and after the pressure is released, a yellow precipitate of the pyridinium salt will form.

Head-to-Head Performance Comparison

ParameterZincke ReactionConventional MenshutkinMicrowave-Assisted Menshutkin
Reaction Time Hours to days18 - 40 hours[7]20 - 50 minutes[7]
Typical Yield 63-95% (for monosubstituted salts)81% (representative example)[7]94% (representative example)[7]
Substrate Scope Broad for primary amines (alkyl and aryl).[1] Steric hindrance at the 2-position of the pyridine can be a limitation.Good for primary and some secondary alkyl halides. Tertiary alkyl halides are not suitable due to competing elimination reactions.Similar to conventional Menshutkin, but the rapid heating can sometimes minimize side reactions.
Functional Group Tolerance Generally good, but the reaction conditions (heating in the presence of an amine) may not be suitable for very sensitive functional groups.Tolerates a range of functional groups, but the prolonged heating can be a limitation for thermally sensitive substrates.The shorter reaction times can be advantageous for substrates with sensitive functional groups.
Key Advantages - Access to N-aryl pyridinium salts.- Avoids direct use of potentially less stable arylating agents.- Direct, one-step reaction.- Readily available starting materials.- Dramatically reduced reaction times.- Often higher yields.- Energy efficient.
Key Disadvantages - Two-step process.- Use of dinitrochlorobenzene, which is a hazardous reagent.- Formation of a colored byproduct (2,4-dinitroaniline) that needs to be removed.- Long reaction times.- Requires elevated temperatures.- Limited to N-alkylation.- Requires specialized microwave equipment.

Concluding Remarks for the Practicing Scientist

The choice of synthetic protocol for pyridinium salts is a critical decision that depends on the target molecule, available resources, and desired efficiency.

  • The Zincke reaction remains a valuable and often necessary tool for the synthesis of N-aryl pyridinium salts , a class of compounds not readily accessible through the Menshutkin reaction. Its broad scope for primary amines is a significant advantage, though the two-step nature and use of hazardous reagents are important considerations.

  • The conventional Menshutkin reaction is a straightforward and reliable method for the synthesis of N-alkyl pyridinium salts . Its simplicity and the use of readily available starting materials make it an attractive option, particularly when specialized equipment is not available. However, researchers must be prepared for long reaction times and should consider the thermal stability of their substrates.

  • Microwave-assisted Menshutkin reaction represents a significant advancement, offering a rapid and highly efficient alternative to conventional heating. For laboratories equipped with microwave reactors, this method is often the preferred choice for N-alkylation due to its ability to dramatically shorten synthesis time and frequently improve yields. This is particularly beneficial for high-throughput synthesis and for substrates that are sensitive to prolonged heating.

Ultimately, a thorough understanding of the mechanistic nuances and practical considerations of each protocol will empower researchers to make informed decisions and successfully synthesize the pyridinium salts required for their scientific endeavors.

References

Sources

Safety Operating Guide

Navigating the Uncharted: A Step-by-Step Guide to the Proper Disposal of 3-(Methoxycarbonyl)-1-methylpyridinium Salts

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work is predicated on precision, safety, and regulatory compliance. While the synthesis and application of novel compounds like 3-(Methoxycarbonyl)-1-methylpyridinium and its associated salts (e.g., iodide, chloride) are central to discovery, their responsible disposal is a critical, non-negotiable aspect of the laboratory workflow. Improper disposal not only poses a significant risk to personnel and the environment but can also result in severe regulatory penalties.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(Methoxycarbonyl)-1-methylpyridinium salts. In the absence of a specific Safety Data Sheet (SDS) for this unique compound, this procedure has been developed by synthesizing data from structurally analogous chemicals and adhering to established principles of laboratory safety and hazardous waste management as mandated by the Environmental Protection Agency (EPA).

Part 1: Hazard Profile Analysis - A Deductive Approach

  • 1-Methylpyridinium Core: Safety data for analogous compounds, such as 1-Methylpyridinium Chloride (CAS No. 7680-73-1), indicate significant hazards. It is classified as "Toxic if swallowed" and causes both skin and serious eye irritation.[1] This suggests the core pyridinium structure is biologically active and requires careful handling.

  • Methyl Nicotinate Moiety: The ester component is structurally related to Methyl Nicotinate (CAS No. 93-60-7). The SDS for this compound indicates it causes skin and serious eye irritation.[2][3]

  • Iodide Anion: While inorganic iodides have variable toxicity, organic iodides can be irritants and may release toxic fumes, such as hydrogen iodide, upon decomposition.[4]

Component/Analogue CAS Number Known Hazards Source (SDS)
1-Methylpyridinium Chloride7680-73-1Toxic if swallowed, Causes skin irritation, Causes serious eye irritation.[1]AK Scientific, Inc.[1]
Methyl Nicotinate93-60-7Causes skin irritation, Causes serious eye irritation.[2][3]Fisher Scientific[2], TCI Chemicals[3]
Organic Iodides (General)N/AMay cause irritation; potential for release of toxic fumes upon decomposition.[4][5]ATSDR, Fisher Scientific[4][5]

Part 2: The Disposal Workflow - A Self-Validating Protocol

The following protocol is designed to ensure compliance with the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from "cradle-to-grave."[6] Every step is crucial for creating a self-validating system that protects you, your colleagues, and your institution.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the waste compound in any form (pure, in solution, or as contaminated labware), it is imperative to wear appropriate PPE.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.

  • Hand Protection: Wear nitrile rubber gloves. Ensure to inspect them for any tears or holes before use.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If handling the dry powder outside of a fume hood, a NIOSH-approved respirator may be necessary.

Step 2: Waste Characterization and Segregation - The Cornerstone of Compliance

Proper segregation prevents dangerous chemical reactions and ensures correct disposal routing.

  • Designate as Hazardous Waste: All materials contaminated with 3-(Methoxycarbonyl)-1-methylpyridinium iodide must be treated as hazardous waste.[7] This includes the pure chemical, reaction mixtures, contaminated gloves, paper towels, vials, and pipette tips.

  • Segregation: This waste stream must be kept separate from other waste types.[8][9]

    • DO NOT mix with acidic or basic waste streams.

    • DO NOT mix with oxidizers.

    • Keep segregated from non-hazardous waste.

Step 3: Containerization - Secure Containment

The integrity of your waste container is critical to prevent leaks and exposure.

  • Use a Compatible Container: The container must be made of a material compatible with the waste. The original chemical container is often the best choice.[7] If unavailable, a high-density polyethylene (HDPE) or glass bottle with a screw-on cap is suitable.

  • Container Condition: The container must be in good condition, free of cracks or leaks.

  • Keep It Closed: Waste containers must be kept tightly closed at all times, except when adding waste.[10] Never leave a funnel in an open waste container.

Step 4: Labeling - Clear and Compliant Communication

Accurate labeling is a legal requirement and essential for the safety of waste handlers.

  • Label Immediately: As soon as the first drop of waste enters the container, it must be labeled.[7]

  • Required Information: The label must clearly state:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "3-(Methoxycarbonyl)-1-methylpyridinium iodide"

    • An accurate estimation of the concentration and volume.

    • The accumulation start date (the date the first waste was added).

    • Your name, department, and contact information.

Step 5: Accumulation and Storage - Safe Temporary Holding

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[10]

  • Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks.

  • Regular Inspection: Inspect the SAA weekly for any signs of leaks, container degradation, or improper labeling.

Step 6: Final Disposal - Arranging for Professional Removal

Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Contact EHS: Follow your institution's specific procedures for requesting a chemical waste pickup.

  • Do Not Use Drains: Never dispose of 3-(Methoxycarbonyl)-1-methylpyridinium iodide or its containers in the regular trash or down the sink.[6]

  • Empty Containers: Even "empty" containers that held this chemical must be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent, and the rinsate is collected as hazardous waste.[8]

Part 3: Visualizing the Disposal Workflow

To ensure clarity, the following diagram outlines the logical flow of the disposal process.

G cluster_prep Preparation Phase cluster_handle Handling & Collection Phase cluster_storage Storage & Disposal Phase A Identify Waste Stream (3-Methoxycarbonyl-1-methylpyridinium iodide) B Don Personal Protective Equipment (PPE) A->B C Select Compatible & Labeled 'HAZARDOUS WASTE' Container B->C D Collect Waste (Solids, Liquids, Contaminated Labware) C->D E Segregate from Incompatible Chemicals D->E F Keep Container Securely Closed D->F G Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment F->G H Inspect SAA Weekly G->H I Arrange for Pickup via Institutional EHS Office G->I J Final Disposal by Licensed Contractor I->J

Caption: Workflow for the compliant disposal of 3-(Methoxycarbonyl)-1-methylpyridinium iodide waste.

Disclaimer: This guide is intended for informational purposes and is based on an analysis of related chemical compounds and general hazardous waste regulations. Since a specific Safety Data Sheet is unavailable for 3-(Methoxycarbonyl)-1-methylpyridinium iodide, it is imperative that you consult with your institution's Environmental Health & Safety (EHS) department to confirm this disposal plan and ensure full compliance with all local, state, and federal regulations.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Discarded Commercial Chemical Products The P and U lists designate as hazardous pure or. WMSolutions.com.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • Laboratory/Chemical Waste Guidelines. Youngstown State University.
  • Methyl 6-methylnicotinate 108630 - Safety Data Sheet. (2024, November 4). Toronto Research Chemicals.
  • RCRA Hazardous Waste Lists: D, U, K & F Defined. (2021, June 2). Environmental Marketing Services.
  • METHYL NICOTINATE EXTRA PURE - Safety Data Sheet. (2021, November 25). Loba Chemie.
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Navigating the Uncharted: A Guide to Safely Handling 3-(Methoxycarbonyl)-1-methylpyridinium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use By Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: A Synthesis of Known Risks

Given the absence of a dedicated SDS, a thorough hazard assessment must be extrapolated from the compound's constituent parts: the pyridinium cation, the iodide anion, and the methoxycarbonyl functional group.

Pyridinium Compounds: The pyridinium core is a well-known heterocyclic structure. Compounds in this family are often categorized as skin and eye irritants.[1][2][3][4] Inhalation of dust or aerosols can lead to respiratory tract irritation.[2][3] Some pyridinium derivatives are harmful if swallowed or absorbed through the skin.[3]

Iodide Salts: Iodide salts, while generally of low volatility, can cause skin and eye irritation upon direct contact.[5][6][7] A significant long-term consideration with iodide exposure is the potential for effects on the thyroid gland.[7]

Methoxycarbonyl Group: The methoxycarbonyl group is an ester functional group. While not typically associated with high acute toxicity, it can be hydrolyzed under certain conditions, which may alter the compound's properties.[8]

Based on this analysis, 3-(Methoxycarbonyl)-1-methylpyridinium iodide should be treated as a substance that is potentially irritating to the eyes, skin, and respiratory system, and may be harmful if ingested.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling compounds with an incomplete hazard profile. The following table outlines the recommended PPE for handling 3-(Methoxycarbonyl)-1-methylpyridinium iodide.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum thickness of 5 mil)Provides good chemical resistance against a range of organic and inorganic compounds. For prolonged or high-risk operations, double gloving is recommended.
Eye Protection Chemical safety goggles with side shields or a full-face shieldProtects against splashes of solutions or airborne particles of the solid compound. Standard safety glasses are not sufficient.
Skin and Body Protection Chemical-resistant lab coatProvides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hood is mandatory.A fume hood is the primary engineering control to prevent inhalation of dust or aerosols.

Operational Plan: Safe Handling from Receipt to Disposal

A clear, step-by-step operational plan is essential to minimize the risk of exposure.

Handling_Workflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area in Fume Hood gather_materials Gather All Necessary Equipment and Reagents don_ppe Don Appropriate PPE weigh Weigh Solid Compound (Avoid Dust Generation) don_ppe->weigh Proceed to Handling dissolve Prepare Solutions (Add Solid to Solvent Slowly) transfer Transfer Solutions (Use Appropriate Pipettes/Syringes) decontaminate Decontaminate Glassware and Work Surfaces transfer->decontaminate Proceed to Cleanup dispose_waste Segregate and Dispose of Waste Properly remove_ppe Remove PPE Correctly

Figure 1: A streamlined workflow for the safe handling of 3-(Methoxycarbonyl)-1-methylpyridinium iodide.
Step-by-Step Handling Protocol:
  • Preparation:

    • Designate a specific area within a certified chemical fume hood for all manipulations of the compound.

    • Ensure that a safety shower and eyewash station are readily accessible and unobstructed.

    • Gather all necessary equipment, including spatulas, glassware, and solvents, before beginning work.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • When handling the solid, use a spatula and weighing paper. Avoid any actions that could generate dust.

    • If preparing a solution, slowly add the solid 3-(Methoxycarbonyl)-1-methylpyridinium iodide to the solvent to prevent splashing.

    • When transferring solutions, use appropriate volumetric pipettes or syringes to minimize the risk of spills.

  • Cleanup:

    • Decontaminate all glassware and work surfaces that have come into contact with the compound.

    • Segregate all waste materials as described in the disposal plan below.

    • Remove PPE in a manner that avoids contaminating your skin or clothing. Wash hands thoroughly after removing gloves.

Emergency Procedures: A Rapid and Informed Response

In the event of accidental exposure, a swift and appropriate response is critical.

Emergency_Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Accidental Exposure skin_flush Immediately flush skin with plenty of water for at least 15 minutes. exposure->skin_flush Skin eye_flush Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. exposure->eye_flush Eyes inhalation_fresh_air Move person to fresh air. exposure->inhalation_fresh_air Inhalation ingestion_rinse Rinse mouth with water. exposure->ingestion_rinse Ingestion skin_remove_clothing Remove contaminated clothing. skin_flush->skin_remove_clothing skin_medical Seek medical attention if irritation persists. skin_remove_clothing->skin_medical eye_medical Seek immediate medical attention. eye_flush->eye_medical inhalation_medical Seek medical attention if breathing becomes difficult. inhalation_fresh_air->inhalation_medical ingestion_no_vomit Do NOT induce vomiting. ingestion_rinse->ingestion_no_vomit ingestion_medical Seek immediate medical attention. ingestion_no_vomit->ingestion_medical

Figure 2: Immediate response actions for different routes of exposure.
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove any contaminated clothing. If irritation develops or persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they experience difficulty breathing, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is paramount for environmental safety and regulatory compliance.

  • Solid Waste: All solid waste contaminated with 3-(Methoxycarbonyl)-1-methylpyridinium iodide, such as weighing paper, contaminated gloves, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing 3-(Methoxycarbonyl)-1-methylpyridinium iodide must be collected in a separate, clearly labeled hazardous waste container. Do not pour this waste down the drain.

  • Disposal Procedures: All waste must be disposed of in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

By adhering to these guidelines, you can work with 3-(Methoxycarbonyl)-1-methylpyridinium iodide in a manner that prioritizes safety and scientific integrity. Remember that in the absence of specific data, a cautious and well-informed approach is always the best course of action.

References

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  • Bio-Rad Antibodies. (2019, April 1). SAFETY DATA SHEET PROPIDIUM IODIDE. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Potassium iodide. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). SAFETY DATA SHEET PROPIDIUM IODIDE. Retrieved from [Link]

  • ChemSupply. (n.d.). Pyridinium tribromide Safety Data Sheet. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Propidium Iodide Reagent. (2025, January 13). Safety Data Sheet. Retrieved from [Link]

  • ChemSupply Australia. (2024, June 26). Safety Data Sheet PYRIDINE. Retrieved from [Link]

  • Toda, Y., Komiyama, Y., Esaki, H., Fukushima, K., & Suga, H. (2019). Methoxy Groups Increase Reactivity of Bifunctional Tetraarylphosphonium Salt Catalysts for Carbon Dioxide Fixation: A Mechanistic Study. The Journal of Organic Chemistry, 84(23), 15578–15589. [Link]

  • Stanetty, C., Schnürch, M., & Mihovilovic, M. D. (2021). The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. Beilstein Journal of Organic Chemistry, 17, 2736–2745. [Link]

  • Open Oregon Educational Resources. (n.d.). 8.4 Reactions at the Carbonyl Carbon – Introductory Organic Chemistry. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]

  • Vrije Universiteit Brussel. (2022, February 18). Reactivity of carbonyl groups in homogeneous and heterogeneous media: A density functional theory study. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.